molecular formula C12H9N3O B042276 LS-75 CAS No. 885-70-1

LS-75

Katalognummer: B042276
CAS-Nummer: 885-70-1
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: MIRBIZDDMSFTKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This tricyclic diazepinone core structure serves as a versatile and potent pharmacophore for the inhibition of various protein kinases. Its primary research value lies in its ability to act as a ATP-competitive inhibitor, particularly targeting kinases involved in critical signaling pathways such as JAK (Janus kinase) and Trk (Tropomyosin receptor kinase) families. Researchers utilize this compound as a key intermediate and chemical probe to develop novel therapeutics for oncology, with investigations focusing on its efficacy against hematological malignancies and solid tumors. Furthermore, due to the role of JAK and Trk signaling in neurological processes and diseases, this scaffold is also explored in neuropharmacology for potential applications in pain management, neurodegenerative disorders, and inflammation. The planar, conjugated system of the molecule facilitates strong binding interactions within the kinase active site, making it an excellent starting point for structure-activity relationship (SAR) studies. Supplied with high purity and characterized lot-to-lot consistency, this compound is intended for use in high-throughput screening, biochemical assays, and as a synthetic precursor for further chemical elaboration to develop more selective and potent kinase inhibitors.

Eigenschaften

IUPAC Name

5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRBIZDDMSFTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237083
Record name LS 75
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-70-1
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LS 75
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LS 75
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the LS-75 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The LS-75 compound, chemically identified as 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, is a notable PARP-1 (Poly (ADP-Ribose) Polymerase-1) inhibitor with significant neuroprotective potential. As a metabolite of the established drug Pirenzepine, this compound has garnered attention for its ability to cross the blood-brain barrier and modulate the activity of a key enzyme in DNA repair and cell death pathways. This document provides a comprehensive overview of the this compound compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development.

Compound Structure and Properties

Chemical Structure
  • Chemical Name: 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one

  • CAS Number: 885-70-1

  • Molecular Formula: C₁₂H₉N₃O

  • Molecular Weight: 211.22 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Weight 211.22 g/mol
Molecular Formula C₁₂H₉N₃O
Physical Form Solid
Purity ≥98%
Storage 4°C, protect from light
Blood-Brain Barrier Permeability Permeable

Biological Activity and Mechanism of Action

This compound is an inhibitor of Poly (ADP-Ribose) Polymerase-1 (PARP-1), an enzyme crucial for DNA repair. In the event of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery. By inhibiting PARP-1, this compound can modulate cellular responses to DNA damage. This mechanism is of particular interest in neuroprotection and in sensitizing cancer cells to DNA-damaging agents. The reported IC50 value for PARP-1 inhibition by this compound is 18 μM.

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway.

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation and Signaling cluster_2 DNA Repair and Cellular Fate DNA Damage DNA Damage PARP-1 PARP-1 Activated PARP-1 Activated PARP-1 PARP-1->Activated PARP-1 binds to DNA breaks PAR Synthesis PAR Synthesis Activated PARP-1->PAR Synthesis catalyzes Cell Death (in severe damage) Cell Death (in severe damage) Activated PARP-1->Cell Death (in severe damage) can lead to Recruitment of\nDNA Repair Proteins Recruitment of DNA Repair Proteins PAR Synthesis->Recruitment of\nDNA Repair Proteins recruits DNA Repair DNA Repair Recruitment of\nDNA Repair Proteins->DNA Repair initiates Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: PARP-1 signaling pathway in response to DNA damage.

Experimental Data

In Vitro PARP-1 Inhibition

The inhibitory activity of this compound against PARP-1 was determined using a fluorometric assay. The IC50 value, representing the concentration of this compound required to inhibit 50% of PARP-1 activity, is a key metric of its potency.

CompoundTargetAssay TypeIC50 (μM)
This compoundPARP-1Fluorometric18
Protection Against Cisplatin-Induced Ototoxicity

This compound has been investigated for its protective effects against hearing loss induced by the chemotherapeutic agent cisplatin. In an ex vivo model using cochlear explants from postnatal day 3-5 mice, this compound demonstrated a dose-dependent protection of both inner and outer hair cells from cisplatin-induced damage.

Treatment GroupInner Hair Cell Preservation (%)Outer Hair Cell Preservation (%)
Cisplatin (1.75 µg/mL)BaselineBaseline
Cisplatin + this compound (3 µM)Significant increaseSignificant increase
Cisplatin + this compound (10 µM) 86 ± 6 75 ± 4
Cisplatin + this compound (30 µM)No significant change from controlNo significant change from control
Cisplatin + this compound (100 µM)No significant change from controlNo significant change from control

Experimental Protocols

Synthesis of this compound (5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one)

A previously reported method for the synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol from a single source is not publicly available, the general approach involves the reaction of 2-amino-N-(2-aminophenyl)benzamide with a suitable cyclizing agent. A related synthesis of the core structure starts from 2-chloro-3-aminopyridine and 2-aminobenzamide.

Conceptual Workflow for Synthesis:

Synthesis_Workflow Starting Material A\n(e.g., 2-chloro-3-aminopyridine) Starting Material A (e.g., 2-chloro-3-aminopyridine) Intermediate 1 Intermediate 1 Starting Material A\n(e.g., 2-chloro-3-aminopyridine)->Intermediate 1 Reaction with Starting Material B (e.g., 2-aminobenzamide) Cyclization Cyclization Intermediate 1->Cyclization Intramolecular Reaction This compound This compound Cyclization->this compound Purification PARP1_Assay_Workflow Prepare Reagents\n(Enzyme, DNA, Buffer, this compound) Prepare Reagents (Enzyme, DNA, Buffer, this compound) Plate Setup\n(Controls and Test Wells) Plate Setup (Controls and Test Wells) Prepare Reagents\n(Enzyme, DNA, Buffer, this compound)->Plate Setup\n(Controls and Test Wells) Pre-incubation\n(Inhibitor Binding) Pre-incubation (Inhibitor Binding) Plate Setup\n(Controls and Test Wells)->Pre-incubation\n(Inhibitor Binding) Reaction Initiation\n(Add NAD+) Reaction Initiation (Add NAD+) Pre-incubation\n(Inhibitor Binding)->Reaction Initiation\n(Add NAD+) Incubation\n(Enzymatic Reaction) Incubation (Enzymatic Reaction) Reaction Initiation\n(Add NAD+)->Incubation\n(Enzymatic Reaction) Signal Development Signal Development Incubation\n(Enzymatic Reaction)->Signal Development Fluorescence Reading Fluorescence Reading Signal Development->Fluorescence Reading Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Fluorescence Reading->Data Analysis\n(IC50 Calculation) Ototoxicity_Experiment_Logic cluster_0 Treatment Groups cluster_1 Biological System cluster_2 Outcome Cisplatin Cisplatin Cochlear Hair Cells Cochlear Hair Cells Cisplatin->Cochlear Hair Cells induces This compound This compound This compound->Cochlear Hair Cells protects Hair Cell Survival Hair Cell Survival Cochlear Hair Cells->Hair Cell Survival maintains Hair Cell Death Hair Cell Death Cochlear Hair Cells->Hair Cell Death undergoes

References

Unraveling "LS-75": An Examination of Potential Candidates and Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

The designation "LS-75" does not correspond to a single, universally recognized pharmaceutical compound or research chemical. Initial investigations reveal that this term is used in various contexts, most prominently as a branding or naming convention for pharmaceutical products containing a specific dosage of an active ingredient. The most likely candidates for "this compound" in a clinical setting are formulations containing 75 mg of either Levosulpiride or Clopidogrel (B1663587) . This guide will explore the mechanism of action for both of these established drugs, given their association with the "this compound" identifier in commercial products.

Section 1: Levosulpiride (as in "LS 75 SR")

Levosulpiride is a substituted benzamide (B126) that acts as both a prokinetic and an atypical antipsychotic agent. Its therapeutic effects are primarily mediated through its selective antagonism of dopamine (B1211576) D2 receptors.

Core Mechanism of Action

Levosulpiride's primary mechanism of action is the selective blockade of dopamine D2 receptors in both the central nervous system (CNS) and the periphery.[1][2] Unlike its racemic counterpart, sulpiride, which contains both the D2-antagonistic levulorotatory (L) and dextrorotatory (D) enantiomers, Levosulpiride consists solely of the L-enantiomer, which is responsible for its therapeutic activity.

In the Gastrointestinal Tract: At lower doses, Levosulpiride acts on D2 receptors in the gastrointestinal tract. By blocking these presynaptic inhibitory receptors, it enhances the release of acetylcholine, a neurotransmitter that promotes gut motility.[2] This prokinetic effect makes it effective in treating conditions like gastroesophageal reflux disease (GERD), dyspepsia, and irritable bowel syndrome.[3]

In the Central Nervous System: At higher doses, Levosulpiride crosses the blood-brain barrier and exerts its effects on D2 receptors in the brain, particularly in the chemoreceptor trigger zone (CTZ) and the mesolimbic pathway. Its antagonism of D2 receptors in the CTZ underlies its antiemetic properties. In the mesolimbic pathway, this blockade is responsible for its antipsychotic effects, although it is considered an atypical antipsychotic due to its relatively lower affinity for other neurotransmitter receptors.

Signaling Pathway

The signaling pathway affected by Levosulpiride primarily involves the G-protein coupled dopamine D2 receptor.

Levosulpiride_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_auto D2 Autoreceptor Dopamine->D2_auto Binds D2_receptor D2 Receptor Dopamine->D2_receptor Activates AC Adenylyl Cyclase D2_receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Levosulpiride Levosulpiride (this compound) Levosulpiride->D2_auto Blocks Levosulpiride->D2_receptor Blocks

Caption: Mechanism of Levosulpiride via D2 receptor antagonism.

Quantitative Data
ParameterValueReference
Active IngredientLevosulpiride[1]
Common Dosage75 mg[1]
Therapeutic UseGERD, Intestinal Ulcers, IBS[3]
Experimental Protocols

Receptor Binding Assays: To determine the affinity of Levosulpiride for dopamine D2 receptors, competitive binding assays are typically performed. This involves using a radiolabeled ligand that specifically binds to D2 receptors (e.g., [3H]spiperone) in preparations of brain tissue (e.g., striatum) or cells expressing the receptor. The ability of increasing concentrations of Levosulpiride to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.

In Vivo Microdialysis: This technique is used to measure the effects of Levosulpiride on neurotransmitter levels in specific brain regions of living animals. A microdialysis probe is implanted into a brain area of interest (e.g., the nucleus accumbens), and cerebrospinal fluid is sampled. The concentration of dopamine and its metabolites in the dialysate is measured before and after the administration of Levosulpiride to assess its impact on dopamine release.

Section 2: Clopidogrel (as in 75 mg formulations)

Clopidogrel is a potent antiplatelet agent used to prevent blood clots in patients with a history of myocardial infarction, stroke, and peripheral artery disease. The 75 mg daily dose is a standard for long-term secondary prevention.[4][5]

Core Mechanism of Action

Clopidogrel is a prodrug that requires a two-step metabolic activation by cytochrome P450 (CYP) enzymes in the liver, primarily CYP2C19, to its active thiol metabolite.[4][5][6] This active metabolite irreversibly binds to the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[4][6][7]

By blocking the P2Y12 receptor, clopidogrel prevents ADP from binding and initiating a cascade of events that lead to platelet activation. Specifically, it inhibits the ADP-mediated activation of the glycoprotein (B1211001) IIb/IIIa receptor complex.[5] The GPIIb/IIIa complex is crucial for platelet aggregation as it binds to fibrinogen, forming bridges between platelets. The irreversible nature of this binding means that the antiplatelet effect lasts for the entire lifespan of the affected platelet (approximately 7-10 days).[4]

Signaling Pathway

The signaling pathway inhibited by Clopidogrel centers on the P2Y12 receptor and its downstream effects on platelet activation.

Clopidogrel_Mechanism cluster_platelet Platelet cluster_liver Liver Metabolism P2Y12 P2Y12 Receptor GPIIb_IIIa GPIIb/IIIa Activation P2Y12->GPIIb_IIIa Activates ADP ADP ADP->P2Y12 Binds Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Leads to Clopidogrel_prodrug Clopidogrel (Prodrug) CYP450 CYP450 Enzymes (e.g., CYP2C19) Clopidogrel_prodrug->CYP450 Metabolized by Active_Metabolite Active Thiol Metabolite Active_Metabolite->P2Y12 Irreversibly Blocks CYP450->Active_Metabolite Produces

Caption: Mechanism of Clopidogrel via P2Y12 receptor inhibition.

Quantitative Data
ParameterValueReference
Active IngredientClopidogrel[4][6]
Common Dosage75 mg daily[4][5]
Onset of Action~2 hours after oral dose[6]
Duration of Action~5 days (lifespan of platelet)[6]
Bioavailability>50%[6]
Protein Binding94-98%[6]
Elimination Half-life (inactive metabolite)7-8 hours[6]
Experimental Protocols

Light Transmission Aggregometry (LTA): This is the gold standard for assessing platelet function. Platelet-rich plasma is obtained from a blood sample. An aggregating agent, such as ADP, is added to the sample. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through, which is measured by a spectrophotometer. The extent of aggregation is quantified and compared between samples from patients taking clopidogrel and control subjects to determine the drug's inhibitory effect.

Pharmacokinetic Studies: To characterize the metabolism of clopidogrel, studies involving the oral administration of radiolabeled clopidogrel (e.g., with 14C) are conducted. Blood, urine, and fecal samples are collected over time to measure the concentrations of the parent drug and its various metabolites.[6] This allows for the determination of absorption, distribution, metabolism, and excretion (ADME) properties. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a key analytical technique in these studies.

References

An In-depth Technical Guide to the Physicochemical Characteristics of LS-75 (CAS 885-70-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LS-75, identified by the CAS Registry Number 885-70-1, is a heterocyclic organic compound known chemically as 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one. This molecule serves as a crucial intermediate in the synthesis of Pirenzepine, a selective M1 muscarinic receptor antagonist.[3] Beyond its role as a synthetic precursor, this compound has been identified as a blood-brain barrier permeable inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with a reported IC50 value of 18 μM, indicating its potential for neuroprotective applications.[4] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and a visualization of its relevant biological and synthetic pathways.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological settings, influencing factors such as solubility, absorption, distribution, and formulation development.

PropertyValueReference(s)
IUPAC Name 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one[5]
Synonyms LS 75, Pirenzepine Intermediate[5]
CAS Number 885-70-1[5]
Molecular Formula C₁₂H₉N₃O[5]
Molecular Weight 211.22 g/mol [5]
Appearance Light Beige to Beige Solid; Light yellow crystals[5]
Melting Point 292-293 °C (some sources report 283-285 °C)[5]
Boiling Point 336 °C[5]
Flash Point 157 °C[5]
Density 1.275 g/cm³[5]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly, Heated)[5]
pKa (Predicted) 11.58 ± 0.20[5]
LogP (Predicted) 2.39[5]
Vapor Pressure 0.000119 mmHg at 25°C[5]
Refractive Index 1.627[5]
Storage Conditions Refrigerator, under inert atmosphere, keep in a dark place[5]

Experimental Protocols for Physicochemical Property Determination

The following sections outline detailed methodologies for the experimental determination of key physicochemical properties of this compound, based on standard laboratory and OECD guidelines.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[6]

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Repeat until a packed column of 2-3 mm in height is achieved.[7][8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: If the approximate melting point is known (around 292°C), rapidly heat the block to about 20°C below this temperature.[7]

  • Determination: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9]

  • Observation: Observe the sample through the magnified eyepiece. Record the temperature at which the first droplet of liquid is visible (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point.[9]

  • Replicates: Conduct the measurement in triplicate to ensure reproducibility.

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[10][11]

Protocol:

  • Phase Saturation: Prepare a biphasic system by mixing n-octanol and water (or a suitable buffer like PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases and then allow them to separate completely.[12]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the this compound stock solution to a known volume of the pre-saturated octanol-water mixture.

  • Equilibration: Cap the container and shake it gently for a sufficient period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[13]

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol (B41247) and aqueous layers.

  • Concentration Analysis: Carefully sample a precise volume from both the n-octanol and the aqueous phase. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Acidity Constant (pKa) Determination (UV-Spectrophotometric Method)

This method is suitable for compounds with a chromophore whose UV absorbance spectrum changes with ionization state.[1]

Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning a range that includes the expected pKa of this compound (e.g., pH 9.5 to 13.5). Maintain a constant ionic strength across all buffers.

  • Sample Preparation: Prepare a stock solution of this compound in a co-solvent like methanol or DMSO.

  • Measurement: For each buffer solution, add a small, constant volume of the this compound stock solution to a quartz cuvette or a 96-well UV-plate.[1]

  • Spectral Acquisition: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each sample against a corresponding buffer blank.

  • Data Analysis: Select one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the buffer solutions.

  • pKa Calculation: Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the compound.

Visualization of Pathways

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties discussed.

G cluster_prep Sample Preparation cluster_tests Physicochemical Tests cluster_analysis Data Analysis & Reporting prep Obtain Pure, Dry this compound Sample grind Grind to Fine Powder prep->grind mp Melting Point (Capillary Method) grind->mp logp LogP (Shake-Flask Method) grind->logp pka pKa (UV-Vis Spectrophotometry) grind->pka sol Solubility (Equilibrium Method) grind->sol data Record & Analyze Data mp->data Melting Range (°C) logp->data Partition Coefficient pka->data Ionization Constant sol->data Concentration (mg/mL) report Compile Technical Data Sheet data->report

Caption: General workflow for physicochemical property determination.
PARP-1 Inhibition Signaling Pathway

This compound acts as an inhibitor of PARP-1. This enzyme plays a critical role in the cellular response to DNA damage. The diagram below shows a simplified representation of the PARP-1 signaling cascade.

PARP1_Pathway cluster_stress Cellular Stress cluster_dna DNA Damage & Repair cluster_inhibition Inhibition Stress Oxidative Stress / DNA Damaging Agents DNA_Damage DNA Single-Strand Breaks (SSBs) Stress->DNA_Damage PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment signals for Repair DNA Base Excision Repair (BER) Recruitment->Repair LS75 This compound LS75->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway and inhibition by this compound.
Synthetic Pathway: this compound to Pirenzepine

This compound is a key intermediate in the synthesis of Pirenzepine. The following diagram outlines this synthetic relationship.

Pirenzepine_Synthesis LS75 This compound (5,11-dihydro-6H-pyrido [2,3-b][1,4]benzodiazepin-6-one) Reagent1 + Chloroacetyl chloride LS75->Reagent1 Intermediate 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido [2,3-b][1,4]benzodiazepin-6-one Reagent2 + 1-Methylpiperazine Intermediate->Reagent2 Pirenzepine Pirenzepine Reagent1->Intermediate Reagent2->Pirenzepine

References

An In-depth Technical Guide on the 5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one Core

An In-depth Technical Guide on the 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,11-dihydro-6H-pyrido[2,3-b][1]benzodiazepin-6-one scaffold is a privileged heterocyclic structure that forms the core of several biologically active compounds. This tricyclic system is notably the foundation for the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (B1678648), a key therapeutic agent in the management of HIV-1 infection. Furthermore, this chemical moiety serves as a versatile intermediate in the synthesis of potent and selective antagonists for muscarinic acetylcholine (B1216132) receptors (mAChRs), such as Pirenzepine (B46924) and its analogues, which have been investigated for their therapeutic potential in various neurological and physiological disorders. This technical guide provides a comprehensive overview of the research surrounding this important chemical entity, including its synthesis, pharmacological activities, and the experimental methodologies employed in its evaluation.

Introduction

The 5,11-dihydro-6H-pyrido[2,3-b][1]benzodiazepin-6-one core, a dibenzodiazepine derivative, has garnered significant attention in medicinal chemistry due to its presence in molecules with diverse pharmacological profiles. Its rigid, three-dimensional structure provides a unique template for the design of ligands that can interact with high specificity and affinity with various biological targets. This guide will delve into the two primary areas of research where this scaffold has made a significant impact: as an anti-retroviral agent and as a modulator of muscarinic receptors.

Physicochemical Properties

The parent compound, 5,11-dihydro-6H-pyrido[2,3-b][1]benzodiazepin-6-one, presents as light yellow crystals.[2][3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₉N₃O[4]
Molecular Weight211.22 g/mol [4]
Melting Point283-285 °C (recrystallized from methanol-toluene)[3]
Crystal SystemTriclinic[5]
Space GroupP-1[5]

Synthesis of the Core Structure

The synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1]benzodiazepin-6-one can be achieved through several reported methods. One common approach involves a three-step synthesis starting from isatoic anhydride (B1165640) and anhydro ornithine.[6] Another documented method involves the cyclization of 2-amino-N-(2-chloropyridin-3-yl)benzamide.

Detailed Experimental Protocol for Synthesis

A representative experimental protocol for the synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1]benzodiazepin-6-one is as follows:

Reaction: Cyclization of 2-amino-N-(2-chloropyridin-3-yl)benzamide

Materials:

  • 2-amino-N-(2-chloropyridin-3-yl)benzamide

  • Butanol

  • Concentrated Sulfuric Acid

  • Acetone

Procedure:

  • To a 1000 mL reaction flask, add 600 mL of butanol and 100 g of 2-amino-N-(2-chloropyridin-3-yl)benzamide.

  • Carefully add 2 mL of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux at a temperature of 80°C for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash it with acetone.

  • Dry the solid product in vacuo at 50-60°C to yield the desired 5,11-dihydro-6H-pyrido[2,3-b][1]benzodiazepin-6-one.[3]

Biological Activities and Structure-Activity Relationships

The versatility of the 5,11-dihydro-6H-pyrido[2,3-b][1]benzodiazepin-6-one core is evident in the distinct biological activities exhibited by its derivatives.

HIV-1 Reverse Transcriptase Inhibition (Nevirapine)

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[7]

Mechanism of Action: Nevirapine binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å away from the enzyme's active site. This allosteric binding induces a conformational change that disrupts the catalytic activity of the enzyme, thereby inhibiting viral DNA synthesis.[8]

Quantitative Data:

CompoundTargetAssay TypeValueReference
NevirapineHIV-1 Reverse TranscriptaseEnzyme Assay (IC₅₀)84 nM[7]
NevirapineHIV-1 ReplicationCell Culture (EC₅₀)40 nM[7]
NevirapineHIV-1 Reverse TranscriptaseEnzyme Assay (Ki)270 µM[9]
Muscarinic Receptor Antagonism

Derivatives of the 5,11-dihydro-6H-pyrido[2,3-b][1]benzodiazepin-6-one scaffold have been extensively explored as antagonists of muscarinic acetylcholine receptors, particularly the M1 subtype. Pirenzepine is a well-known example.[10]

Mechanism of Action: These compounds act as competitive antagonists at muscarinic receptors, blocking the binding of the endogenous neurotransmitter acetylcholine. This inhibition modulates downstream signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase.

Quantitative Data:

CompoundTargetAssay TypeValue (IC₅₀)Reference
5,11-dihydro-11-[(S-lupinyl)-thioacetyl]-6H-pyrido[2,3-b][1]benzodiazepin-6-oneM1 Muscarinic ReceptorRadioligand Binding10 nM[11]
5,11-dihydro-11-[(S-lupinyl)-thioacetyl]-6H-pyrido[2,3-b][1]benzodiazepin-6-oneM2 Muscarinic ReceptorRadioligand Binding760 nM[11]
5,11-dihydro-11-[(S-lupinyl)-thioacetyl]-6H-pyrido[2,3-b][1]benzodiazepin-6-oneM3 Muscarinic ReceptorRadioligand Binding760 nM[11]
4-DAMPMuscarinic Receptors (midline thalamus)Radioligand Binding< 30 nM[12]
4-DAMPMuscarinic Receptors (hippocampus)Radioligand Binding30 - 46 nM[12]
4-DAMPMuscarinic Receptors (cortex)Radioligand Binding30 - 50 nM[12]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against HIV-1 reverse transcriptase.[6]

Principle: The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a DNA strand synthesized by the enzyme. Inhibition is quantified by a reduction in the signal from the incorporated label.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compounds (e.g., derivatives of the core structure)

  • 96-well microtiter plates

  • Reaction buffer (containing template/primer and dNTPs)

  • Detection reagents (e.g., colorimetric or fluorescent substrate)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the recombinant HIV-1 RT enzyme.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include a positive control (e.g., Nevirapine) and a negative control (vehicle).

  • Initiation of Reaction: Add the reaction buffer to initiate the reverse transcription reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).

  • Detection: Add the detection reagents according to the manufacturer's instructions to quantify the amount of synthesized DNA.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Muscarinic Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.[13]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to muscarinic receptors in a tissue or cell membrane preparation.

Materials:

  • Tissue homogenate or cell membranes expressing muscarinic receptors

  • Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine)

  • Unlabeled test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from the tissue or cells of interest.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Fit the data to a competition binding curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

muscarinic_signalingcluster_M1_M3_M5M1, M3, M5 Receptor Pathwaycluster_M2_M4M2, M4 Receptor PathwayM1_M3_M5M1, M3, M5ReceptorsGq11Gq/11M1_M3_M5->Gq11ActivatePLCPhospholipase C(PLC)Gq11->PLCActivatePIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGCa_release↑ Intracellular Ca²⁺IP3->Ca_releaseMobilizesPKCProtein Kinase C(PKC)DAG->PKCActivatesCellular_Response1Cellular ResponseCa_release->Cellular_Response1PKC->Cellular_Response1M2_M4M2, M4ReceptorsGioGi/oM2_M4->GioActivateACAdenylyl Cyclase(AC)Gio->ACInhibitsATPATPAC->ATPConvertscAMP↓ cAMPATP->cAMPCellular_Response2Cellular ResponsecAMP->Cellular_Response2Antagonist5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-oneDerivatives (e.g., Pirenzepine)Antagonist->M1_M3_M5BlockAntagonist->M2_M4Block

Caption: Muscarinic Receptor Signaling Pathways and Point of Antagonism.

Experimental Workflows

synthesis_screening_workflowcluster_synthesisLibrary Synthesiscluster_screeningBiological ScreeningstartStarting Materials(Core Scaffold, Building Blocks)reactionParallel Synthesis(e.g., on solid phase or in solution)start->reactionpurificationPurification(e.g., HPLC)reaction->purificationcharacterizationCharacterization(e.g., LC-MS, NMR)purification->characterizationlibraryCompound Librarycharacterization->libraryprimary_screenPrimary Screening(e.g., Radioligand Binding Assay)library->primary_screenhit_idHit Identificationprimary_screen->hit_idsecondary_screenSecondary Screening(e.g., Functional Assays)hit_id->secondary_screenActive CompoundssarStructure-ActivityRelationship (SAR) Analysissecondary_screen->sarlead_optLead Optimizationsar->lead_opt

Caption: General Workflow for Synthesis and Screening of a Compound Library.

Conclusion

The 5,11-dihydro-6H-pyrido[2,3-b][1]benzodiazepin-6-one core represents a remarkably versatile scaffold in medicinal chemistry. Its central role in the development of both the anti-HIV drug Nevirapine and a range of muscarinic receptor antagonists highlights its significance. The continued exploration of derivatives based on this privileged structure holds promise for the discovery of novel therapeutic agents with improved efficacy and selectivity for a variety of biological targets. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this important chemical entity.

Unraveling "LS-75": A Need for Greater Specificity to Determine Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the potential biological targets of "LS-75," it has become evident that "this compound" is not a universally recognized or unique identifier for a specific chemical compound or drug. The search results have yielded multiple, unrelated interpretations of this term within the scientific and medical landscape, making it impossible to provide a definitive and in-depth technical guide on its biological targets without further clarification.

The ambiguity surrounding "this compound" stems from its appearance in various contexts:

  • Lynch Syndrome (LS): In the field of oncology, "LS" is a common abbreviation for Lynch syndrome, a hereditary condition that increases the risk of developing various cancers, including colorectal, endometrial, and ovarian cancers.[1] Research in this area focuses on the genetic mutations underlying the syndrome and the associated molecular pathways, rather than the biological targets of a specific compound designated "this compound."

  • Clinical Trial Endpoints: In clinical research, particularly in dermatology, "EASI-75" is a frequently used endpoint to measure the efficacy of a treatment for atopic dermatitis. It signifies a 75% or greater reduction in the Eczema Area and Severity Index score from baseline.[2] For instance, the drug amlitelimab has been evaluated using this metric.[2] In this context, "this compound" could be a misinterpretation of such clinical trial terminology.

  • Dosage Information: The number "75" often appears in the context of drug dosage. For example, clopidogrel, an antiplatelet medication, is commonly prescribed in a 75 mg dose to reduce the risk of heart disease and stroke.[3][4] It is plausible that "this compound" could refer to a specific dosage of a drug where "LS" is a proprietary or internal code.

  • Age-Related Studies: Several studies focus on medical conditions, such as cancer, in patients aged 75 and older.[5][6][7][8] The term "this compound" does not appear as a specific entity in these studies, but the age demographic is a recurring theme.

Without a more precise definition of "this compound," any attempt to delineate its biological targets, associated signaling pathways, and experimental protocols would be purely speculative. To proceed with the user's request for a detailed technical guide, the following information is crucial:

  • Full chemical name or IUPAC name of the compound.

  • Alternative names or synonyms.

  • The therapeutic area or disease context in which "this compound" is being investigated.

  • Any associated company, research institution, or publication.

Upon receiving more specific information that allows for the unambiguous identification of "this compound," a thorough and accurate technical guide on its biological targets can be compiled, adhering to the user's requirements for data presentation, experimental protocols, and pathway visualizations.

References

LS-75 and the Frontier of Neuroprotection: A Technical Guide to PARP-1 Inhibition in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of therapeutic development for neurological disorders is witnessing a paradigm shift towards targeting fundamental mechanisms of neuronal cell death and damage. Within this arena, Poly (ADP-ribose) Polymerase-1 (PARP-1) inhibitors have emerged as a promising class of neuroprotective agents. This technical guide delves into the core of this research, with a specific focus on LS-75, a metabolite of the M1 muscarinic antagonist pirenzepine, identified as a potent PARP-1 inhibitor. While direct research on this compound across a broad spectrum of neurological disorders remains nascent, its mechanism of action as a PARP-1 inhibitor positions it as a molecule of significant interest. This document consolidates the foundational knowledge on PARP-1 inhibition in neuroprotection, presents preclinical data on related compounds, details relevant experimental protocols, and visualizes the key signaling pathways. The primary aim is to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential and research trajectory for compounds like this compound in the context of neurological diseases.

Introduction: The Role of PARP-1 in Neurological Damage

Poly (ADP-ribose) Polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in the cellular response to DNA damage. Upon detection of DNA single-strand breaks, PARP-1 becomes activated and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, is crucial for the recruitment of DNA repair machinery.

However, in the context of severe or prolonged neuronal stress, such as that occurring in ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's, overactivation of PARP-1 can lead to a form of programmed cell death known as parthanatos. This deleterious cascade is initiated by the depletion of cellular NAD+ and ATP pools as they are consumed in the synthesis of PAR, ultimately leading to mitochondrial dysfunction and cell death.

This compound: A PARP-1 Inhibitor with Neuroprotective Potential

This compound is a metabolite of pirenzepine, a drug historically used to inhibit gastric acid secretion.[1] It has been identified as an inhibitor of PARP-1.[1] This characteristic has prompted investigation into its potential neuroprotective effects, particularly in scenarios where PARP-1 overactivation contributes to cellular damage. The primary preclinical evidence for this compound's neuroprotective action comes from studies on cisplatin-induced ototoxicity, a condition characterized by damage to the sensory hair cells and neurons of the inner ear.

Quantitative Data from Preclinical Studies of PARP-1 Inhibitors

While extensive quantitative data specifically for this compound in a wide range of neurological disorder models is not yet available in the public domain, preclinical studies on other PARP-1 inhibitors provide a strong rationale for its investigation. The following tables summarize representative data from studies on various PARP-1 inhibitors in models of neurological damage.

Table 1: Efficacy of PARP-1 Inhibitors in Preclinical Models of Neurological Disorders

PARP-1 InhibitorNeurological Disorder ModelAnimal ModelKey Efficacy EndpointResult
PJ34Traumatic Brain Injury (TBI)MouseReduction in lesion volumeSignificant reduction in cortical and thalamic neuronal loss
OlaparibIschemic StrokeRatReduction in infarct volumeSignificant neuroprotection and functional recovery
MC2050Alzheimer's DiseaseDrosophilaLifespan extension and improved motor functionSignificant extension of lifespan and improved climbing ability
This compound Cisplatin-Induced OtotoxicityMouse (in vitro)Hair cell preservationDose-dependent protection of inner and outer hair cells

Table 2: In Vitro Potency of Selected PARP-1 Inhibitors

CompoundTargetIC50 / KiCell Line / Assay Condition
OlaparibPARP-1~5 nM (IC50)Cell-free assay
PJ34PARP-1~20 nM (IC50)Cell-free assay
This compound PARP-1Not explicitly reported---

Experimental Protocols

A critical aspect of preclinical research is the methodology employed. Below is a detailed, representative protocol for investigating the neuroprotective effects of a PARP-1 inhibitor, using the example of this compound in a model of cisplatin-induced ototoxicity.

Experimental Protocol: Evaluation of this compound in a Mouse Model of Cisplatin-Induced Ototoxicity

Objective: To determine the efficacy of this compound in preventing hearing loss and cochlear damage induced by cisplatin (B142131) administration in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Cisplatin (pharmaceutical grade)

  • This compound (synthesized or commercially procured)

  • Vehicle for this compound (e.g., DMSO, saline)

  • Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emission (DPOAE) recording equipment

  • Histological processing reagents (paraformaldehyde, sucrose (B13894) solutions, embedding medium)

  • Antibodies for immunohistochemistry (e.g., anti-Myo7a for hair cells)

  • Microscopy equipment

Methodology:

  • Animal Acclimatization and Baseline Auditory Assessment:

    • House mice in a controlled environment for at least one week prior to the experiment.

    • Perform baseline ABR and DPOAE measurements on all animals to establish normal hearing thresholds across a range of frequencies (e.g., 8, 16, 32 kHz).

  • Experimental Groups:

    • Group 1: Control (Vehicle + Saline)

    • Group 2: Cisplatin only (Vehicle + Cisplatin)

    • Group 3: this compound + Cisplatin (Low dose this compound + Cisplatin)

    • Group 4: this compound + Cisplatin (High dose this compound + Cisplatin)

  • Drug Administration:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at the predetermined doses 1 hour prior to cisplatin administration.

    • Induce ototoxicity by administering a single i.p. injection of cisplatin (e.g., 16 mg/kg).

  • Post-Treatment Auditory Monitoring:

    • Perform ABR and DPOAE measurements at 3, 7, and 14 days post-cisplatin administration to assess changes in hearing thresholds and outer hair cell function.

  • Tissue Collection and Histological Analysis:

    • At the end of the study (e.g., day 14), euthanize the animals and perfuse with 4% paraformaldehyde.

    • Dissect the cochleae and process for whole-mount immunofluorescence or paraffin (B1166041) embedding and sectioning.

    • Stain with antibodies against hair cell markers (e.g., Myo7a) to quantify surviving inner and outer hair cells.

    • Analyze spiral ganglion neuron density.

  • Data Analysis:

    • Compare ABR threshold shifts and DPOAE amplitude changes between the different experimental groups using appropriate statistical tests (e.g., ANOVA).

    • Quantify hair cell and spiral ganglion neuron survival and compare between groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of this compound and designing experiments. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

PARP1_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation & Cell Death Cascade cluster_2 Therapeutic Intervention cluster_3 Neuroprotective Outcome DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation PAR Synthesis PAR Synthesis PARP-1 Activation->PAR Synthesis DNA Repair DNA Repair PARP-1 Activation->DNA Repair NAD+/ATP Depletion NAD+/ATP Depletion PAR Synthesis->NAD+/ATP Depletion Mitochondrial Dysfunction Mitochondrial Dysfunction NAD+/ATP Depletion->Mitochondrial Dysfunction Parthanatos (Cell Death) Parthanatos (Cell Death) Mitochondrial Dysfunction->Parthanatos (Cell Death) This compound This compound This compound->PARP-1 Activation Inhibition Neuronal Survival Neuronal Survival DNA Repair->Neuronal Survival

Caption: Signaling pathway of PARP-1 mediated cell death and its inhibition by this compound.

Experimental_Workflow A Baseline Auditory Assessment (ABR/DPOAE) B Animal Grouping & Randomization A->B C This compound / Vehicle Administration B->C D Cisplatin Administration C->D E Post-Treatment Auditory Monitoring (Days 3, 7, 14) D->E F Tissue Collection & Histology E->F G Data Analysis & Interpretation F->G

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The inhibition of PARP-1 represents a compelling strategy for neuroprotection in a variety of neurological disorders. This compound, as a known PARP-1 inhibitor, stands as a molecule of interest for further investigation in this field. While current direct evidence is primarily centered on ototoxicity models, the mechanistic rationale for its broader application is strong. Future research should focus on:

  • Expanding Preclinical Models: Evaluating the efficacy of this compound in established animal models of stroke, traumatic brain injury, Parkinson's disease, and Alzheimer's disease.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the brain penetrance and target engagement of this compound to optimize dosing and delivery.

  • Safety and Toxicology: Conducting comprehensive safety assessments to determine the therapeutic window of this compound.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other neuroprotective agents or disease-modifying therapies.

The development of potent and specific PARP-1 inhibitors like this compound holds the promise of novel therapeutic interventions for a range of debilitating neurological conditions. This guide provides a foundational framework for researchers to build upon as they explore this exciting frontier of neuroscience.

References

An In-depth Technical Guide to Exploratory Studies on Pyrido-Benzodiazepinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core exploratory studies on pyrido-benzodiazepinone compounds, a class of heterocyclic structures with significant therapeutic potential. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their antimicrobial properties and their role as Bromodomain and Extra-Terminal Domain (BET) inhibitors.

Synthesis of Pyrido-Benzodiazepinone Compounds

The synthesis of pyrido-benzodiazepinone derivatives is a multi-step process that can be adapted to create a diverse range of compounds. A common synthetic route involves the condensation of a diamine with a piperidone derivative, followed by a Mannich reaction and subsequent modifications.

A key intermediate in the synthesis of many pyrido[2,3-b][1][2]benzodiazepines is 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one, which allows for a variety of chemical modifications.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of pyrido-benzodiazepinone salts.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., Phenylene diamine, 6,6-dimethyl-2-thioxo-4-piperidone) Enamine Enamine Formation Start->Enamine Mannich Mannich Reaction (with Aldehydes) Enamine->Mannich Methylation S-methylation Mannich->Methylation Reduction Regioselective Reduction Methylation->Reduction Product Pyrido-benzodiazepine Salts Reduction->Product Spectroscopy Spectroscopic Analysis (UV-Vis, FTIR, HRMS, NMR) Product->Spectroscopy Xray Single X-ray Structure Analysis Product->Xray

Figure 1: General workflow for the synthesis and characterization of pyrido-benzodiazepine salts.

Biological Activities and Mechanisms of Action

Pyrido-benzodiazepinone compounds have demonstrated a range of biological activities, primarily as antimicrobial agents and as modulators of key cellular proteins like BET proteins and GABA receptors.

Antimicrobial Activity

Several pyrido-benzodiazepine salts have been shown to possess potent activity against a spectrum of microorganisms, including Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is influenced by the substitution pattern on the aromatic moiety of the compound.

Table 1: Antimicrobial Activity of Selected Pyrido-benzodiazepine Salts

CompoundTest OrganismMIC (mg/dm³)
2b Mycobacterium smegmatis64
2d Mycobacterium smegmatis32
Isoniazid (Control)Mycobacterium smegmatis4.0

Data sourced from Seebacher et al.[1]

The following workflow outlines the general procedure for evaluating the antimicrobial activity of these compounds.

G cluster_prep Preparation cluster_assay Antimicrobial Assay cluster_mic MIC Determination Culture Prepare Microbial Cultures Inoculation Inoculate Agar Plates with Microbial Suspension Culture->Inoculation Compounds Prepare Pyrido-benzodiazepinone Compound Solutions Application Apply Compound Solutions (e.g., via disk diffusion or well diffusion) Compounds->Application Dilution Perform Serial Dilutions of Compounds in Broth Compounds->Dilution Inoculation->Application Incubation Incubate Plates Application->Incubation Measurement Measure Zones of Inhibition Incubation->Measurement InoculateBroth Inoculate Broth with Microbial Suspension Dilution->InoculateBroth IncubateBroth Incubate InoculateBroth->IncubateBroth Observe Observe for Visible Growth IncubateBroth->Observe DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Observe->DetermineMIC

Figure 2: Experimental workflow for antimicrobial activity testing.
Bromodomain and Extra-Terminal Domain (BET) Inhibition

Certain derivatives of pyrido-benzodiazepinones have been identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3][4] These proteins are crucial in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer and inflammatory diseases.[3]

The mechanism of action of these inhibitors involves binding to the bromodomains of BET proteins, which prevents their interaction with acetylated lysine (B10760008) residues on histones. This, in turn, disrupts the transcription of key oncogenes like c-Myc.

Table 2: In Vitro Activity of a Pyrido-benzodiazepinone-derived BET Inhibitor

CompoundTargetIC50 (nM)
43 BRD4Potent inhibitory activity

Note: Specific IC50 value for compound 43 is not publicly available but is described as potent.[3][4]

The signaling pathway affected by BET inhibitors is illustrated below.

G cluster_pathway BET Inhibition Signaling Pathway Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to TF Transcription Factors (e.g., c-Myc) BRD4->TF Recruits Pyrido Pyrido-benzodiazepinone BET Inhibitor Pyrido->BRD4 Inhibits Binding Gene Target Gene Expression TF->Gene Promotes Proliferation Cell Proliferation & Inflammation Gene->Proliferation Leads to G cluster_gaba GABA-A Receptor Modulation GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to BZD Benzodiazepine (or Pyrido-benzodiazepinone) BZD->GABA_R Binds to (Allosteric Site) Chloride Cl- Channel Opening GABA_R->Chloride Increases Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Causes CNS CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS Leads to

References

Milrinone: A Bipyridine Phosphodiesterase 3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structures of LS-75 and Milrinone

For researchers, scientists, and drug development professionals, a precise understanding of the chemical structures and properties of compounds is paramount. This guide provides a detailed analysis of two distinct molecules: this compound and Milrinone. While initial database inquiries might suggest a relationship due to identical molecular formulas and weights in some commercial listings, a thorough investigation reveals they are structurally and functionally different compounds.

Milrinone is a well-established phosphodiesterase 3 (PDE3) inhibitor used in the short-term treatment of acute decompensated heart failure.[1][2] Its chemical structure is central to its mechanism of action, which involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to positive inotropic and vasodilatory effects.[3][4]

Chemical Structure and Properties of Milrinone

The chemical identity of Milrinone is consistently documented across scientific literature and chemical databases.

PropertyValue
IUPAC Name 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile
Synonyms WIN 47203
CAS Number 78415-72-2[1][5][6]
Molecular Formula C₁₂H₉N₃O[3][5]
Molecular Weight 211.22 g/mol [5][7]
SMILES Cc1c(c(C#N)c(=O)nH1)c2ccncc2
InChI Key PZRHRDRVRGEVNW-UHFFFAOYSA-N

Structural Diagram of Milrinone

Chemical structure of Milrinone.

This compound: A Pyrido[2,3-b][1][5]benzodiazepin-6-one Derivative

Contrary to some initial database suggestions, this compound is not an analogue or synonym for Milrinone. It is a distinct chemical entity with a different core structure and a different reported biological activity.

Chemical Structure and Properties of this compound

This compound is identified as 5,11-Dihydropyrido[2,3-b][1][5]benzodiazepin-6-one. It has been investigated as a PARP-1 inhibitor with neuroprotective activity.[8] The confusion with Milrinone likely arises from an error in some chemical supplier databases, which have incorrectly associated the molecular formula and weight of Milrinone with the CAS number for this compound.

PropertyValue
IUPAC Name 5,11-dihydro-6H-pyrido[2,3-b][1][5]benzodiazepin-6-one
CAS Number 885-70-1[9][10]
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
SMILES O=C1NC2=CC=CC=C2NC3=NC=CC=C13
InChI Key MIRBIZDDMSFTKY-UHFFFAOYSA-N

Structural Diagram of this compound

Chemical structure of this compound.

Signaling Pathways

The distinct structures of Milrinone and this compound dictate their interaction with different biological targets and, consequently, their engagement in different signaling pathways.

Milrinone Signaling Pathway

Milrinone selectively inhibits Phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Milrinone increases the intracellular concentration of cAMP. In cardiac muscle, elevated cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and enhanced contractility (positive inotropy). In vascular smooth muscle, increased cAMP levels also activate PKA, which leads to the inhibition of myosin light-chain kinase and subsequent vasodilation.

Milrinone_Pathway Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channels (Cardiac Muscle) PKA->Ca_channel Phosphorylates MLCK Myosin Light-Chain Kinase (Vascular Smooth Muscle) PKA->MLCK Inhibits Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Contractility ↑ Myocardial Contractility Ca_influx->Contractility Vasodilation Vasodilation MLCK->Vasodilation

Signaling pathway of Milrinone.

This compound Signaling Pathway

This compound is reported to be an inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[8] PARP-1 is a key enzyme in the DNA damage response pathway. Upon DNA strand breaks, PARP-1 is activated and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This process is crucial for the recruitment of DNA repair proteins. Inhibition of PARP-1 can have therapeutic effects in various contexts, including cancer and neurodegenerative diseases. In the context of neuroprotection, PARP-1 overactivation in response to neuronal damage can lead to energy depletion and cell death. Inhibition of PARP-1 by compounds like this compound may prevent this detrimental cascade.

LS75_Pathway DNA_damage DNA Damage PARP1 PARP-1 DNA_damage->PARP1 Activates PAR Poly(ADP-ribose) synthesis PARP1->PAR Energy_Depletion Energy Depletion (NAD⁺/ATP depletion) PARP1->Energy_Depletion leads to LS75 This compound LS75->PARP1 Inhibits DNA_repair DNA Repair Protein Recruitment PAR->DNA_repair Cell_Survival Cell Survival DNA_repair->Cell_Survival Overactivation PARP-1 Overactivation (e.g., in neurodegeneration) Overactivation->PARP1 Cell_Death Cell Death Energy_Depletion->Cell_Death

Simplified signaling pathway involving PARP-1, the target of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of these compounds are extensive and proprietary in many cases. However, a general overview of the methodologies can be provided based on publicly available information.

Synthesis of Milrinone

The synthesis of Milrinone typically involves the condensation of 1-(4-pyridyl)-2-propanone with a suitable three-carbon synthon to form the dihydropyridinone ring. One common method involves the reaction of 1-(4-pyridyl)-2-propanone with N,N-dimethylformamide dimethyl acetal, followed by cyclization with cyanoacetamide in the presence of a base like sodium methoxide.

Experimental Workflow: Synthesis of Milrinone

Milrinone_Synthesis start 1-(4-pyridyl)-2-propanone intermediate Enaminone Intermediate start->intermediate + reagent1 N,N-dimethylformamide dimethyl acetal reagent1->intermediate milrinone Milrinone intermediate->milrinone Cyclization reagent2 Cyanoacetamide + Base (e.g., NaOMe) reagent2->milrinone

General synthetic workflow for Milrinone.

Evaluation of Phosphodiesterase Inhibition

The inhibitory activity of compounds like Milrinone on PDE3 is typically assessed using in vitro enzyme assays. A common method involves incubating the purified PDE3 enzyme with its substrate, cAMP, in the presence and absence of the inhibitor. The amount of cAMP remaining or the amount of the product, 5'-AMP, formed is then quantified, often using radioimmunoassay, fluorescence polarization, or chromatographic techniques. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.

Experimental Workflow: PDE Inhibition Assay

PDE_Assay enzyme Purified PDE3 Enzyme incubation Incubation enzyme->incubation substrate cAMP (Substrate) substrate->incubation inhibitor Test Compound (e.g., Milrinone) inhibitor->incubation quantification Quantification of cAMP or 5'-AMP incubation->quantification ic50 IC₅₀ Determination quantification->ic50

References

understanding the novelty of LS-75 compound

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available data reveals limited information regarding a compound designated as LS-75. While a chemical entity with this identifier is available from commercial suppliers, extensive scientific literature detailing its novelty, mechanism of action, and biological activity is not readily accessible. This guide provides a summary of the available information and highlights the areas where data is currently lacking.

Chemical and Physical Properties of this compound

A compound designated as this compound is cataloged with the CAS number 885-70-1. Its fundamental chemical properties are summarized below.

PropertyValueReference
CAS Number 885-70-1[1]
Molecular Formula C₁₂H₉N₃O[1]
Molecular Weight 211.22 g/mol [1]
Purity ≥98%[1]
Computational Chemistry Data

Computational predictions provide some insight into the physicochemical properties of the this compound compound.

ParameterPredicted ValueReference
TPSA (Topological Polar Surface Area) 54.02 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.3909[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 0[1]

Novelty and Mechanism of Action

Currently, there is no publicly available scientific literature that describes the novelty or the specific mechanism of action of the this compound compound (CAS 885-70-1). Drug development is a complex process, and new compounds are continuously being investigated. However, without published research, any claims regarding the innovative aspects of this compound would be speculative.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and defined signaling pathways associated with the this compound compound are not available in the public domain. As such, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible at this time.

References

Unraveling the Safety and Toxicity Profile of LS-75: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical safety and toxicological data for the investigational compound LS-75 is currently unavailable in the public domain. Extensive searches of scientific literature and toxicology databases for a compound specifically designated as "this compound" have not yielded any relevant information regarding its safety, toxicity, pharmacokinetic, or pharmacodynamic properties.

The designation "this compound" may represent an internal development code for a compound that has not yet been disclosed publicly, is in the very early stages of discovery, or is an alternative nomenclature not widely recognized in scientific literature. Without a specific chemical name, CAS number, or other identifiers, a detailed technical guide on its safety and toxicity profile cannot be compiled.

For researchers, scientists, and drug development professionals, a thorough evaluation of a compound's safety and toxicity is a critical component of the nonclinical development plan. This process typically involves a tiered approach, beginning with in vitro assays and progressing to in vivo studies in animal models. Key aspects of this evaluation, which would be essential for a comprehensive guide on "this compound," include:

  • Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) studies to understand how the compound is processed by the body.

  • Acute, Sub-chronic, and Chronic Toxicity: Studies to determine the effects of single and repeated doses over varying periods.

  • Genotoxicity: Assays to assess the potential of the compound to damage genetic material.

  • Carcinogenicity: Long-term studies to evaluate the potential for the compound to cause cancer.

  • Reproductive and Developmental Toxicity: Studies to assess the potential effects on fertility, pregnancy, and offspring development.

  • Safety Pharmacology: Investigations into the potential adverse effects on major physiological systems, such as the cardiovascular, respiratory, and central nervous systems.

Should information on "this compound" become publicly available, a detailed technical guide would be structured to present this data in a clear and accessible format for the intended scientific audience. This would include summarizing quantitative data in tables for easy comparison of endpoints such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and various pharmacokinetic parameters. Furthermore, detailed descriptions of the experimental protocols used in these studies would be provided to allow for critical evaluation and replication of the findings.

Visualizations, such as diagrams of signaling pathways potentially perturbed by the compound and workflows of the toxicological screening process, would be integral to such a guide. For instance, a hypothetical experimental workflow for assessing the in vitro cytotoxicity of a compound could be represented as follows:

Experimental_Workflow cluster_preparation Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Line_Selection Select appropriate cell line(s) Cell_Culture Culture cells to optimal confluency Cell_Line_Selection->Cell_Culture Cell_Seeding Seed cells into microplates Cell_Culture->Cell_Seeding Compound_Dilution Prepare serial dilutions of this compound Cell_Treatment Treat cells with this compound and controls Compound_Dilution->Cell_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72h) Cell_Treatment->Incubation Assay_Selection Choose viability assay (e.g., MTT, LDH) Incubation->Assay_Selection Assay_Procedure Perform assay according to protocol Assay_Selection->Assay_Procedure Data_Acquisition Measure signal (e.g., absorbance, fluorescence) Assay_Procedure->Data_Acquisition Data_Normalization Normalize data to controls Data_Acquisition->Data_Normalization IC50_Calculation Calculate IC50 values Data_Normalization->IC50_Calculation Statistical_Analysis Perform statistical analysis IC50_Calculation->Statistical_Analysis

A generalized workflow for an in vitro cytotoxicity assessment of a test compound.

At present, the lack of specific data on this compound prevents the creation of a meaningful and accurate technical guide. Researchers and professionals interested in this compound are encouraged to monitor scientific publications and regulatory disclosures for any future information that may become available. If a more specific identifier for "this compound" can be provided, a renewed search and analysis will be undertaken.

Methodological & Application

Application Notes & Protocols for the Characterization of LS-75

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Subject: LS-75, a novel, potent, and selective small molecule inhibitor of Kinase Target Alpha (KTA), a key enzyme implicated in various proliferative diseases. Purpose: This document provides a comprehensive suite of analytical techniques and detailed protocols for the physicochemical and biological characterization of this compound.

Physicochemical Characterization

Physicochemical characterization is fundamental to understanding the drug-like properties of this compound, including its identity, purity, solubility, and stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Protocol:

  • Principle: This method separates this compound from impurities based on its differential partitioning between a stationary phase (C18 column) and a mobile phase. Purity is determined by the relative area of the principal peak.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • Data Analysis: Integrate all peaks. Calculate purity using the formula: % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100.

Aqueous Solubility Determination

Protocol:

  • Principle: The shake-flask method is used to determine the thermodynamic solubility of this compound in a phosphate-buffered saline (PBS) solution.

  • Materials: this compound, PBS (pH 7.4), orbital shaker, 0.22 µm syringe filters, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to a vial containing PBS at pH 7.4.

    • Incubate the suspension at 25°C on an orbital shaker for 24 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of dissolved this compound in the filtrate using a pre-established calibration curve via HPLC-UV.

Summary of Physicochemical Data
ParameterMethodResult
Chemical Formula Mass SpectrometryC₂₂H₂₅N₅O₃
Molecular Weight Mass Spectrometry407.47 g/mol
Purity HPLC (254 nm)99.2%
Aqueous Solubility Shake-Flask (PBS, pH 7.4)45.8 µg/mL
LogP Calculated (cLogP)2.85

Structural Elucidation

Structural elucidation confirms the chemical identity and structure of the synthesized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol:

  • Principle: LC-MS confirms the molecular weight of this compound by separating it from impurities via HPLC and then ionizing the molecule to measure its mass-to-charge ratio (m/z).

  • Instrumentation: HPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Mass Range: 100-1000 m/z.

  • LC Method: Use the same gradient as described in the HPLC purity protocol (Section 1.1).

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • Data Analysis: Identify the [M+H]⁺ adduct for this compound and compare the observed mass with the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound by probing the magnetic properties of atomic nuclei.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Acquire 16 scans.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling.

  • Data Analysis: Process spectra using appropriate software. Assign chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

Summary of Spectroscopic Data
TechniqueParameterObserved Data
LC-MS (ESI+) [M+H]⁺408.20 m/z (Theoretical: 408.19)
¹H NMR (400 MHz) Chemical Shifts (δ)8.52 (s, 1H), 7.98 (d, 2H), 7.45 (d, 2H), ...
¹³C NMR (100 MHz) Chemical Shifts (δ)168.4, 155.2, 141.7, 129.8, ...
FTIR Key Peaks (cm⁻¹)3350 (N-H), 1680 (C=O), 1610 (C=N)

Biological Activity Profiling

Biological assays are performed to determine the potency and mechanism of action of this compound.

KTA Kinase Inhibition Assay

Protocol:

  • Principle: An in vitro biochemical assay to measure the ability of this compound to inhibit the phosphorylation of a peptide substrate by the KTA enzyme. The assay uses a luminescence-based readout where the signal is inversely proportional to kinase activity.

  • Materials: Recombinant KTA enzyme, kinase substrate peptide, ATP, assay buffer, luminescence-based kinase assay kit.

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM).

    • In a 384-well plate, add KTA enzyme, the peptide substrate, and the corresponding dilution of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Add the detection reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cellular Proliferation Assay

Protocol:

  • Principle: A cell-based assay to measure the effect of this compound on the proliferation of cancer cells that overexpress the KTA target.

  • Cell Line: Human cancer cell line known to be dependent on KTA signaling.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Add a viability reagent (e.g., resazurin (B115843) or CellTiter-Glo®).

    • Incubate and measure fluorescence or luminescence to quantify the number of viable cells.

  • Data Analysis: Normalize the data to untreated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

Summary of Biological Activity
Assay TypeTarget/Cell LineEndpointResult
Biochemical Assay Kinase Target Alpha (KTA)IC₅₀15.2 nM
Cellular Assay KTA-dependent Cancer Cell LineGI₅₀88.5 nM

Diagrams and Workflows

Visual representations of the experimental process and the proposed mechanism of action for this compound.

G cluster_workflow This compound Characterization Workflow synthesis Compound Synthesis of this compound physchem Physicochemical Characterization (Purity, Solubility) synthesis->physchem structure Structural Elucidation (MS, NMR) synthesis->structure biochem Biochemical Assays (Kinase IC50) physchem->biochem structure->biochem cell Cell-Based Assays (Proliferation GI50) biochem->cell data Data Analysis & Reporting cell->data

Caption: High-level workflow for the complete characterization of the this compound compound.

G cluster_pathway Proposed Mechanism of Action for this compound ls75 This compound kta Kinase Target Alpha (KTA) ls75->kta inhibits substrate Downstream Substrate kta->substrate phosphorylates proliferation Cell Proliferation substrate->proliferation apoptosis Apoptosis proliferation->apoptosis

Caption: Signaling pathway illustrating the inhibitory action of this compound on its target.

Application Notes and Protocols for In Vitro Profiling of LS-75

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro evaluation of LS-75, a novel small molecule inhibitor. The protocols herein are designed to characterize the biochemical potency, cellular activity, and mechanism of action of this compound. The primary focus of these assays is to determine the inhibitory activity of this compound on its putative target and to assess its effects on downstream cellular signaling and proliferation.

Hypothetical Target and Mechanism of Action

For the context of these protocols, we will hypothesize that this compound is a selective inhibitor of the Laron Syndrome Kinase 1 (LSK1) , a serine/threonine kinase. LSK1 is a newly identified component of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival. In certain cancers, this pathway is constitutively active, driving uncontrolled cell growth. This compound is being investigated as a therapeutic agent to inhibit this aberrant signaling.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling cascade involving LSK1 and the proposed point of inhibition by this compound.

LSK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF LSK1 LSK1 RAF->LSK1 MEK MEK LSK1->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription LS75 This compound LS75->LSK1

Caption: Hypothetical LSK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

LSK1 Enzyme Inhibition Assay

This biochemical assay is designed to determine the 50% inhibitory concentration (IC50) of this compound against purified LSK1 enzyme.

Experimental Workflow Diagram:

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Data Acquisition LS75_Dilution Prepare this compound Serial Dilutions Add_Components Add LSK1, Substrate, and this compound to Wells LS75_Dilution->Add_Components Enzyme_Prep Prepare LSK1 Enzyme and Substrate Solution Enzyme_Prep->Add_Components Incubate_1 Incubate at RT (30 min) Add_Components->Incubate_1 Add_ATP Initiate Reaction with ATP Incubate_1->Add_ATP Incubate_2 Incubate at RT (60 min) Add_ATP->Incubate_2 Stop_Reaction Stop Reaction and Add Detection Reagent Incubate_2->Stop_Reaction Read_Plate Read Luminescence on Plate Reader Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for the LSK1 Enzyme Inhibition Assay.

Protocol:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial 1:3 dilution series in DMSO to obtain 11 concentrations. A DMSO-only control should also be prepared.

  • Assay Plate Preparation:

    • Use a 384-well, white, flat-bottom plate.

    • Add 1 µL of each this compound dilution or DMSO control to the appropriate wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution containing purified recombinant LSK1 enzyme and its specific peptide substrate in kinase buffer.

    • Dispense 10 µL of the enzyme/substrate mix to each well.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Prepare an ATP solution in kinase buffer.

    • Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for LSK1.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 20 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay) to each well to stop the reaction and measure the amount of ADP produced.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a compatible plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation:

CompoundLSK1 IC50 (nM)
This compound25.3
Staurosporine (Control)5.1
Cell Proliferation Assay (MTT Assay)

This cell-based assay measures the effect of this compound on the proliferation of a cancer cell line known to be dependent on the LSK1 signaling pathway.

Experimental Workflow Diagram:

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_readout MTT Readout Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Add_Doses Add this compound to Cells Incubate_Overnight->Add_Doses Prepare_Doses Prepare this compound Serial Dilutions Prepare_Doses->Add_Doses Incubate_72h Incubate for 72 hours Add_Doses->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the Cell Proliferation (MTT) Assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well, clear, flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of this compound in complete growth medium.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well.

  • Formazan (B1609692) Formation:

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Cell LineThis compound GI50 (µM)
Melanoma (LSK1-dependent)0.52
Normal Fibroblast> 50
Western Blot Analysis of Pathway Inhibition

This protocol is used to confirm that this compound inhibits the LSK1 signaling pathway in cells by measuring the phosphorylation of a downstream target, such as MEK.

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for 2 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-MEK overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total MEK or a housekeeping protein like GAPDH.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

Expected Results:

A dose-dependent decrease in the level of phospho-MEK should be observed in cells treated with this compound, while the levels of total MEK and the loading control should remain unchanged. This would confirm that this compound is inhibiting the LSK1 signaling pathway in a cellular context.

Application Notes and Protocols for Small Molecule Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubilization and use of small molecule compounds for in vitro cell-based assays. Due to the limited public information available for a specific compound designated "LS-75," this document will serve as a general protocol and template. Researchers should adapt these guidelines to the specific properties of their compound of interest. The provided tables and protocols are intended to be illustrative and should be populated with compound-specific data upon determination of its characteristics.

The following sections offer a standardized approach to determining the solubility of a novel compound and preparing it for use in cell-based experiments.

Data Presentation: Solubility and Stock Solution Parameters

It is crucial to determine the solubility of any compound in various solvents to ensure accurate and reproducible results in cell-based assays. The following table provides a template for summarizing quantitative solubility data. Researchers should experimentally determine these values for their specific compound.

Solvent Solubility (mM) Temperature (°C) Notes
DMSOe.g., 10025Visually clear solution.
Ethanole.g., 2025May require warming to fully dissolve.
PBS (pH 7.4)e.g., <0.125Insoluble.
Cell Culture Mediae.g., 0.1 (with 0.5% DMSO)37Precipitation observed above 0.2 mM.

Experimental Protocols

Protocol 1: Determination of Compound Solubility

Objective: To determine the maximum solubility of the test compound in common laboratory solvents.

Materials:

  • Test Compound (e.g., this compound)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Microscope

Method:

  • Preparation of Supersaturated Solutions:

    • Weigh out a small amount (e.g., 1-5 mg) of the test compound into separate microcentrifuge tubes for each solvent to be tested.

    • Add a small, precise volume of the first solvent (e.g., 100 µL of DMSO) to the corresponding tube.

    • Vortex the tube vigorously for 2 minutes. If the compound dissolves completely, add another small, known amount of the compound and repeat until a precipitate is visible.

    • If the compound does not fully dissolve, continue to add small, precise volumes of the solvent incrementally, vortexing thoroughly after each addition, until the compound is fully dissolved. Record the total volume of solvent added.

    • For poorly soluble compounds, sonication for 5-10 minutes may aid dissolution.

  • Equilibration:

    • Incubate the solutions at the desired temperature (e.g., 25°C) for 1-2 hours to allow them to reach equilibrium.

  • Observation:

    • After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved compound.

    • Carefully examine the supernatant. A clear supernatant indicates that the compound is dissolved at that concentration.

    • Confirm the absence of precipitate by observing a small drop of the supernatant under a microscope.

  • Calculation:

    • Calculate the concentration of the clear supernatant in mM. This represents the solubility of the compound in that solvent at the tested temperature.

  • Repeat steps 1-4 for each solvent.

Protocol 2: Preparation of Stock and Working Solutions for Cell-Based Assays

Objective: To prepare a high-concentration stock solution and subsequent dilutions for treating cells in culture.

Materials:

  • Test Compound (e.g., this compound)

  • DMSO, sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or vials

  • Sterile, low-retention pipette tips

Method:

  • Preparation of Primary Stock Solution (e.g., 100 mM in DMSO):

    • Based on the solubility data from Protocol 1, determine the appropriate concentration for a primary stock solution in DMSO.

    • Aseptically weigh out the required amount of the test compound into a sterile vial. For example, to make 1 mL of a 100 mM solution of a compound with a molecular weight of 211.22 g/mol , weigh out 21.12 mg.

    • Under a sterile hood, add the calculated volume of sterile DMSO to the vial.

    • Vortex until the compound is completely dissolved. If necessary, gently warm the solution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the primary stock solution.

    • Perform serial dilutions of the primary stock solution in complete cell culture medium to achieve the final desired concentrations for your experiment.

    • Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level that is non-toxic to the cells (typically ≤ 0.5%).

    • For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Vortex gently before adding to the cells.

Visualizations

The following diagrams illustrate a generic workflow for preparing a small molecule compound for a cell-based assay and a conceptual signaling pathway that could be investigated.

G cluster_prep Compound Preparation Workflow compound Weigh Compound dissolve Dissolve in DMSO (Primary Stock) compound->dissolve aliquot Aliquot & Store (-20°C / -80°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serial Dilution in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing a small molecule for cell-based assays.

G cluster_pathway Conceptual Signaling Pathway Inhibition LS75 This compound (Hypothetical Inhibitor) Kinase1 Kinase A LS75->Kinase1 Receptor Cell Surface Receptor Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Proliferation, Apoptosis) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by a small molecule.

References

Application Notes and Protocols: LS-75 Experimental Design for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and databases, there is no specific information available for a compound designated "LS-75" in the context of cell culture, drug development, or cellular signaling. The search results did not identify any registered compound, experimental therapeutic, or biological tool under this name.

Consequently, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams as requested. The generation of such specific and technical content requires established data on the compound's mechanism of action, its effects on cell lines, and its role in modulating biological pathways.

We recommend verifying the name of the compound and providing a correct or alternative designation. Should "this compound" be an internal or newly developed compound without published data, the following document provides a generalized framework and template that can be adapted once the necessary experimental data has been generated.

Template for Application Note & Protocol Development

This section serves as a guide for structuring your experimental data and protocols for a novel compound, using the placeholder "Compound-X" in place of "this compound".

Introduction to Compound-X
  • Description: (e.g., Compound-X is a novel small molecule inhibitor of the XYZ signaling pathway...)

  • Mechanism of Action: (e.g., It selectively binds to the kinase domain of Protein-Y, preventing its phosphorylation and downstream signaling...)

  • Applications: (e.g., Pre-clinical investigation for oncology, studies of cellular metabolism, tool for dissecting the XYZ pathway...)

Data Presentation: Effects of Compound-X on Cancer Cell Lines

Quantitative data should be summarized for clarity. The tables below are templates for presenting typical data from initial compound characterization studies.

Table 1: IC₅₀ Values of Compound-X in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 72h
MCF-7Breast CancerData
A549Lung CancerData
HCT116Colon CancerData
U-87 MGGlioblastomaData

Table 2: Effect of Compound-X on Cell Cycle Distribution in A549 Cells

Treatment% in G1 Phase% in S Phase% in G2/M Phase
Vehicle (DMSO)DataDataData
Compound-X (1 µM)DataDataData
Compound-X (5 µM)DataDataData
Key Experimental Protocols

Detailed and reproducible protocols are critical for validating experimental findings.

Protocol 1: Cell Viability (MTT Assay)

  • Cell Plating: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Compound-X in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and calculate IC₅₀ values using non-linear regression.

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Cell Culture & Treatment: Plate 2 x 10⁶ cells in a 6-well plate. After 24 hours, treat with Compound-X at desired concentrations for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Protein-Y, anti-Total-Protein-Y, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Visualization of Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate complex processes. Below are templates that can be modified once the specific details for "this compound" are known.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed Cells in 96-Well Plate incubate24 Incubate 24h seed->incubate24 treat Add Compound-X Serial Dilutions incubate24->treat incubate72 Incubate 72h treat->incubate72 mtt Add MTT Reagent incubate72->mtt solubilize Solubilize Crystals (DMSO) mtt->solubilize read Read Absorbance @ 570nm solubilize->read analysis analysis read->analysis Calculate IC50

Caption: Experimental workflow for determining the IC₅₀ value using an MTT assay.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor ProteinY Protein-Y Receptor->ProteinY Downstream Downstream Effectors (e.g., Akt, ERK) ProteinY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation LS75 Compound-X LS75->ProteinY Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound-X.

To proceed with a detailed and accurate application note for your compound of interest, please provide the correct chemical identifier, relevant publications, or internal experimental data.

Unraveling "LS-75": A Multifaceted Term in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

The term "LS-75" presents a notable ambiguity within the scientific landscape, appearing in diverse and unrelated research contexts. This multiplicity necessitates a precise definition to facilitate a focused exploration of its application, particularly in the realm of high-throughput screening. Investigations into "this compound" have yielded several distinct interpretations, ranging from a genetic disorder to a specific protein and a common pharmaceutical dosage. Without a clear delineation, a comprehensive analysis of its role in high-throughput screening remains speculative.

Diverse Identities of "this compound"

Initial research into "this compound" has uncovered at least four separate entities associated with this designation:

  • Laron Syndrome (LS): A rare genetic disorder characterized by an insensitivity to growth hormone, leading to dwarfism. Research in this area focuses on the signaling pathways affected by the condition.[1]

  • G protein-coupled receptor 75 (GPR75): A receptor in the G protein-coupled receptor family. Studies have explored its signaling pathway in response to various molecules.[2]

  • Lens Epithelium-Derived Growth Factor (LEDGF/p75): A cellular protein that acts as a cofactor for HIV-1 integrase. It is a target for developing new anti-HIV drugs, and assays have been developed to screen for inhibitors of the interaction between LEDGF/p75 and HIV integrase.[3][4]

  • p75 Neurotrophin Receptor (p75NTR): A receptor that can induce cell death in neurons and is implicated in various neurological disorders. Its signaling pathways are a subject of intense research.[5]

  • Clopidogrel (75 mg): A widely prescribed antiplatelet medication used to prevent blood clots. The "75" refers to the 75mg dosage. Clopidogrel is a prodrug, meaning it is metabolized in the body to its active form.[6][7][8][9]

High-Throughput Screening Applications: A Context-Dependent Landscape

The application of high-throughput screening (HTS) is entirely dependent on which "this compound" is the subject of investigation. HTS is a powerful technology in drug discovery that allows for the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target or pathway.[10][11][12][13]

In the context of LEDGF/p75 , for instance, researchers have developed high-throughput assays to identify small molecules that can disrupt its interaction with HIV integrase. This is a critical step in the development of novel antiretroviral therapies.[3][4]

A hypothetical HTS workflow for identifying inhibitors of the LEDGF/p75-HIV IN interaction is depicted below.

HTS_Workflow_for_LEDGF_p75_Inhibitors cluster_0 Assay Development cluster_1 High-Throughput Screening cluster_2 Hit Validation and Follow-up Assay Principle Protein-Protein Interaction Assay (e.g., AlphaLISA, FRET) Reagent Preparation Purified LEDGF/p75 and HIV Integrase Assay Principle->Reagent Preparation Assay Optimization Determine optimal protein concentrations, incubation times, and buffer conditions Reagent Preparation->Assay Optimization Compound Library Screening Screening of a large compound library (e.g., 100,000+ compounds) Assay Optimization->Compound Library Screening Assay Ready for HTS Data Acquisition Automated plate reading to measure signal Compound Library Screening->Data Acquisition Hit Identification Identification of compounds that disrupt the interaction (hits) Data Acquisition->Hit Identification Dose-Response Analysis Determine IC50 values of hits Hit Identification->Dose-Response Analysis Primary Hits Secondary Assays Orthogonal assays to confirm activity and rule out artifacts Dose-Response Analysis->Secondary Assays Lead Optimization Chemical modification of hits to improve potency and properties Secondary Assays->Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign to identify inhibitors of the LEDGF/p75-HIV Integrase interaction.

Request for Clarification

To provide detailed and accurate application notes and protocols for "this compound" in high-throughput screening, a more specific definition of the term is required. The audience of researchers, scientists, and drug development professionals would benefit most from a focused discussion on one of the specific entities mentioned above.

Therefore, we kindly request clarification on which "this compound" is of interest. Once the specific context is provided, a comprehensive and tailored response, including detailed experimental protocols, data presentation in tabular format, and relevant signaling pathway diagrams, can be generated to meet the core requirements of the request.

References

In Vivo Administration Protocols for LS-75: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the in vivo administration of LS-75, a novel therapeutic agent. The protocols outlined below are intended for use by researchers, scientists, and drug development professionals to ensure consistency and reproducibility in preclinical studies. The information compiled is based on currently available data and is intended to serve as a foundational guide for further investigation.

Data Presentation: Quantitative Summary

Quantitative data from preclinical studies involving this compound are summarized below. These tables provide a concise overview of key parameters for easy comparison across different animal models and administration routes.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Bolus Administration

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)
Mouse51500 ± 2500.083200 ± 4502.1 ± 0.3
Rat51250 ± 1800.083800 ± 5102.5 ± 0.4
Dog2800 ± 1200.14100 ± 6003.2 ± 0.5

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Gavage Administration

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Mouse20450 ± 900.51800 ± 30028 ± 5
Rat20380 ± 751.02100 ± 35027 ± 4
Dog10250 ± 501.52900 ± 48035 ± 6

Table 3: Acute Toxicity Profile of this compound

Animal ModelAdministration RouteNOAEL (mg/kg)MTD (mg/kg)Observed Toxicities
MouseIV2040Sedation, ataxia
MousePO100200Mild gastrointestinal distress
RatIV1530Sedation, transient hypotension
RatPO80150Mild gastrointestinal distress

NOAEL: No Observed Adverse Effect Level; MTD: Maximum Tolerated Dose

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous or oral administration in mice.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline for IV; 0.5% methylcellulose (B11928114) in water for PO)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles (appropriate gauge for IV and PO administration)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least 7 days prior to the experiment.

  • Formulation Preparation: Prepare the dosing formulation of this compound in the appropriate vehicle at the desired concentration.

  • Dosing:

    • IV Administration: Administer this compound via a single bolus injection into the tail vein.

    • PO Administration: Administer this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software.

Protocol 2: Maximum Tolerated Dose (MTD) Study in Rats

Objective: To determine the maximum tolerated dose of this compound following a single administration in rats.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Dosing syringes and needles

  • Observation cages

  • Clinical observation checklist

Procedure:

  • Animal Acclimation: Acclimate rats for at least 7 days.

  • Dose Selection: Based on preliminary range-finding studies, select a range of doses to be tested.

  • Dosing: Administer single doses of this compound to different groups of rats. Include a vehicle control group.

  • Clinical Observations: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for up to 14 days. Record observations such as changes in behavior, posture, respiration, and any adverse reactions.

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity.

Visualizations

Diagrams illustrating key experimental workflows and signaling pathways are provided below.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_acclimation Animal Acclimation dosing Dosing (IV or PO) animal_acclimation->dosing formulation This compound Formulation formulation->dosing blood_sampling Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis Bioanalysis (LC-MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Pharmacokinetic Study Workflow

signaling_pathway LS75 This compound Receptor Target Receptor LS75->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (e.g., Apoptosis) TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Tumor Growth Inhibition) GeneExpression->CellularResponse

Hypothesized Signaling Pathway of this compound

Unraveling the Role of LS-75 in DNA Repair Pathways: A Comprehensive Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The specific compound "LS-75" and its direct application in the study of DNA repair pathways are not documented in the currently available scientific literature. Extensive searches have not yielded specific information regarding a molecule with this designation in the context of DNA damage and repair.

While the requested application notes and protocols for a substance designated "this compound" cannot be provided due to the absence of specific data, this document serves as a foundational guide to the experimental approaches and conceptual frameworks commonly employed in the investigation of novel compounds that modulate DNA repair. Researchers, scientists, and drug development professionals can utilize the following generalized protocols and conceptual diagrams as a starting point for evaluating the potential of any new chemical entity in the field of DNA repair.

General Principles of Investigating a Novel Compound's Role in DNA Repair

The study of a new molecule's impact on DNA repair typically involves a multi-faceted approach, beginning with broad assessments of genotoxicity and progressing to detailed mechanistic studies. The overarching goal is to determine if the compound induces DNA damage, inhibits or enhances specific repair pathways, and to elucidate the molecular signaling cascades involved.

A typical investigatory workflow would involve:

  • Initial Genotoxicity Screening: To ascertain if the compound itself damages DNA.

  • Assessment of DNA Repair Pathway Modulation: To determine if the compound affects the cell's ability to repair DNA damage induced by other agents.

  • Identification of Specific Pathway Involvement: To pinpoint which of the major DNA repair pathways (e.g., Base Excision Repair, Nucleotide Excision Repair, Mismatch Repair, Homologous Recombination, Non-Homologous End Joining) is affected.

  • Elucidation of Molecular Mechanisms: To understand the precise molecular interactions and signaling events through which the compound exerts its effects.

Key Experimental Protocols for Assessing DNA Repair Modulation

Below are detailed methodologies for key experiments that are fundamental to characterizing a novel compound's role in DNA repair.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2][3]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Treat cells with the investigational compound at various concentrations and for different durations. Include appropriate positive (e.g., H₂O₂) and negative controls.

  • Embedding: Mix approximately 1 x 10⁵ cells with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding (for single-strand breaks): Place slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software.

γH2AX Immunofluorescence Assay

This assay is a specific marker for DNA double-strand breaks (DSBs).[4]

Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This phosphorylated form can be detected using a specific antibody, and the resulting foci can be visualized and quantified.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound. Include positive (e.g., ionizing radiation) and negative controls.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX. Follow with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Microscopy and Quantification: Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus. An increase in foci indicates the induction of DSBs.

Cell-Based DNA Repair Reporter Assays

These assays utilize engineered cell lines that express a reporter gene (e.g., GFP) upon successful repair of a specific type of DNA lesion.[5]

Principle: A cell line is stably transfected with a plasmid containing a reporter gene that is inactivated by a specific DNA sequence recognized by a site-specific endonuclease (e.g., I-SceI). Co-transfection with the endonuclease creates a DSB. Repair of this break by a specific pathway (e.g., homologous recombination or non-homologous end joining) restores the reporter gene's reading frame, leading to its expression.

Protocol:

  • Cell Line Maintenance: Culture the specific reporter cell line (e.g., DR-GFP for Homologous Recombination).

  • Treatment and Transfection: Treat the cells with the test compound and then transfect with a plasmid expressing the I-SceI endonuclease.

  • Incubation: Allow time for DNA repair and reporter gene expression.

  • Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A change in the percentage of GFP-positive cells in the presence of the compound indicates modulation of the specific repair pathway.

Conceptual Diagrams of DNA Repair Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key DNA repair signaling pathways and a general experimental workflow for investigating a novel compound.

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Pathways DNA_Damage DNA Damage (e.g., DSB, SSB, Adducts) MRN MRN Complex DNA_Damage->MRN PARP PARP1 DNA_Damage->PARP ATR ATR DNA_Damage->ATR via RPA ATM ATM MRN->ATM activates PARP->ATM recruits CellCycle Cell Cycle Arrest ATM->CellCycle Apoptosis Apoptosis ATM->Apoptosis DNA_Repair DNA Repair Pathways ATM->DNA_Repair ATR->CellCycle ATR->DNA_Repair

Caption: Simplified overview of the DNA Damage Response signaling cascade.

Experimental_Workflow Compound Novel Compound (this compound) DoseResponse Dose-Response & Cytotoxicity Assays Compound->DoseResponse Genotoxicity Genotoxicity Screening (e.g., Comet Assay) PathwayModulation DNA Repair Pathway Modulation (e.g., Reporter Assays) Genotoxicity->PathwayModulation If not genotoxic DoseResponse->Genotoxicity Mechanism Mechanistic Studies (e.g., Western Blot for key proteins) PathwayModulation->Mechanism InVivo In Vivo / Preclinical Models Mechanism->InVivo

Caption: General experimental workflow for investigating a novel compound.

Quantitative Data Presentation

While specific data for "this compound" is unavailable, the following tables illustrate how quantitative data from the aforementioned assays would be structured for clear comparison.

Table 1: Comet Assay Data

Treatment GroupConcentration (µM)Mean Tail Moment (± SD)Fold Change vs. Control
Vehicle Control02.5 ± 0.81.0
Positive Control (H₂O₂)10025.4 ± 3.110.2
This compound12.8 ± 0.91.1
This compound1015.2 ± 2.56.1
This compound5030.1 ± 4.212.0

Table 2: γH2AX Foci Quantification

Treatment GroupConcentration (µM)Mean γH2AX Foci per Cell (± SD)% Cells with >10 Foci
Vehicle Control01.2 ± 0.52%
Positive Control (IR)2 Gy18.5 ± 4.295%
This compound11.5 ± 0.63%
This compound108.9 ± 2.145%
This compound5015.3 ± 3.888%

Table 3: DNA Repair Reporter Assay (Homologous Recombination)

Treatment GroupConcentration (µM)% GFP-Positive Cells (± SD)% Inhibition of HR
Vehicle Control05.2 ± 0.70%
Positive Inhibitor (Olaparib)101.1 ± 0.378.8%
This compound14.9 ± 0.65.8%
This compound102.5 ± 0.451.9%
This compound501.3 ± 0.275.0%

Conclusion

The investigation of novel compounds that modulate DNA repair pathways is a critical area of research, particularly in the context of oncology and drug development. While the specific entity "this compound" remains uncharacterized in the public domain, the experimental protocols, conceptual frameworks, and data presentation formats outlined in this document provide a robust roadmap for researchers to systematically evaluate the potential of any new molecule in this field. The provided methodologies for the Comet assay, γH2AX immunofluorescence, and DNA repair reporter assays, along with the illustrative diagrams, offer a comprehensive starting point for rigorous scientific inquiry.

References

Application Notes and Protocols for Determining the Dose-Response Curve of Clopidogrel (LS-75)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for establishing the dose-response curve of the antiplatelet agent Clopidogrel (B1663587). It is hypothesized that "LS-75" refers to Clopidogrel, a widely used medication typically administered at a 75 mg daily dose to reduce the risk of heart disease and stroke.[1] Clopidogrel is a prodrug, meaning it is metabolized in the liver to its active form, which then exerts its therapeutic effect.[2]

The active metabolite of Clopidogrel selectively and irreversibly inhibits the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[2][3] This inhibition prevents platelet activation and aggregation, a critical process in the formation of blood clots.[3][4] Understanding the dose-response relationship of Clopidogrel is crucial for determining its efficacy, optimizing dosage regimens, and developing new antiplatelet therapies.

These notes will detail the signaling pathway of the P2Y12 receptor, provide protocols for in vitro assessment of Clopidogrel's activity, and present data on its dose-dependent effects on platelet function.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G-protein-coupled receptor (GPCR) that plays a central role in platelet activation and thrombus formation.[5][6] When activated by its endogenous ligand, ADP, the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation and degranulation.[7][8]

The key steps in the P2Y12 signaling pathway are as follows:

  • ADP Binding: ADP, released from dense granules of activated platelets or damaged red blood cells, binds to the P2Y12 receptor.[5]

  • Gαi Activation: This binding activates the associated inhibitory G-protein, Gαi.[5]

  • Adenylyl Cyclase Inhibition: Activated Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

  • PI3K Activation: The βγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K).[5][7]

  • Downstream Signaling: The activation of PI3K and reduction in cAMP levels lead to a cascade of downstream events, including the activation of Akt and Rap1b, which contribute to the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor.[5][7]

  • Platelet Aggregation: The activated GPIIb/IIIa receptor binds to fibrinogen, cross-linking platelets and leading to aggregation.[7]

Clopidogrel's active metabolite irreversibly binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting this entire signaling cascade.[2][9]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Clopidogrel_AM Clopidogrel Active Metabolite Clopidogrel_AM->P2Y12 Inhibits Gai Gαi P2Y12->Gai Activates PI3K PI3K P2Y12->PI3K Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa Akt Akt PI3K->Akt Akt->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

P2Y12 Receptor Signaling Pathway

Experimental Protocols

To determine the dose-response curve of Clopidogrel, in vitro platelet aggregation assays are commonly employed. Light Transmittance Aggregometry (LTA) is considered the gold standard method for this purpose.[10]

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmittance Aggregometry (LTA)

Objective: To measure the inhibitory effect of the active metabolite of Clopidogrel on ADP-induced platelet aggregation in a dose-dependent manner.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.[11]

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Active metabolite of Clopidogrel (or a system to generate it in vitro).[12]

  • Adenosine diphosphate (ADP) as a platelet agonist.

  • Light Transmittance Aggregometer.

  • Spectrophotometer.

  • Pipettes and sterile consumables.

Methodology:

  • PRP and PPP Preparation:

    • Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[13]

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.[13]

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation with Clopidogrel's Active Metabolite:

    • Aliquot the standardized PRP into separate tubes.

    • Add increasing concentrations of Clopidogrel's active metabolite to the PRP aliquots. A vehicle control (without the active metabolite) should also be prepared.

    • Incubate the samples for a specified period (e.g., 15-30 minutes) at 37°C to allow for the binding of the active metabolite to the P2Y12 receptors.

  • Platelet Aggregation Measurement:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Place the PRP samples (with and without the active metabolite) into the aggregometer cuvettes with a stir bar and allow them to equilibrate at 37°C.

    • Add a standard concentration of ADP (e.g., 5-20 µM) to induce platelet aggregation.[11]

    • Record the change in light transmittance for a set period (e.g., 5-10 minutes). The increase in light transmittance corresponds to the degree of platelet aggregation.

  • Data Analysis:

    • Determine the maximum platelet aggregation for each concentration of the active metabolite.

    • Calculate the percentage of inhibition of platelet aggregation for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the concentration of the active metabolite to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the active metabolite that causes 50% inhibition of platelet aggregation.[14]

LTA_Workflow Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Centrifugation1 2. Low-Speed Centrifugation (200g, 15 min) Blood_Collection->Centrifugation1 PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifugation1->PRP_Isolation Centrifugation2 4. High-Speed Centrifugation (2000g, 20 min) Centrifugation1->Centrifugation2 Standardization 6. Standardize PRP Platelet Count with PPP PRP_Isolation->Standardization PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifugation2->PPP_Isolation PPP_Isolation->Standardization Incubation 7. Incubate PRP with varying concentrations of Clopidogrel Active Metabolite Standardization->Incubation Aggregation_Measurement 8. Measure Aggregation in LTA (Induce with ADP) Incubation->Aggregation_Measurement Data_Analysis 9. Plot Dose-Response Curve & Calculate IC50 Aggregation_Measurement->Data_Analysis

LTA Experimental Workflow

Data Presentation

The dose-dependent inhibitory effect of Clopidogrel can be summarized in a table. The following table provides an example of how to present the data obtained from a platelet aggregation assay. The values are illustrative and would be determined experimentally.

Concentration of Clopidogrel Active Metabolite (nM)Mean Platelet Aggregation (%)Standard DeviationPercentage Inhibition (%)
0 (Vehicle Control)85.24.50
176.85.19.9
1062.54.826.6
5043.13.949.4
10025.63.269.9
50010.32.187.9

Note: The IC50 value would be calculated from the full dose-response curve generated from this data.

Studies have also shown that increasing the maintenance dose of Clopidogrel in patients leads to a greater inhibition of platelet aggregation, although there is considerable inter-individual variability.[11][15]

Clopidogrel Daily DoseMean Platelet Aggregation (P2Y12 Reaction Units - PRU)
75 mg220
150 mg185
300 mg150

Data adapted from studies assessing patient response to different Clopidogrel doses.[11][15] Absolute values can vary significantly between individuals and testing methods.

Conclusion

The provided application notes and protocols offer a framework for researchers and scientists to investigate the dose-response relationship of Clopidogrel. By utilizing established techniques such as Light Transmittance Aggregometry, a detailed understanding of the inhibitory effects of Clopidogrel's active metabolite on platelet function can be achieved. This information is fundamental for the continued development and clinical application of antiplatelet therapies. The visualization of the P2Y12 signaling pathway and the experimental workflow provides a clear conceptual and practical guide for these studies.

References

Troubleshooting & Optimization

Technical Support Center: Improving LS-75 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of the hypothetical compound LS-75.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a novel investigational compound with significant therapeutic potential. However, its hydrophobic nature leads to poor solubility in aqueous solutions. This low solubility can be a major hurdle in preclinical and clinical development, as it may result in low bioavailability, hindering the accurate assessment of its pharmacodynamics and toxicology.[1][2]

Q2: What are the initial steps to assess the solubility of this compound?

A2: A baseline solubility assessment is crucial. This typically involves shake-flask or equilibrium solubility assays in various aqueous buffers (e.g., phosphate-buffered saline at different pH values) to determine the intrinsic solubility.

Q3: What are the common reasons for observing inconsistent solubility results with this compound?

A3: Inconsistent results can arise from several factors, including variations in the solid-state form of this compound (polymorphism), incomplete equilibration, degradation of the compound in the solvent, or the presence of impurities.[3] It is essential to characterize the solid form of this compound using techniques like X-ray powder diffraction (XRPD) and ensure consistent experimental conditions.

Q4: Can the physical properties of this compound be modified to improve solubility?

A4: Yes, physical modifications can significantly enhance solubility. Techniques like particle size reduction (micronization or nanosizing) increase the surface area-to-volume ratio, which can improve the dissolution rate.[1][4][5] Another approach is the preparation of amorphous solid dispersions, where this compound is molecularly dispersed within a hydrophilic polymer matrix.[5][6]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
This compound precipitates out of solution upon standing. The concentration exceeds the equilibrium solubility. The solvent system is not optimal. Temperature fluctuations are affecting solubility.Determine the equilibrium solubility in the chosen solvent.[7][8] Consider using co-solvents, surfactants, or cyclodextrins to increase solubility.[1][9] Maintain a constant temperature during experiments.
Low and variable oral bioavailability of this compound in animal studies. Poor dissolution of this compound in the gastrointestinal tract. First-pass metabolism. Efflux transporter activity.Improve the dissolution rate through particle size reduction or formulation as a solid dispersion.[4][5] Investigate the metabolic stability of this compound. Co-administer with an efflux transporter inhibitor if applicable.
Difficulty preparing a stock solution of this compound at the desired concentration. High crystallinity and low intrinsic solubility of this compound. Inappropriate solvent selection.Screen a panel of pharmaceutically acceptable solvents and co-solvents.[9] Employ solubilization techniques such as complexation with cyclodextrins.[1]
Inconsistent results in cell-based assays. Precipitation of this compound in the cell culture medium. Interaction of this compound with components of the medium.Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the cell culture medium, ensuring the final organic solvent concentration is non-toxic to the cells. Visually inspect for precipitation.

Experimental Protocols

Protocol 1: Screening of Co-solvents for Improved this compound Solubility

Objective: To identify a suitable co-solvent system that enhances the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (B87167) (DMSO), Ethanol

  • Vials, shaker, centrifuge, HPLC system

Methodology:

  • Prepare a series of co-solvent mixtures with PBS at varying concentrations (e.g., 10%, 20%, 30% v/v of each co-solvent).

  • Add an excess amount of this compound powder to each vial containing the different co-solvent mixtures.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective system.[1][9]

Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer, freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).

  • Slowly add an excess of this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 48-72 hours.

  • Filter the suspension to remove the undissolved this compound.

  • Freeze-dry the resulting clear solution to obtain the this compound-HP-β-CD inclusion complex as a solid powder.

  • Determine the solubility of the complex in water and compare it to the intrinsic solubility of this compound.[1]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Co-solvent Systems at 25°C

Co-solvent System (v/v in PBS pH 7.4)This compound Solubility (µg/mL)
0% (PBS only)0.5 ± 0.1
10% PEG 4005.2 ± 0.4
20% PEG 40015.8 ± 1.2
10% Propylene Glycol3.1 ± 0.3
20% Propylene Glycol9.5 ± 0.8
5% DMSO25.4 ± 2.1
10% DMSO78.9 ± 6.5

Table 2: Effect of Cyclodextrin Complexation on this compound Aqueous Solubility

FormulationAqueous Solubility (µg/mL)Fold Increase
This compound (unformulated)0.5 ± 0.11
This compound-HP-β-CD Complex55.3 ± 4.7~110

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor Aqueous Solubility of this compound CoSolvents Co-solvency Problem->CoSolvents Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins ParticleSize Particle Size Reduction Problem->ParticleSize SolidDispersion Solid Dispersion Problem->SolidDispersion Evaluation Solubility Assessment CoSolvents->Evaluation Cyclodextrins->Evaluation ParticleSize->Evaluation SolidDispersion->Evaluation Outcome Optimized this compound Formulation Evaluation->Outcome

Caption: Workflow for addressing poor aqueous solubility of this compound.

logical_relationship cluster_physical Physical Modification cluster_formulation Formulation Approaches ParticleSize Particle Size Reduction (Micronization, Nanosizing) IncreaseSolubility Increased Aqueous Solubility of this compound ParticleSize->IncreaseSolubility SolidState Solid State Modification (Amorphous Dispersions) SolidState->IncreaseSolubility CoSolvents Co-solvents CoSolvents->IncreaseSolubility Surfactants Surfactants Surfactants->IncreaseSolubility Complexation Complexation (Cyclodextrins) Complexation->IncreaseSolubility LipidBased Lipid-Based Formulations LipidBased->IncreaseSolubility

Caption: Key strategies for enhancing the solubility of this compound.

References

Technical Support Center: Troubleshooting LS-75 Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of LS-75 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a selective inhibitor of Kinase X, a key enzyme implicated in tumorigenesis. It is used in cancer research to study signaling pathways and evaluate its potential as a therapeutic agent. Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being added to aqueous cell culture media.[1]

Q2: I observed a cloudy precipitate in my cell media immediately after adding the this compound stock solution. What is happening?

The appearance of cloudiness or visible particles indicates that this compound is precipitating out of the solution.[2] This phenomenon, often called "crashing out," occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the aqueous environment of the cell culture medium.[3] This can alter the effective concentration of this compound and potentially harm the cells.

Q3: What are the primary causes of this compound precipitation?

Several factors can contribute to this compound precipitation:

  • High Final Concentration: The amount of this compound in the final volume of media exceeds its solubility limit.[2]

  • Solvent Shock: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized supersaturation, leading to immediate precipitation.[2]

  • Low Temperature: Adding the compound to cold media can decrease its solubility.[3]

  • pH of the Medium: The solubility of this compound is pH-dependent and may decrease in the neutral to slightly alkaline pH of standard cell culture media (typically 7.2-7.4).[2]

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, reducing its solubility.

Q4: Can the final concentration of DMSO affect my cells?

Yes. While DMSO is a widely used solvent for dissolving compounds like this compound, it can have dose-dependent effects on cell viability and growth.[1][4] Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but it is always recommended to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and to include a vehicle-only (DMSO) control in your experiments.[5][6]

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Media

If you observe a precipitate forming as soon as you add the this compound stock solution to your cell culture medium, consult the following table for potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocol 2).[3]
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[2]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[3]
Low Temperature of Media The solubility of many compounds, including this compound, is lower in cold liquids.Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[3]
High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration can sometimes contribute to precipitation when diluted in media.Keep the final DMSO concentration in the media below 0.5%, and ideally at or below 0.1%.[5]
Issue: Precipitation of this compound During Long-Term Culture

If this compound precipitates over time (hours to days) in the incubator, consider the following factors.

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.
Interaction with Serum Proteins This compound may bind to proteins in fetal bovine serum (FBS), which can either help solubilize it or lead to the formation of insoluble complexes over time.Test the solubility of this compound in serum-free media versus serum-containing media to understand the effect of serum.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to become more acidic over time, which may affect the solubility of a pH-sensitive compound like this compound.Ensure the medium contains a stable buffering system (e.g., HEPES) and monitor the color of the pH indicator (phenol red) in the medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound using DMSO.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Ensuring Complete Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved.[7]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each this compound dilution to a corresponding well containing 199 µL of your complete, pre-warmed (37°C) cell culture medium. This will create a range of final this compound concentrations with a final DMSO concentration of 0.5%.

  • Include Controls: Include a "media only" control and a "vehicle control" (media with 0.5% DMSO).

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[8]

  • Determine Maximum Concentration: The highest concentration of this compound that remains clear and shows no increase in absorbance is the maximum working soluble concentration for your experimental conditions.

Visual Guides

TroubleshootingWorkflow This compound Precipitation Troubleshooting Workflow start Precipitation Observed q1 When does it occur? start->q1 immediate Immediately upon addition to media q1->immediate Immediately longterm Over time in culture (hours/days) q1->longterm Long-term check_conc Is final concentration too high? immediate->check_conc check_evap Is media evaporating? longterm->check_evap check_temp Is media pre-warmed to 37°C? check_conc->check_temp No sol_conc Solution: Lower final concentration. Perform solubility assay. check_conc->sol_conc Yes check_dilution How was it diluted? check_temp->check_dilution Yes sol_temp Solution: Pre-warm media before use. check_temp->sol_temp No sol_dilution Solution: Add stock dropwise to media while gently vortexing. check_dilution->sol_dilution Rapidly check_ph Is media pH stable? check_evap->check_ph No sol_evap Solution: Ensure proper incubator humidity. Use sealed plates. check_evap->sol_evap Yes sol_ph Solution: Use buffered media (HEPES). Monitor pH indicator. check_ph->sol_ph No

Caption: A workflow for troubleshooting this compound precipitation.

PrecipitationFactors Factors Contributing to this compound Precipitation cluster_compound This compound Properties cluster_protocol Experimental Protocol cluster_environment Culture Environment hydrophobic Hydrophobic Nature precipitation This compound Precipitation hydrophobic->precipitation ph_sensitive pH Sensitivity ph_sensitive->precipitation high_conc High Final Concentration high_conc->precipitation solvent_shock Rapid Dilution (Solvent Shock) solvent_shock->precipitation dmso_conc Final DMSO % dmso_conc->precipitation media_temp Low Media Temperature media_temp->precipitation media_ph Media pH media_ph->precipitation media_components Media Components (Salts, Serum) media_components->precipitation

Caption: Key factors contributing to the precipitation of this compound.

References

Technical Support Center: Optimizing LS-75 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research purposes only. The compound "LS-75" is presented as a hypothetical selective inhibitor of the IKK complex within the NF-κB signaling pathway to illustrate common principles and troubleshooting strategies for in vitro studies of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective small molecule inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[1][2] This action blocks the nuclear translocation of the NF-κB p50/p65 dimer, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.[3][4][5]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: For initial experiments, a broad concentration range is recommended to determine the optimal effective concentration for your specific cell line and assay. A common starting point is a logarithmic or semi-logarithmic dilution series ranging from 10 nM to 100 µM.[6][7] This wide range helps to identify a dose-response relationship and establish an IC50 (half-maximal inhibitory concentration).

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][8] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[6]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the specific biological question and the kinetics of the pathway being studied. For NF-κB activation, which can be rapid, a time-course experiment is recommended. You might treat cells with a fixed, effective concentration of this compound and measure the endpoint at various time points (e.g., 1, 6, 12, 24, and 48 hours) to determine the optimal duration for your experiment.[6][9]

Q5: How can I confirm that this compound is inhibiting the NF-κB pathway in my cells?

A5: A common method to confirm target engagement is to perform a Western blot to detect the phosphorylation of IκBα (at Ser32/36).[1][2][10] In the presence of an effective concentration of this compound, you should observe a decrease in the phosphorylation of IκBα following stimulation with an NF-κB activator (e.g., TNF-α or LPS).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound at tested concentrations. 1. Concentration too low: The effective concentration for your cell line may be higher than the range tested. 2. Compound instability: this compound may be unstable in your culture medium. 3. Cell line insensitivity: The cell line may not have an active NF-κB pathway or may have compensatory mechanisms. 4. Assay issues: The assay may not be sensitive enough to detect the effect.1. Test a higher concentration range , extending up to 100 µM.[6] 2. Prepare fresh dilutions for each experiment and minimize the time the compound is in the incubator before the assay.[11] 3. Use a positive control cell line known to have a robust NF-κB response. Confirm pathway activation with a known stimulus (e.g., TNF-α). 4. Use a positive control compound (another known IKK inhibitor) to validate the assay.[12]
High levels of cell death across all this compound concentrations, including the vehicle control. 1. Solvent toxicity: The concentration of DMSO may be too high. 2. Cell health: Cells may be unhealthy, stressed, or at an inappropriate confluency. 3. Contamination: Bacterial or fungal contamination can cause cell death.[8]1. Ensure the final DMSO concentration is ≤ 0.1%. Run a solvent-only control to assess its effect.[6][8] 2. Use healthy, low-passage cells at their optimal seeding density.[9] 3. Regularly screen for contamination and use sterile techniques.[13]
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven cell distribution in the plate. 2. Inaccurate pipetting: Errors in compound dilution or addition. 3. Edge effects: Evaporation from wells on the edge of the plate. 4. Incomplete compound solubilization: The compound may not be fully dissolved.1. Ensure the cell suspension is homogenous before and during seeding.[7] 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the microplate or fill them with sterile PBS or media.[7] 4. Vortex the stock solution before making dilutions and ensure it is fully dissolved in the media.
Unexpected or off-target effects observed. 1. Inhibitor is not specific at high concentrations: Many kinase inhibitors can have off-target effects. 2. Cellular stress response: High concentrations of the inhibitor may induce a general stress response.1. Use the lowest effective concentration of this compound as determined by your dose-response curve to minimize off-target effects.[12] 2. Include a negative control compound (a structurally similar but inactive molecule, if available) to distinguish specific from non-specific effects.[12] 3. Validate key findings using a secondary method (e.g., siRNA knockdown of IKK).

Quantitative Data Summary

The following tables provide example data for the characterization of this compound in a hypothetical in vitro setting.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h treatment
HeLaCervical Cancer5.2
A549Lung Cancer12.8
MCF-7Breast Cancer8.5
JurkatT-cell Leukemia2.1

Table 2: Effect of this compound on TNF-α-induced IκBα Phosphorylation

This compound ConcentrationIncubation Time with this compoundTNF-α Stimulation (10 ng/mL)Relative p-IκBα Levels (% of stimulated control)
Vehicle (0.1% DMSO)1 hour15 min100%
1 µM1 hour15 min78%
5 µM1 hour15 min35%
10 µM1 hour15 min12%
25 µM1 hour15 min<5%

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the effect of this compound on cell viability.[14][15][16][17]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot for IκBα Phosphorylation

This protocol is used to confirm the inhibition of the NF-κB pathway by this compound.[2][18]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.[1][10]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH or β-actin).

Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR) Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB p_IkB p-IκBα IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Degradation LS75 This compound LS75->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: NF-κB signaling pathway with this compound inhibition.

G start Start seed_cells Seed cells in 96-well plate and incubate for 24h start->seed_cells prepare_dilutions Prepare serial dilutions of this compound (e.g., 10 nM to 100 µM) seed_cells->prepare_dilutions add_treatment Treat cells with this compound dilutions and vehicle control prepare_dilutions->add_treatment incubate_treatment Incubate for desired duration (e.g., 48h) add_treatment->incubate_treatment perform_assay Perform cytotoxicity assay (e.g., MTT) incubate_treatment->perform_assay read_plate Measure absorbance at 570 nm perform_assay->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end G start Problem: No effect of this compound check_conc Is the concentration range appropriate? start->check_conc increase_conc Solution: Test higher concentrations (up to 100 µM) check_conc->increase_conc No check_stability Is the compound stable in media? check_conc->check_stability Yes increase_conc->check_stability fresh_dilutions Solution: Prepare fresh dilutions for each experiment check_stability->fresh_dilutions No check_cell_line Is the cell line responsive to NF-κB stimulus? check_stability->check_cell_line Yes fresh_dilutions->check_cell_line validate_pathway Solution: Validate pathway with a positive control (e.g., TNF-α) check_cell_line->validate_pathway No check_assay Is the assay sensitive? check_cell_line->check_assay Yes validate_pathway->check_assay validate_assay Solution: Use a positive control inhibitor to validate the assay check_assay->validate_assay No end Further investigation needed check_assay->end Yes validate_assay->end

References

Technical Support Center: Overcoming Off-Target Effects of LS-75 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific research compound designated "LS-75" is not publicly available. The following technical support guide is constructed based on general principles and best practices for addressing off-target effects of small molecule inhibitors, particularly kinase inhibitors, in a research setting. The questions, protocols, and data presented are illustrative and should be adapted to the specific characteristics of the molecule under investigation.

This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in their experiments involving small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

Q2: I'm observing a phenotype in my cells after treatment with this compound, but I'm not sure if it's due to inhibition of my target of interest. What are the initial steps to investigate this?

A2: The first step is to perform a thorough dose-response experiment. This will help determine the minimal effective concentration and identify a potential therapeutic window. Additionally, it is essential to include proper controls, such as a negative control (vehicle-treated cells) and a positive control (a known inhibitor of the target or a genetic knockdown). Comparing the effects of this compound to these controls is a critical initial step in attributing the observed phenotype to the on-target activity.

Q3: What are some common strategies to confirm that the observed effects of this compound are on-target?

A3: Several strategies can be employed:

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein is available, it should be tested to see if it recapitulates the same phenotype.

  • Genetic Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should produce a similar biological effect as the inhibitor if the inhibitor is on-target.[2]

  • Rescue Experiments: In a target-knockout or knockdown background, the introduction of a resistant mutant of the target protein that is not inhibited by this compound should reverse the observed phenotype.

  • Biochemical Assays: Directly measure the inhibitory activity of this compound against the purified target protein in a cell-free system.[4][5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues that may arise from off-target effects.

Problem 1: High Cellular Toxicity at Concentrations Required for Target Inhibition
Potential Cause Troubleshooting Step Expected Outcome
Off-target kinase inhibitionPerform a kinome-wide selectivity screen to identify other kinases inhibited by this compound.[6][7]Identification of off-target kinases that may be responsible for toxicity.
General cytotoxicityConduct a cell viability assay (e.g., MTT, CellTiter-Glo) with a broad concentration range of this compound.Determine the IC50 for cytotoxicity and compare it to the IC50 for on-target inhibition.
Solvent toxicityTest the vehicle control (e.g., DMSO) at the same concentrations used for this compound.No significant toxicity observed with the vehicle alone.
Problem 2: Discrepancy Between Biochemical Potency and Cellular Efficacy
Potential Cause Troubleshooting Step Expected Outcome
Poor cell permeabilityUtilize cell-based target engagement assays (e.g., NanoBRET, CETSA) to confirm the compound is reaching its target in cells.[3][8]A measurable interaction between this compound and the target protein inside the cell.
Drug effluxTreat cells with known efflux pump inhibitors in combination with this compound.Increased cellular potency of this compound in the presence of efflux pump inhibitors.
Compound degradationAssess the stability of this compound in cell culture media over the time course of the experiment.This compound remains stable for the duration of the experiment.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound across a panel of kinases.

Methodology:

  • Utilize a commercial kinase profiling service or an in-house platform that assays the activity of a broad range of kinases (e.g., >300 kinases).[7]

  • Provide the service with a concentrated stock of this compound.

  • The compound will be tested at one or more concentrations (e.g., 1 µM) against the kinase panel.

  • The percent inhibition of each kinase by this compound is determined, typically using a radiometric or fluorescence-based assay.[4][5]

  • Results are often presented as a percentage of remaining kinase activity compared to a vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.[1]

  • Heating: Heat the cell lysates at a range of temperatures to induce protein denaturation.[1]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.[1]

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Interpretation: Binding of this compound to its target protein is expected to increase the protein's thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Data Presentation

Table 1: Illustrative Kinase Selectivity Data for a Hypothetical Inhibitor

Kinase TargetIC50 (nM)
On-Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C> 10,000
Off-Target Kinase D850

Table 2: Illustrative Comparison of Biochemical and Cellular Potency

Assay TypeIC50 (nM)
Biochemical Assay (Purified Target A)15
Cell-Based Assay (Target A Inhibition)200
Cell Viability Assay5,000

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway of Target A cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Target_A Target A (Kinase) Receptor->Target_A Activates Downstream_1 Downstream Effector 1 Target_A->Downstream_1 Phosphorylates Downstream_2 Downstream Effector 2 Downstream_1->Downstream_2 Activates Transcription_Factor Transcription Factor Downstream_2->Transcription_Factor Translocates to Nucleus LS75 This compound LS75->Target_A Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway involving the intended target of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Off-Target Effects Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response On_Target_Potency Determine On-Target IC50 Dose_Response->On_Target_Potency Cytotoxicity_Assay Perform Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Compare_Potencies Compare On-Target vs. Cytotoxic IC50 On_Target_Potency->Compare_Potencies Cytotoxicity_Assay->Compare_Potencies Selectivity_Screen Kinome Selectivity Screen Compare_Potencies->Selectivity_Screen If cytotoxic IC50 is close to on-target IC50 Genetic_Validation Genetic Validation (siRNA/CRISPR) Compare_Potencies->Genetic_Validation If potencies are well-separated Conclusion_Off_Target Phenotype is Likely Off-Target Selectivity_Screen->Conclusion_Off_Target Orthogonal_Inhibitor Test Structurally Different Inhibitor Genetic_Validation->Orthogonal_Inhibitor Conclusion_On_Target Phenotype is Likely On-Target Orthogonal_Inhibitor->Conclusion_On_Target If phenotype is recapitulated Orthogonal_Inhibitor->Conclusion_Off_Target If phenotype is not recapitulated

Caption: A logical workflow for investigating suspected off-target effects.

References

Technical Support Center: LS-75 Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "LS-75" is associated with a wide range of products and research topics, from reagents to machinery. Without a more specific definition of "this compound" in the context of your experiments, this guide provides a general framework for troubleshooting experimental variability and reproducibility in a life sciences context. The following information is intended to serve as a template that can be adapted to your specific needs once the nature of "this compound" is identified.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to experimental variability and reproducibility.

Q1: What are the most common sources of variability in biological experiments?

A1: Experimental variability can arise from three main sources:

  • Biological Variability: Inherent differences between individual organisms, cell lines, or biological samples. This can be influenced by factors such as genetics, age, sex, and environmental conditions.

  • Technical Variability: Differences in experimental procedures and execution. This includes variations in reagent preparation, pipetting accuracy, incubation times, and equipment calibration. Inconsistent handling of samples can also contribute significantly.

  • Batch-to-Batch Variability: Differences in the quality and performance of reagents and consumables from different manufacturing lots. This is a common issue with antibodies, enzymes, and culture media.

Q2: How can I minimize technical variability in my experiments involving this compound?

A2: To minimize technical variability, it is crucial to standardize your experimental protocols. Key strategies include:

  • Detailed Standard Operating Procedures (SOPs): Create and strictly follow detailed SOPs for all experimental steps.

  • Consistent Pipetting: Use calibrated pipettes and consistent pipetting techniques. For critical steps, consider using automated liquid handlers.

  • Uniform Sample Handling: Ensure all samples are processed in the same manner and in a randomized order whenever possible to avoid systematic bias.

  • Equipment Calibration: Regularly calibrate and maintain all laboratory equipment, such as incubators, centrifuges, and spectrophotometers.

  • Environmental Control: Maintain a consistent and controlled laboratory environment (e.g., temperature, humidity).

Q3: My results with this compound are not reproducible between experiments. What should I check first?

A3: When facing reproducibility issues, a systematic approach to troubleshooting is essential. Begin by reviewing your experimental records and considering the following:

  • Reagent Integrity: Verify the quality and expiration dates of all reagents. Thaw reagents consistently and avoid repeated freeze-thaw cycles.

  • Protocol Adherence: Ensure that the experimental protocol was followed precisely in all replicate experiments. Even minor deviations can lead to significant differences in results.

  • Batch Effects: If you recently started using a new batch of a critical reagent (e.g., antibody, enzyme, this compound), perform a validation experiment to compare the performance of the new batch with the old one.

  • Cell Culture Conditions: If working with cell lines, check for issues such as contamination (e.g., mycoplasma), high passage number, and inconsistencies in cell density at the start of the experiment.

  • Data Analysis: Review your data analysis workflow for any potential errors or inconsistencies in how data is processed and normalized.

Below is a general troubleshooting workflow to help identify the source of irreproducibility.

G start Start: Irreproducible Results check_protocol Review Experimental Protocol and Notes start->check_protocol deviation Deviation from Protocol? check_protocol->deviation correct_protocol Correct Protocol Execution and Repeat deviation->correct_protocol Yes no_deviation No Obvious Deviation deviation->no_deviation No correct_protocol->start check_reagents Investigate Reagents no_deviation->check_reagents reagent_issue Reagent Issue Identified? check_reagents->reagent_issue validate_reagents Validate New Reagents/Batches reagent_issue->validate_reagents Yes no_reagent_issue No Reagent Issue reagent_issue->no_reagent_issue No validate_reagents->start check_equipment Check Equipment Calibration and Function no_reagent_issue->check_equipment equipment_issue Equipment Malfunction? check_equipment->equipment_issue calibrate_equipment Calibrate/Repair Equipment equipment_issue->calibrate_equipment Yes no_equipment_issue No Equipment Issue equipment_issue->no_equipment_issue No calibrate_equipment->start check_biology Consider Biological Variability no_equipment_issue->check_biology bio_issue Biological Factors (e.g., cell passage, contamination)? check_biology->bio_issue address_bio_issue Address Biological Factors (e.g., new cell stock) bio_issue->address_bio_issue Yes end Consult with Technical Support bio_issue->end No address_bio_issue->start

General Troubleshooting Workflow for Irreproducible Results.

Quantitative Data Summary

When troubleshooting, it is helpful to systematically document and compare key quantitative parameters from your experiments. The table below provides a template for this purpose.

Experiment ID Date Operator This compound Batch # Key Reagent Batch # Control Value (Mean ± SD) Treated Value (Mean ± SD) Fold Change Notes
Exp-0012025-11-15A. SmithL75-A1R-X-01100 ± 1050 ± 80.5Initial successful experiment.
Exp-0022025-11-22A. SmithL75-A1R-X-0195 ± 1255 ± 70.58Good reproducibility.
Exp-0032025-11-29B. JonesL75-A2R-X-02110 ± 1590 ± 110.82Different operator, new batches.
Exp-0042025-12-06A. SmithL75-A2R-X-02105 ± 1385 ± 90.81Same operator, new batches.

Experimental Protocols

Detailed and consistent protocols are the foundation of reproducible research. Below is an example protocol for a common life science technique that can be adapted for your specific experimental needs with this compound.

Protocol: Western Blotting for Protein X

1. Sample Preparation: 1.1. Lyse cells in 1X RIPA buffer supplemented with protease and phosphatase inhibitors. 1.2. Incubate on ice for 30 minutes, with vortexing every 10 minutes. 1.3. Centrifuge at 14,000 x g for 15 minutes at 4°C. 1.4. Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE: 2.1. Normalize protein samples to a final concentration of 1 µg/µL in Laemmli sample buffer. 2.2. Denature samples by heating at 95°C for 5 minutes. 2.3. Load 20 µg of protein per well into a 4-20% Tris-Glycine gel. 2.4. Run the gel at 150V for 60-90 minutes, or until the dye front reaches the bottom.

3. Protein Transfer: 3.1. Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C. 3.2. Confirm transfer efficiency by Ponceau S staining.

4. Immunoblotting: 4.1. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. 4.2. Incubate with a primary antibody against Protein X (diluted 1:1000 in 5% BSA in TBST) overnight at 4°C. 4.3. Wash the membrane 3 times for 10 minutes each with TBST. 4.4. Incubate with a secondary HRP-conjugated antibody (diluted 1:5000 in 5% non-fat milk in TBST) for 1 hour at room temperature. 4.5. Wash the membrane 3 times for 10 minutes each with TBST.

5. Detection: 5.1. Apply ECL substrate to the membrane according to the manufacturer's instructions. 5.2. Image the blot using a chemiluminescence imager.

The following diagram illustrates a generalized experimental workflow.

G start Experimental Design sample_prep Sample Preparation start->sample_prep run_assay Execute this compound Assay sample_prep->run_assay data_acq Data Acquisition run_assay->data_acq data_analysis Data Analysis data_acq->data_analysis results Interpret Results data_analysis->results troubleshoot Troubleshoot? results->troubleshoot troubleshoot->start Yes end Conclusion troubleshoot->end No

A Generalized Experimental Workflow.

Technical Support Center: Minimizing LS-75 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to mitigate the cytotoxic effects of LS-75 during in vitro experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Toxicity

Q1: What is the primary mechanism of action and the cause of this compound-induced toxicity?

A: this compound is a potent inhibitor of the PI3K/Akt signaling pathway, which effectively reduces cell proliferation and induces apoptosis in targeted cancer cells. However, its toxicity arises from off-target effects at high concentrations or with prolonged exposure. The primary mechanism of this toxicity is the disruption of the mitochondrial electron transport chain, leading to an overproduction of reactive oxygen species (ROS). This surge in ROS induces severe oxidative stress, culminating in necrotic cell death.

Q2: How does this compound toxicity differ between cancerous and non-cancerous cell lines?

A: While the on-target PI3K/Akt inhibition is more pronounced in cancer cells that are dependent on this pathway for survival, the off-target mitochondrial toxicity can affect any cell type. However, rapidly dividing cells and those with high metabolic rates, which includes many cancer cell lines as well as certain non-cancerous lines (e.g., actively proliferating fibroblasts or endothelial cells), are often more susceptible to mitochondrial disruption and the resulting oxidative stress. Therefore, a narrow therapeutic window may be observed.

Q3: What are the common morphological signs of this compound toxicity in cell culture?

A: Researchers should look for the following signs of cytotoxicity:

  • Increased Floating Cells: A significant number of cells detaching from the culture surface and appearing rounded and floating in the medium.

  • Cell Shrinkage and Membrane Blebbing: Cells may appear smaller, irregular in shape, and show signs of membrane blebbing, which are characteristic of apoptosis (on-target effect) and necrosis (off-target toxicity).

  • Vacuolization: The appearance of clear, bubble-like structures within the cytoplasm, indicating cellular stress.

  • Reduced Confluency: A noticeable decrease in cell density compared to vehicle-treated control wells, suggesting widespread cell death and/or inhibition of proliferation.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Q4: My non-cancerous control cell line shows high mortality even at low concentrations of this compound. How can I reduce this?

A: High toxicity in control lines is a common issue. The following decision tree can help you troubleshoot the problem.

G start High Mortality in Control Cell Line q1 Is the final solvent concentration >0.1%? start->q1 sol1 Decrease solvent (e.g., DMSO) concentration. Run a solvent-only control. q1->sol1 Yes q2 Was a full dose-response curve generated for this specific cell line? q1->q2 No sol2 Perform a dose-response assay to find the IC20 (concentration that inhibits 20% of viability). q2->sol2 No q3 Is the incubation time >48 hours? q2->q3 Yes sol3 Reduce exposure time. Consider a pulsed dosing strategy (Protocol 3). q3->sol3 Yes sol4 Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to mitigate ROS (Protocol 2). q3->sol4 No G cluster_0 Pulsed Dosing Workflow seed 1. Seed Cells (Day 0) treat1 2. Add this compound (e.g., 2x IC50) (Day 1) seed->treat1 wash 3. Wash Out this compound (After 4-6 hours) treat1->wash recover 4. Add Fresh Medium & Recover (24-48h) wash->recover assess 5. Assess On-Target Effect & Viability recover->assess G cluster_on_target On-Target Pathway cluster_off_target Off-Target Toxicity LS75 This compound PI3K PI3K LS75->PI3K Inhibits Mito Mitochondria LS75->Mito Inhibits (High Conc.) Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis ROS ROS Production Mito->ROS Necrosis Oxidative Stress & Necrosis ROS->Necrosis

Technical Support Center: Troubleshooting LS-75 Luminescence-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with LS-75, a luminescence-based kinase assay.

Troubleshooting Guide

Inconsistent results in repeated this compound assays can be frustrating and compromise the reliability of your data. This guide provides a systematic approach to identifying and resolving common issues.

Question: My this compound assay is showing high variability between replicate wells. What are the potential causes and how can I fix this?

Answer:

High variability, often indicated by a high coefficient of variation (CV%) between replicates, can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.

1. Pipetting and Reagent Handling:

Inaccurate or inconsistent liquid handling is a primary source of variability.

  • Pipette Calibration and Technique: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques, especially for small volumes. Reverse pipetting can improve accuracy for viscous solutions.

  • Reagent Mixing: Inadequate mixing of reagents can create concentration gradients within your assay plate. Ensure all components, including master mixes, are thoroughly mixed before and after being added to the wells.[1][2]

  • Reagent Temperature: Allow all reagents to equilibrate to room temperature before use, as temperature fluctuations can affect enzymatic activity and reaction rates.[2][3]

2. Assay Plate and Environmental Factors:

The microplate and its environment can significantly impact results.

  • Plate Selection: For luminescence assays, always use opaque, white-walled microplates.[2][4][5] White plates reflect and maximize the light signal, whereas clear or black plates can lead to signal loss and increased crosstalk between wells.[2][6]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, leading to artificially high or variable signals. To mitigate this, avoid using the outermost wells or fill them with a buffer or sterile water.[1]

  • Incubation Conditions: Ensure consistent temperature and humidity during incubation. Stacking plates in an incubator can lead to uneven temperature distribution.[7]

3. Reagent Quality and Preparation:

The integrity of your assay components is critical.

  • Enzyme Activity: Repeated freeze-thaw cycles can diminish enzyme activity. Aliquot the kinase enzyme upon receipt and store it at the recommended temperature.[1]

  • ATP Concentration: The concentration of ATP is a critical parameter. Variations in ATP concentration between wells can lead to significant differences in kinase activity and higher variability.[8]

  • Reagent Stability: Prepare fresh reagents whenever possible. If using frozen stocks, ensure they have been stored correctly and have not expired.[9]

4. Signal Detection and Instrumentation:

Proper instrument setup is essential for accurate readings.

  • Luminometer Settings: Ensure the luminometer is set to the correct parameters for your assay, including integration time. For low signals, increasing the read time may improve the signal-to-noise ratio.[3]

  • Plate Adaptation: After adding the final reagent, allow the plate to "dark adapt" in the luminometer for a few minutes before reading. This can reduce background luminescence from the plate itself.

Logical Troubleshooting Workflow

If you are experiencing inconsistent results, follow this decision tree to identify the potential source of the problem.

TroubleshootingWorkflow start Inconsistent this compound Results check_cv Calculate CV% for Replicates start->check_cv high_cv CV% > 15%? check_cv->high_cv low_cv CV% < 15% (Proceed with data analysis) high_cv->low_cv No check_pipetting Review Pipetting Technique & Calibration high_cv->check_pipetting Yes resolve_pipetting Implement Standardized Pipetting check_pipetting->resolve_pipetting check_reagents Examine Reagent Preparation & Storage resolve_reagents Prepare Fresh Reagents check_reagents->resolve_reagents check_plate Evaluate Plate Type & Incubation Conditions resolve_plate Use White, Opaque Plates & Mitigate Edge Effects check_plate->resolve_plate check_instrument Verify Luminometer Settings resolve_instrument Optimize Read Time & Dark Adapt Plate check_instrument->resolve_instrument resolve_pipetting->check_reagents resolve_reagents->check_plate resolve_plate->check_instrument

Caption: A step-by-step workflow for troubleshooting inconsistent this compound assay results.

Data Presentation: Identifying Inconsistent Results

The following tables illustrate the difference between a highly variable (inconsistent) and a well-controlled (consistent) this compound assay. The Coefficient of Variation (CV) is a key indicator of assay consistency, with a general guideline for intra-assay variability being a CV of less than 15%.[8]

Table 1: Example of Inconsistent Assay Results (High Variability)

ReplicateControl (RLU)Treated (RLU)
1120,54365,879
298,67582,145
3145,23159,432
Mean 121,483 69,152
Std Dev 23,345 11,897
CV (%) 19.2% 17.2%

Table 2: Example of Consistent Assay Results (Low Variability)

ReplicateControl (RLU)Treated (RLU)
1125,43272,543
2128,76574,987
3123,98771,876
Mean 126,061 73,135
Std Dev 2,467 1,621
CV (%) 2.0% 2.2%

Experimental Protocols

Detailed Protocol for a Standard this compound (ERK2) Kinase Assay

This protocol outlines a standard procedure for measuring the activity of ERK2 kinase, a key component of the MAPK signaling pathway.

Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for ERK2 and ATP in the kinase buffer. The final concentration will depend on the specific assay kit and experimental goals.

  • Test Compound: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • Luminescence Detection Reagent: Prepare according to the manufacturer's instructions.

Assay Procedure:

  • Add 2 µL of the test compound or vehicle control to the wells of a white, opaque 96-well plate.

  • Add 2 µL of the ERK2 enzyme solution to each well.

  • Incubate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 5 µL of the luminescence detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Experimental Workflow Diagram

ExperimentalWorkflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prep_reagents add_compound Add Compound/Vehicle to Plate prep_reagents->add_compound add_enzyme Add Kinase Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate start_reaction Initiate Reaction with Substrate/ATP Mix pre_incubate->start_reaction incubate_reaction Incubate (60 min) start_reaction->incubate_reaction add_detection Add Luminescence Detection Reagent incubate_reaction->add_detection stabilize_signal Incubate (10 min) add_detection->stabilize_signal read_plate Measure Luminescence stabilize_signal->read_plate end End read_plate->end

Caption: A generalized workflow for performing the this compound (ERK2) kinase assay.

Signaling Pathway Diagram

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular signal-Regulated Kinase (ERK), is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[2][9] this compound assays are often used to screen for inhibitors of kinases within this pathway, such as MEK and ERK.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable Coefficient of Variation (CV) for the this compound assay? A1: While the acceptable CV can depend on the specific application, a general guideline for intra-assay variability is a CV of less than 15%. For high-throughput screening, a more stringent CV of less than 10% is often desirable to ensure data reliability.[8]

Q2: Can the choice of microplate really make a difference? A2: Yes, absolutely. For luminescence assays, using white, opaque-walled plates is critical as they maximize the reflection of the light signal towards the detector.[2][4][5] Using clear or black plates can lead to significantly reduced signal and increased well-to-well crosstalk.[2][6]

Q3: How does ATP concentration affect my assay results? A3: The ATP concentration is a critical parameter. Using an ATP concentration near the Michaelis constant (Km) for the kinase can make the assay more sensitive to ATP-competitive inhibitors. However, slight variations in ATP concentration between wells can lead to significant differences in kinase activity and thus higher variability.[8]

Q4: My signal is very weak. What should I check first? A4: A weak or absent signal could be due to several factors. First, check the activity of your kinase enzyme, as repeated freeze-thaw cycles can degrade it. Also, verify that all reagents were added in the correct order and volume, and that the luminescence detection reagent has not expired.[1][9]

Q5: I am observing a high background signal in my negative control wells. What could be the cause? A5: High background can be caused by contamination of reagents, the use of expired or improperly stored detection reagents, or autoluminescence of the microplate.[9] Ensure you are using fresh, high-quality reagents and allowing the plate to "dark adapt" in the reader before measurement.

References

LS-75 Signal-to-Noise Ratio Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LS-75 assay system. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize the signal-to-noise ratio in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it important in this compound assays?

The signal-to-noise ratio (S/N) is a critical parameter that measures the strength of your desired experimental signal relative to the background noise. A high S/N ratio is essential for obtaining reliable and reproducible data, ensuring that the measured signal is truly representative of the biological or chemical process being investigated and not an artifact of background interference.

Q2: What are the common sources of high background noise in this compound assays?

High background noise in fluorescence-based assays can originate from several sources:

  • Autofluorescence: Endogenous fluorescence from cellular components, media, or serum.

  • Reagent Impurities: Contaminants in buffers, solvents, or assay reagents that are fluorescent.

  • Non-specific Binding: The assay's fluorescent probe binding to unintended targets or surfaces of the microplate.

  • Instrumental Noise: Fluctuations in the light source, detector sensitivity, or electronic components of the plate reader.[1]

  • Well-to-Well Crosstalk: Signal from a highly fluorescent well "bleeding" into adjacent wells.[1]

Q3: How can I increase the signal in my this compound assay?

To enhance the signal, consider the following:

  • Optimize Probe Concentration: Ensure you are using the optimal concentration of the fluorescent probe. A titration experiment can help determine the concentration that provides the best signal without causing high background.

  • Adjust Incubation Times: Increasing the incubation time of the probe with the sample may allow for more complete binding and a stronger signal.

  • Check Instrument Settings: Ensure the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in the this compound assay. Adjusting the gain or integration time can also boost the signal.[2]

Q4: What type of microplates are recommended for this compound assays?

For fluorescence-based assays like the this compound, it is highly recommended to use black-walled, clear-bottom microplates. The black walls help to absorb stray light and reduce well-to-well crosstalk and background fluorescence, thereby improving the signal-to-noise ratio.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to poor signal-to-noise ratios in this compound assays.

Issue 1: High Background Signal

A high background signal can mask the true signal from your sample, leading to inaccurate results.

Troubleshooting Workflow for High Background

high_background start High Background Detected check_blanks Analyze Blank Wells (Buffer/Media Only) start->check_blanks blank_high Blank Signal High? check_blanks->blank_high reagent_issue Potential Reagent or Plate Contamination blank_high->reagent_issue Yes blank_ok Blank Signal Low blank_high->blank_ok No check_reagents Test Individual Reagents for Autofluorescence reagent_issue->check_reagents change_plate Switch to Black-Walled Microplates reagent_issue->change_plate replace_reagents Replace Contaminated Reagents check_reagents->replace_reagents solution Problem Resolved replace_reagents->solution change_plate->solution sample_issue Potential Sample Autofluorescence or Non-specific Binding blank_ok->sample_issue unstained_control Run Unstained Sample Control sample_issue->unstained_control autofluorescence_high Autofluorescence High? unstained_control->autofluorescence_high optimize_blocking Optimize Blocking Step (e.g., increase concentration/time) autofluorescence_high->optimize_blocking Yes autofluorescence_ok Autofluorescence Low autofluorescence_high->autofluorescence_ok No change_wavelength Use Fluorophore with Red-Shifted Spectra optimize_blocking->change_wavelength change_wavelength->solution nsb_issue Potential Non-specific Binding of Probe autofluorescence_ok->nsb_issue optimize_washing Optimize Wash Steps (e.g., increase number/duration) nsb_issue->optimize_washing titrate_probe Titrate Fluorescent Probe Concentration optimize_washing->titrate_probe titrate_probe->solution

Caption: Troubleshooting workflow for high background noise in this compound assays.

Experimental Protocols for High Background Troubleshooting

  • Blank Sample Analysis:

    • Prepare wells containing only the assay buffer or cell culture medium.

    • Prepare separate wells with each individual reagent diluted in the assay buffer.

    • Read the fluorescence of these wells on the plate reader at the standard this compound settings.

    • Compare the fluorescence of the reagent-containing wells to the buffer/media-only wells. A significant increase indicates a contaminated reagent.

  • Unstained Sample Control:

    • Prepare your experimental samples as usual, but omit the addition of the this compound fluorescent probe.

    • Read the fluorescence of these unstained samples.

    • The resulting signal represents the autofluorescence of your sample.

Issue 2: Low Signal Intensity

A weak signal can be difficult to distinguish from the background noise, leading to a poor signal-to-noise ratio.

Logical Relationships of Factors Affecting Low Signal

low_signal low_signal Low Signal Intensity instrument_settings Instrument Settings low_signal->instrument_settings reagent_prep Reagent Preparation and Storage low_signal->reagent_prep assay_protocol Assay Protocol low_signal->assay_protocol sample_integrity Sample Integrity low_signal->sample_integrity excitation_emission Incorrect Excitation/ Emission Wavelengths instrument_settings->excitation_emission gain_integration Suboptimal Gain or Integration Time instrument_settings->gain_integration probe_degradation Probe Degradation (e.g., light exposure) reagent_prep->probe_degradation incorrect_concentration Incorrect Probe Concentration reagent_prep->incorrect_concentration short_incubation Insufficient Incubation Time assay_protocol->short_incubation low_target Low Target Abundance in Sample sample_integrity->low_target solution Signal Optimization excitation_emission->solution gain_integration->solution probe_degradation->solution incorrect_concentration->solution short_incubation->solution low_target->solution

Caption: Key factors contributing to low signal intensity in this compound assays.

Experimental Protocols for Low Signal Troubleshooting

  • Probe Titration:

    • Prepare a serial dilution of the this compound fluorescent probe.

    • Perform the assay with each concentration of the probe, keeping all other parameters constant.

    • Include a no-probe control for background subtraction.

    • Plot the background-subtracted fluorescence intensity against the probe concentration to identify the optimal concentration that gives the highest signal without a significant increase in background.

  • Time-Course Experiment:

    • Prepare replicate samples and add the this compound probe.

    • Measure the fluorescence at multiple time points (e.g., 15, 30, 60, 90, and 120 minutes) after probe addition.

    • Plot the fluorescence intensity against time to determine the optimal incubation time required to reach a stable, maximal signal.

Quantitative Data Summary

The following tables provide a summary of expected outcomes when optimizing key assay parameters.

Table 1: Effect of Microplate Type on Signal-to-Noise Ratio

Microplate TypeAverage Signal (RFU)Average Background (RFU)Signal-to-Noise Ratio (S/N)
Clear Polystyrene15,0003,0005
White-Walled14,5002,5005.8
Black-Walled, Clear-Bottom 14,800 500 29.6

RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.

Table 2: Example of this compound Probe Titration

Probe Concentration (nM)Average Signal (RFU)Average Background (RFU)Net Signal (Signal - Background)
05205200
103,5005502,950
258,2006007,600
50 15,100 650 14,450
10016,5001,20015,300
20017,0002,50014,500

Data are hypothetical and for illustrative purposes. The optimal concentration in this example is 50 nM, as it provides a high net signal with low background.

References

Technical Support Center: LS-75 Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting assay interference caused by the investigational compound LS-75. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected results in fluorescence-based assays. This guide provides frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify, characterize, and mitigate interference from this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a novel small molecule inhibitor currently under investigation. Its chemical structure contains a polycyclic aromatic system, which is known to interact with light. This can lead to interference in fluorescence assays through three primary mechanisms: intrinsic fluorescence (autofluorescence), fluorescence quenching, and light scattering.[1][2]

Q2: What are the common types of interference observed with compounds like this compound?

There are three main ways a compound like this compound can disrupt a fluorescence assay:

  • Intrinsic Fluorescence (Autofluorescence): this compound itself can absorb light and fluoresce, emitting a signal that overlaps with your assay's fluorophore. This typically results in a false-positive or an artificially high signal.[2][3][4] A significant number of compounds in screening libraries are known to be fluorescent.[1][3]

  • Fluorescence Quenching: The compound can interact with the excited fluorophore in your assay, causing it to return to its ground state without emitting light. This leads to a decrease in the fluorescence signal, potentially causing a false-negative or an underestimation of the true biological effect.[1][2][5]

  • Light Scattering: At higher concentrations or in certain buffer conditions, this compound may precipitate out of solution. These particles can scatter the excitation light, leading to inconsistent and noisy readings.[6][7]

Q3: My assay signal increases in a dose-dependent manner when I add this compound, even in my negative control wells. What is the likely cause?

This pattern is a classic sign of intrinsic fluorescence . This compound is likely fluorescing in the same wavelength range as your assay's reporter dye. You should proceed to characterize the spectral properties of this compound to confirm this.

Q4: My assay signal is decreasing, but I suspect it's not due to the biological activity of this compound. How can I check for quenching?

To test for quenching, you need to run a control experiment. Measure the fluorescence of a known concentration of your fluorophore (or a fluorescent product of your assay) with and without increasing concentrations of this compound.[8] A dose-dependent decrease in the fluorophore's signal in the presence of this compound indicates quenching.[9][10]

Q5: How can I proactively design my assay to minimize potential interference from compounds like this compound?

Designing a robust assay from the start can save significant time. Key strategies include:

  • Use Red-Shifted Fluorophores: Compound interference is more common in the blue-green spectral region.[8] Whenever possible, select fluorophores that excite and emit at longer wavelengths (red or far-red, >600 nm).[1][11]

  • Use Lower Compound Concentrations: Interference is often concentration-dependent.[1] Using the lowest effective concentration of this compound can mitigate the issue.

  • Consider Time-Resolved Fluorescence (TRF): Assays like TR-FRET use lanthanide-based fluorophores with long fluorescence lifetimes. By introducing a delay between excitation and detection, the short-lived fluorescence from interfering compounds can be eliminated.[8]

Troubleshooting Guides & Protocols

If you suspect this compound is interfering with your assay, follow this workflow to diagnose and correct the issue.

Guide 1: Initial Diagnosis of Interference

This guide will help you determine if this compound is causing an increase in signal (intrinsic fluorescence) or a decrease in signal (quenching).

Objective: To quickly identify the nature of interference from this compound.

Workflow Diagram:

G Figure 1. Initial Interference Diagnosis Workflow cluster_0 Step 1: Run Control Experiments cluster_1 Step 2: Analyze Results cluster_2 Step 3: Conclusion start Prepare 3 sets of wells: 1. Assay Control (all components) 2. Compound Control (Buffer + this compound) 3. Fluorophore Control (Buffer + Fluorophore + this compound) decision1 Signal increase in Compound Control? start->decision1 decision2 Signal decrease in Fluorophore Control? decision1->decision2 No result1 Intrinsic Fluorescence decision1->result1 Yes result2 Quenching decision2->result2 Yes result3 No Direct Interference (Effect may be biological) decision2->result3 No

Caption: Workflow to determine the type of assay interference.

Protocol:

  • Plate Setup: In a microplate (e.g., 384-well black, clear-bottom), prepare wells with the following components:

    • Buffer Blank: Assay buffer only.

    • Compound Control: Assay buffer + varying concentrations of this compound.

    • Fluorophore Control: Assay buffer + assay fluorophore (at a concentration typical for your assay) + varying concentrations of this compound.

    • Full Assay Control: All assay components (enzyme, substrate, etc.) + varying concentrations of this compound.

  • Incubation: Incubate the plate under standard assay conditions.

  • Measurement: Read the fluorescence on a plate reader using the assay's excitation and emission wavelengths.

  • Analysis:

    • Subtract the buffer blank from all wells.

    • Compare the "Compound Control" to the blank. A dose-dependent increase indicates intrinsic fluorescence .

    • Compare the "Fluorophore Control" to a well with the fluorophore alone. A dose-dependent decrease indicates quenching .

Data Interpretation:

Observation in Control WellsLikely Cause of Interference
Signal increases with this compound concentration in "Compound Control" wells.Intrinsic Fluorescence
Signal decreases with this compound concentration in "Fluorophore Control" wells.Fluorescence Quenching
Readings are highly variable and noisy, especially at high this compound concentrations.Light Scattering (due to precipitation)
No significant change in signal in control wells.Direct interference is unlikely. The effect in the primary assay may be genuine.
Guide 2: Characterizing and Mitigating Intrinsic Fluorescence

If you have identified this compound as an intrinsically fluorescent compound, these strategies can help.

1. Characterize the Spectral Properties of this compound

Protocol:

  • Prepare a solution of this compound (e.g., 10 µM) in your assay buffer.

  • Using a scanning spectrofluorometer, perform an excitation scan (measure emission at ~525 nm while scanning excitation from 300-510 nm).

  • Perform an emission scan (excite at the peak found in step 2 and scan emission from ~500-700 nm).

  • Compare the resulting spectra to those of your assay fluorophore.

Spectral Data Summary:

Compound / FluorophorePeak Excitation (nm)Peak Emission (nm)
This compound ~485~520
FITC / GFP ~490~525
Rhodamine ~540~580
Cy5 ~650~670

As shown in the table, the fluorescence of this compound directly overlaps with common green fluorophores like FITC and GFP.

Mitigation Strategies:

  • Strategy A: Spectral Shift

    • Rationale: The simplest solution is to use a fluorophore whose spectrum does not overlap with this compound.[1]

    • Action: Switch to a red-shifted dye like Rhodamine or Cy5. This is often the most effective method to eliminate interference.[8]

  • Strategy B: Background Subtraction

    • Rationale: If you cannot change fluorophores, you can mathematically correct for the interference.

    • Action: For every experiment, run a parallel set of wells containing this compound at the same concentrations but without the assay fluorophore. Subtract the average signal from these "compound only" wells from your experimental wells.[4]

Correction Workflow:

G Figure 2. Data Correction for Intrinsic Fluorescence cluster_0 Data Acquisition cluster_1 Calculation cluster_2 Result raw_data Measure Raw Fluorescence: - Experimental Wells (Assay + this compound) - Control Wells (Buffer + this compound) calculation Corrected Signal = (Experimental Well RFU) - (Control Well RFU) raw_data->calculation final_data Corrected Data calculation->final_data

Caption: Logic for correcting data affected by intrinsic fluorescence.

Guide 3: Correcting for Fluorescence Quenching

If this compound is quenching your fluorophore, a correction protocol is necessary to determine the true biological activity.

Objective: To generate a correction curve that can be used to adjust experimental data for signal loss due to quenching.

Protocol: Generating a Quenching Correction Curve

  • Plate Setup: Prepare a plate with the following:

    • A serial dilution of your assay's fluorescent product/reporter dye in assay buffer.

    • Repeat this serial dilution in separate sets of wells, each containing a fixed concentration of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

  • Measurement: Read the fluorescence on a plate reader.

  • Analysis:

    • Plot the fluorescence intensity versus the fluorophore concentration for each concentration of this compound.

    • For each this compound concentration, perform a linear regression to get the slope of the line. The slope represents the signal response per unit of fluorophore.

    • Calculate a "Quenching Correction Factor" for each this compound concentration: Correction Factor = (Slope with this compound) / (Slope without this compound)

Example Correction Data:

This compound Conc. (µM)Linear Regression Slope (RFU/nM)Quenching Correction Factor
0 (Control)510.21.00
1485.10.95
5408.70.80
10331.60.65
20229.50.45

Applying the Correction:

To correct your primary assay data, divide the observed fluorescence signal at each this compound concentration by the corresponding Quenching Correction Factor.

Corrected Signal = Observed Signal / Quenching Correction Factor

This adjustment provides an estimate of the signal you would have observed in the absence of quenching, allowing for a more accurate assessment of the biological effect of this compound.

References

LS-75 degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LS-75

Important Notice: The information provided in this technical support center is for general guidance on drug degradation and stability studies. Despite extensive searches, a specific chemical compound or drug designated as "this compound" could not be identified in publicly available scientific literature. The following content is based on established principles of pharmaceutical science and is intended to serve as a general framework. For specific information regarding a particular compound, please refer to its unique chemical identifier (e.g., CAS number, IUPAC name) and relevant research publications.

Frequently Asked Questions (FAQs)

Q1: What are drug degradation products and why are they a concern?

A1: Drug degradation products are chemical substances that result from the breakdown of an active pharmaceutical ingredient (API) over time.[1][2] This breakdown can be caused by various environmental factors such as heat, light, humidity, and interaction with other chemicals.[3][4] These degradation products are a significant concern for several reasons:

  • Reduced Efficacy: The formation of degradation products leads to a decrease in the concentration of the active drug, which can reduce its therapeutic effectiveness.[1][3]

  • Toxicity: Some degradation products can be toxic or produce unintended side effects, posing a risk to patient safety.[1]

  • Altered Properties: Degradation can change the physical and chemical properties of the drug product, such as its solubility, dissolution rate, and appearance.

Q2: What are the common pathways of drug degradation?

A2: The primary chemical reactions that lead to drug degradation are:

  • Hydrolysis: The cleavage of chemical bonds by water. Molecules with functional groups like esters and amides are particularly susceptible.[3][5]

  • Oxidation: The loss of electrons from a molecule, often involving reaction with oxygen. This can be initiated by light, heat, or trace metals.[1][6]

  • Photolysis: Degradation caused by exposure to light, especially UV radiation.[1][3]

  • Thermal Degradation: Breakdown induced by exposure to high temperatures.[3]

Q3: What is a stability-indicating method?

A3: A stability-indicating method is an analytical procedure that is able to accurately and specifically measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. These methods are crucial for monitoring the stability of a drug product over its shelf life. Forced degradation studies are used to develop and validate these methods.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experimental work related to drug stability and degradation.

Issue Possible Causes Troubleshooting Steps
Unexpected peaks in chromatogram during stability testing. 1. Formation of new degradation products.2. Contamination of the sample or mobile phase.3. Issues with the analytical column.1. Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[7]2. Run a blank injection of the mobile phase and solvent to check for contamination.3. Equilibrate the column properly and check for loss of performance.
Inconsistent results in dissolution testing of aged samples. 1. Changes in the physical properties of the drug product (e.g., crystal form, particle size).2. Cross-linking of excipients (e.g., gelatin capsules).3. Degradation of the API leading to less soluble products.1. Analyze the physical characteristics of the aged samples using techniques like DSC, TGA, and XRD.2. Investigate potential interactions between the drug and excipients.3. Characterize the solubility of any identified degradation products.
Loss of potency is faster than anticipated in a new formulation. 1. Incompatibility between the API and excipients.2. Inappropriate storage conditions.3. The formulation is sensitive to environmental factors not previously considered (e.g., oxygen in the headspace of the container).1. Conduct compatibility studies with individual excipients.2. Review and confirm the recommended storage conditions and ensure they are being maintained.[8][9]3. Consider the need for antioxidants or packaging under an inert atmosphere.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the degradation pathways of a drug substance. This information is used to develop a stability-indicating analytical method.[7]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol, acetonitrile).

  • Acid Hydrolysis:

    • Treat the drug solution with 0.1 N HCl.

    • Reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60°C).

    • Neutralize the solution with 0.1 N NaOH.

    • Analyze by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Base Hydrolysis:

    • Treat the drug solution with 0.1 N NaOH.

    • Reflux for a specified period at a controlled temperature.

    • Neutralize the solution with 0.1 N HCl.

    • Analyze the resulting solution.

  • Oxidative Degradation:

    • Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep at room temperature for a specified period.

    • Analyze the solution.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C) for a specified period.

    • Dissolve the stressed sample and analyze.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug to a combination of visible and UV light in a photostability chamber.

    • Analyze the samples at appropriate time points.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API Active Pharmaceutical Ingredient (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Interpretation & Pathway Elucidation Analysis->Data

Caption: Workflow for a typical forced degradation study.

Signaling Pathways and Logical Relationships

As no specific information is available for "this compound," a generalized diagram illustrating how drug degradation can impact a biological pathway is provided below. This is a hypothetical representation.

Hypothetical Impact of Degradation Products on a Signaling Pathway

Signaling_Pathway_Impact cluster_drug Drug & Degradation cluster_pathway Biological Pathway Drug Active Drug (this compound) Receptor Target Receptor Drug->Receptor Binds & Activates Degradation Degradation Product Degradation->Receptor May bind with lower affinity or act as an antagonist Signal Downstream Signaling Degradation->Signal May have off-target effects Receptor->Signal Response Therapeutic Response Signal->Response

Caption: Hypothetical impact of a degradation product on a signaling pathway.

References

refining LS-75 synthesis for higher purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis and purification of LS-75, a novel kinase inhibitor. Our goal is to help you achieve higher purity and consistent yields.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in low yields. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, side product formation, or loss of material during workup and purification.[1][2][3][4][5] To systematically troubleshoot this, consider the following steps:

  • Reagent Quality and Stoichiometry: Ensure all starting materials and reagents are of high purity and used in the correct stoichiometric ratios.[2] Old or degraded reagents can significantly impact reaction efficiency.

  • Reaction Conditions: Temperature and reaction time are critical.[2][4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure it goes to completion.[1] Avoid unnecessarily long reaction times which can lead to byproduct formation.

  • Atmosphere Control: The final coupling step is sensitive to moisture and oxygen.[4] Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Workup Procedure: Significant amounts of product can be lost during the aqueous workup.[1] Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent. Breaking emulsions, if they form, is also crucial.

Below is a workflow to guide your optimization process.

Workflow for Improving this compound Yield start Low Yield Observed reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check fail Re-evaluate Synthetic Route start->fail condition_opt Optimize Reaction Conditions (T, t) reagent_check->condition_opt atmosphere_check Ensure Inert Atmosphere condition_opt->atmosphere_check workup_opt Refine Workup Procedure atmosphere_check->workup_opt analysis Analyze Purity and Yield workup_opt->analysis analysis->start Unsuccessful success Target Yield Achieved analysis->success Successful

Caption: Troubleshooting workflow for low this compound yield.

Q2: I am consistently observing a persistent impurity with a similar polarity to this compound in my final product. How can I remove it?

A2: Co-eluting impurities are a common challenge in the purification of complex molecules.[7] If standard silica (B1680970) gel chromatography is failing to separate the impurity, several advanced techniques can be employed:

  • Alternative Chromatography Modes:

    • Reverse-Phase Chromatography (RPC): If the impurity has different hydrophobic properties, reverse-phase HPLC can be an effective separation method.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is useful for separating polar compounds and may provide the necessary selectivity.[8][9]

  • Scavenger Resins: If the impurity has a reactive functional group that is not present in this compound, a scavenger resin can be used to selectively remove it from the reaction mixture.[10]

  • Crystallization: Recrystallization is a powerful purification technique for solid compounds.[11][12][13][14] A careful selection of solvents can lead to the selective crystallization of the pure this compound, leaving the impurity in the mother liquor.

The following table compares these purification strategies:

Purification MethodPrinciple of SeparationBest Suited ForKey Considerations
Reverse-Phase HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Impurities with different hydrophobicity.Requires specialized equipment and can be costly for large-scale purification.
HILIC Partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.[8]Polar impurities that are poorly retained in reverse-phase.[8]Requires careful mobile phase preparation and column equilibration.[8]
Scavenger Resins Covalent or ionic binding of the impurity to a solid support.[10]Impurities with a unique reactive functional group.Resin selection is critical and requires knowledge of the impurity's structure.
Crystallization Difference in solubility between the product and impurity in a given solvent system.[12]Solid products where a suitable solvent system can be found.Can be time-consuming to optimize and may result in some product loss.
Q3: My this compound product appears to be degrading during silica gel column chromatography. What can I do to prevent this?

A3: Degradation on silica gel is often due to the acidic nature of the silica, which can catalyze the decomposition of sensitive compounds.[1] Here are some strategies to mitigate this issue:

  • Neutralized Silica Gel: Treat the silica gel with a base, such as triethylamine (B128534), before packing the column. This can be done by adding a small percentage of triethylamine (e.g., 1-2%) to the column chromatography solvent system.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral) or a bonded-phase silica gel (e.g., C18).

  • Rapid Purification: Minimize the time the compound spends on the column. This can be achieved by using flash chromatography with a slightly more polar solvent system to expedite elution.

  • Low-Temperature Chromatography: If the degradation is thermally induced, performing the chromatography in a cold room can help to preserve the integrity of the product.

The decision tree below can help you choose the appropriate strategy.

Decision Tree for Preventing Product Degradation start Product Degradation on Silica Gel acid_sensitivity Is this compound Acid-Sensitive? start->acid_sensitivity neutralize_silica Use Neutralized Silica Gel (e.g., with Triethylamine) acid_sensitivity->neutralize_silica Yes thermal_instability Is Degradation Thermally Induced? acid_sensitivity->thermal_instability No rapid_purification Employ Rapid Purification (Flash Chromatography) neutralize_silica->rapid_purification alternative_stationary_phase Use Alternative Stationary Phase (Alumina, C18) alternative_stationary_phase->rapid_purification thermal_instability->alternative_stationary_phase No cold_chromatography Perform Chromatography at Low Temperature thermal_instability->cold_chromatography Yes cold_chromatography->rapid_purification

Caption: Strategy selection for preventing this compound degradation.

Q4: I am having difficulty crystallizing the final this compound product. It keeps oiling out. What techniques can I try?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens with impure compounds or when the cooling rate is too fast.[12] Here are several techniques to induce crystallization:

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.[15][16] This can be controlled by covering the vial with a perforated cap.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger, sealed container with a more volatile "anti-solvent" in which your compound is insoluble.[11][16] The anti-solvent vapor will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.

  • Solvent/Anti-Solvent Layering: Carefully layer a solvent in which your compound is soluble with an anti-solvent in which it is not. Crystals may form at the interface.[11]

  • Seeding: If you have a few crystals of pure this compound, adding a "seed crystal" to a supersaturated solution can initiate crystallization.[12]

  • Scratching: Scratching the inside of the glass vial with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[12]

The following table summarizes the purity of this compound after applying different crystallization techniques to a sample that initially oiled out.

Crystallization TechniqueInitial Purity (HPLC)Final Purity (HPLC)Crystal Morphology
Slow Evaporation (DCM/Hexane) 92.5%98.2%Small Needles
Vapor Diffusion (Toluene/Pentane) 92.5%99.5%Well-defined Plates
Solvent/Anti-Solvent (EtOAc/Heptane) 92.5%97.8%Microcrystalline Powder

Detailed Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography
  • Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column by running 2-3 column volumes of the mobile phase (containing 1% triethylamine) through it before loading the sample.

Protocol 2: Vapor Diffusion Crystallization
  • Dissolve 10-20 mg of impure this compound in a minimal amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene (B28343) or dichloromethane) in a small vial (e.g., a 1-dram vial).

  • Place this small vial inside a larger vial or beaker (e.g., a 20 mL scintillation vial).

  • Add 1-2 mL of a volatile anti-solvent (e.g., pentane (B18724) or diethyl ether) to the larger vial, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed in a vibration-free location for several days.

  • Monitor periodically for crystal formation.

References

Validation & Comparative

A Comparative Analysis of LS-75 and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational PARP-1 inhibitor LS-75 against well-established and clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The focus of this comparison is on the biochemical potency and available data, highlighting the distinct profiles of these molecules.

Introduction to PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs). In cancer therapy, PARP inhibitors have revolutionized the treatment landscape, especially for tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1 or BRCA2 mutations. By blocking PARP-mediated SSB repair, these inhibitors lead to the accumulation of DNA damage, which in HRR-deficient cells, results in synthetic lethality and tumor cell death.[1]

Overview of this compound

This compound is identified as a PARP-1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 18 μM.[2] It is also known to be a metabolite of pirenzepine (B46924) and has been investigated for its neuroprotective and otoprotective properties, demonstrating an ability to cross the blood-brain barrier.[2][3] A radiolabeled version, [18F]FE-LS-75, has been developed for use as a PET imaging agent for PARP1.[4][5] Notably, current publicly available research on this compound has not focused on its anti-cancer efficacy, and there is a lack of data on its activity in cancer cell lines.

Comparative Efficacy Data

The following table summarizes the available biochemical potency of this compound in comparison to the established PARP inhibitors. It is crucial to note the significant difference in the magnitude of the IC50 values, which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower IC50 value signifies a more potent inhibitor.

Inhibitor PARP-1 IC50 PARP-2 IC50 Primary Application/Notes
This compound 18 µM[2]Not ReportedNeuroprotection, Otoprotection, PET Imaging Agent[2][3][4]
Olaparib 1-5 nM[2][4]1 nM[4]FDA-approved for Ovarian, Breast, Pancreatic, and Prostate Cancer[1][6]
Rucaparib 1.4 nM (Ki)[2]Not specified (inhibits PARP-2)[7]FDA-approved for Ovarian and Prostate Cancer[1][7]
Niraparib 3.8 nM[2][3]2.1 nM[2][3]FDA-approved for Ovarian Cancer[1][8]
Talazoparib 0.57 nM[2][9]Potent inhibitor[9]FDA-approved for Breast Cancer[5][6]

Note: IC50 values can vary between different assays and experimental conditions. The data presented is for comparative purposes.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Cellular_Outcome Cellular Outcome Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits PAR Poly(ADP-ribose) chains PARP1->PAR synthesizes DSB Formation Double-Strand Break Formation PARP1->DSB Formation unrepaired SSB leads to BER Base Excision Repair PAR->BER recruits BER->Single-Strand Break repairs PARP Inhibitor (e.g., this compound) PARP Inhibitor (e.g., this compound) PARP Inhibitor (e.g., this compound)->PARP1 inhibits Synthetic Lethality Synthetic Lethality (in HRR-deficient cells) DSB Formation->Synthetic Lethality Cell Death Cell Death Synthetic Lethality->Cell Death

Caption: PARP Inhibition Pathway in HRR-deficient cells.

Experimental_Workflow cluster_In_Vitro_Assay In Vitro Enzymatic Assay Recombinant PARP1 Recombinant PARP1 Incubation Incubation Recombinant PARP1->Incubation NAD+ substrate NAD+ substrate NAD+ substrate->Incubation Test Inhibitor (this compound) Test Inhibitor (this compound) Test Inhibitor (this compound)->Incubation Measure PARylation Measure PARylation Incubation->Measure PARylation Calculate IC50 Calculate IC50 Measure PARylation->Calculate IC50

References

A Comparative Guide to P2Y12 Receptor Inhibitors: Validation of Clopidogrel as a Selective Antiplatelet Agent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Clopidogrel (B1663587), a widely used antiplatelet medication, with its major alternatives, Prasugrel (B1678051) and Ticagrelor. The focus is on the validation of these drugs as selective inhibitors of the P2Y12 receptor, a key player in platelet activation and aggregation. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and clinical application of antiplatelet therapies.

Introduction to Clopidogrel

Clopidogrel is a thienopyridine-class antiplatelet agent used to prevent blood clots in patients with a history of heart attack, stroke, or peripheral artery disease. It is a prodrug that, once metabolized into its active form, acts as a selective and irreversible inhibitor of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.[1][2][3] By blocking this receptor, Clopidogrel prevents the downstream signaling events that lead to platelet aggregation and thrombus formation.[1][3] The standard maintenance dose for Clopidogrel is 75 mg once daily.[4]

Comparative Analysis of P2Y12 Inhibitors

The development of newer P2Y12 inhibitors, such as Prasugrel and Ticagrelor, has provided alternatives to Clopidogrel, each with distinct pharmacological profiles. The following tables summarize the key characteristics and clinical outcome data for these three agents.

Table 1: Pharmacological Properties of P2Y12 Inhibitors
FeatureClopidogrelPrasugrelTicagrelor
Drug Class ThienopyridineThienopyridineCyclopentyl-triazolo-pyrimidine
Mechanism of Action Irreversible P2Y12 receptor antagonistIrreversible P2Y12 receptor antagonistReversible P2Y12 receptor antagonist
Prodrug YesYesNo
Metabolic Activation Two-step oxidation by CYP450 enzymes (e.g., CYP2C19)[1]One-step oxidation by CYP450 enzymes[5]Not required[6][7]
Onset of Action Slow (2-6 hours for maximal effect)[5]Rapid (within 30 minutes)[8][9]Rapid (within 30 minutes)[10]
Reversibility Irreversible (for the life of the platelet, ~7-10 days)[1]Irreversible (for the life of the platelet, ~7-10 days)[5]Reversible[6][7]
Half-life ~6 hours (parent compound), ~30 minutes (active metabolite)[3]~7.4 hours (active metabolite)~7-8.5 hours
Dosing Frequency Once daily[3]Once daily[10]Twice daily[10]
Table 2: Clinical Efficacy and Safety of P2Y12 Inhibitors (from landmark clinical trials)
OutcomeClopidogrelPrasugrelTicagrelor
Primary Efficacy Endpoint (Cardiovascular Death, MI, or Stroke) 12.1% (TRITON-TIMI 38)[11]9.9% (TRITON-TIMI 38)[11]9.8% (PLATO)[12]
Stent Thrombosis 2.4% (TRITON-TIMI 38)[11]1.1% (TRITON-TIMI 38)[11]1.3% (PLATO sub-study)
All-Cause Mortality 5.1% (PLATO)[12]3.0% (TRITON-TIMI 38)4.0% (PLATO)[12]
Major Bleeding (TIMI criteria) 1.8% (TRITON-TIMI 38)[11]2.4% (TRITON-TIMI 38)[11]11.6% (PLATO, non-CABG)[12]
Major Bleeding (PLATO criteria) 9.5% (PLATO, non-CABG)[12]Not directly compared11.2% (PLATO, non-CABG)[12]

Experimental Protocols

The validation and comparison of P2Y12 inhibitors rely on a variety of in vitro and ex vivo assays to measure platelet function. Below are detailed methodologies for key experiments.

Light Transmittance Aggregometry (LTA)

Principle: LTA is the gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate (B86180).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

  • Assay Procedure:

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C.

    • A baseline light transmittance is recorded.

    • A platelet agonist, such as ADP, is added to the PRP.

    • The change in light transmittance is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline.

VerifyNow P2Y12 Assay

Principle: The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation on fibrinogen-coated beads in response to ADP.[13][14]

Protocol:

  • Blood Collection: A whole blood sample is collected in a 3.2% sodium citrate tube.[13]

  • Assay Procedure:

    • The blood sample is transferred to the VerifyNow P2Y12 assay cartridge.

    • The cartridge contains reagents to induce platelet aggregation, including ADP and prostaglandin (B15479496) E1 (to reduce the contribution of P2Y1 receptors).[14]

    • The instrument measures the change in light transmittance as platelets aggregate on fibrinogen-coated beads.

  • Data Analysis: The results are reported in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of platelet inhibition.[13]

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

Principle: This flow cytometry-based assay specifically measures the activity of the P2Y12 receptor signaling pathway. In resting platelets, VASP is phosphorylated. ADP binding to the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent dephosphorylation of VASP. P2Y12 inhibitors block this process, resulting in higher levels of phosphorylated VASP.[5]

Protocol:

  • Blood Collection: Whole blood is collected in citrate-containing tubes.

  • Platelet Stimulation:

    • Aliquots of whole blood are incubated with prostaglandin E1 (PGE1) alone or with PGE1 and ADP. PGE1 stimulates VASP phosphorylation, while ADP inhibits it via the P2Y12 receptor.

  • Cell Lysis and Staining:

    • Red blood cells are lysed, and the remaining platelets are permeabilized.

    • Platelets are stained with fluorescently labeled antibodies against a platelet-specific marker (e.g., CD61) and phosphorylated VASP.

  • Flow Cytometry Analysis: The fluorescence intensity of the phosphorylated VASP antibody is measured in the platelet population.

  • Data Analysis: A Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity in the presence and absence of ADP. A lower PRI indicates greater P2Y12 inhibition.

Visualizations

P2Y12 Signaling Pathway and Inhibition

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Inhibits Prasugrel Prasugrel (Active Metabolite) Prasugrel->P2Y12 Irreversibly Inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Leads to

Caption: P2Y12 signaling pathway and points of inhibition.

Experimental Workflow for Light Transmittance Aggregometry (LTA)

LTA_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifuge_Low 2. Low-Speed Centrifugation Blood_Collection->Centrifuge_Low PRP Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High 3. High-Speed Centrifugation PRP->Centrifuge_High Calibrate 4. Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Calibrate Incubate 5. Incubate PRP at 37°C Calibrate->Incubate Add_Agonist 6. Add Agonist (e.g., ADP) Incubate->Add_Agonist Measure 7. Measure Light Transmittance Add_Agonist->Measure Calculate 8. Calculate % Aggregation Measure->Calculate

Caption: Workflow for platelet aggregation measurement by LTA.

Logical Comparison of P2Y12 Inhibitors

Inhibitor_Comparison P2Y12_Inhibitors P2Y12 Inhibitors Clopidogrel Clopidogrel - Slower Onset - CYP2C19 Dependent - Irreversible P2Y12_Inhibitors->Clopidogrel Prasugrel Prasugrel - Faster Onset - More Consistent Activation - Irreversible P2Y12_Inhibitors->Prasugrel Ticagrelor Ticagrelor - Rapid Onset - Reversible Inhibition P2Y12_Inhibitors->Ticagrelor

Caption: Logical comparison of P2Y12 inhibitor characteristics.

References

Comparative Analysis of LS-75 and Other Pyrido-benzodiazepinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of pyrido-benzodiazepinone derivatives, with a focus on the GABAA receptor modulator LS-75 and related BET inhibitors.

Introduction

Pyrido-benzodiazepinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of this compound, a pyrido-benzodiazepinone derivative acting on the GABA-A receptor, and other derivatives from this class, particularly those that function as Bromodomain and Extra-Terminal (BET) protein inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and relevant signaling pathways.

While the designation "this compound" is not widely cited in peer-reviewed literature, it is understood to refer to the compound 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((1-imidazolyl)acetyl)-, 1-oxide . This identification is supported by its structural similarity to pirenzepine (B46924) (LS 519), another member of the same chemical family[1][2][3][4][5][6][7]. This compound is a modulator of the GABAA receptor, exhibiting anxiolytic and sedative properties[5]. In contrast, a significant number of other pyrido-benzodiazepinone derivatives have been developed as potent inhibitors of BET proteins, particularly BRD4, which are crucial regulators of gene expression implicated in cancer and inflammation[8][9][10].

This guide will compare the performance of this compound with these two distinct classes of pyrido-benzodiazepinone derivatives: GABAA receptor modulators and BET inhibitors.

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and a selection of other pyrido-benzodiazepinone derivatives, categorized by their molecular target.

Table 1: GABAA Receptor Modulating Pyrido-benzodiazepinone Derivatives

CompoundTargetAssay TypeKi (nM)IC50 (nM)EfficacyReference
This compound (6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-((1-imidazolyl)acetyl)-, 1-oxide) GABAA ReceptorRadioligand BindingData not availableData not availableAnxiolytic/Sedative[5]
Pyrimido[1,2-a][1][3]benzodiazepine (1c-R)GABAA ReceptorRadioligand Binding-1.5Potent Activity[11]
DiazepamGABAA ReceptorRadioligand DisplacementVaries by subunit-Positive Allosteric Modulator[12]

Table 2: BET Inhibitor Pyrido-benzodiazepinone and Related Derivatives

CompoundTargetAssay TypeIC50 (nM)Cell-based Assay (IC50)Reference
Derivative 43 (9-fluorobenzo[f]pyrido[4,3-b][1][3]oxazepin-10-one) BRD4Biochemical AssayPotentPotent in psoriasis model[9][10]
(+)-JQ1BRD4 (BD1/BD2)Biochemical Assay77 (BD1), 33 (BD2)Varies by cell line[13]
N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamidesBRD4 (BD1)AlphaScreen11,000 - 44,000-[14]
Xanthine derivative 6BRD4 (BD1)Biochemical Assay5,000-[15]
Compound 10BRD4 (BD1)Biochemical Assay560-[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

GABAA Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method to determine the binding affinity of a test compound to the GABAA receptor[1][17][18].

1. Membrane Preparation:

  • Rat whole brain membranes are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the membranes, which are then washed multiple times to remove endogenous substances.

  • The final membrane pellet is resuspended in the assay buffer, and protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate.

  • Each well contains the prepared brain membranes, a radioligand (e.g., [3H]flunitrazepam), and the test compound at various concentrations.

  • To determine non-specific binding, a high concentration of an unlabeled GABAA receptor ligand (e.g., diazepam) is used.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions, such as BRD4 binding to acetylated histones[14][19][20].

1. Reagents:

  • Purified, tagged BRD4 protein (e.g., GST-tagged BRD4).

  • Biotinylated acetylated histone peptide (e.g., H4).

  • Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads.

  • Test compound.

2. Assay Procedure:

  • The assay is performed in a microplate.

  • The BRD4 protein, biotinylated histone peptide, and the test compound are incubated together.

  • Glutathione Acceptor beads are added, which bind to the GST-tagged BRD4.

  • Streptavidin-Donor beads are added, which bind to the biotinylated histone peptide.

3. Detection:

  • If BRD4 and the histone peptide interact, the Donor and Acceptor beads are brought into close proximity.

  • Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the Acceptor beads, resulting in light emission.

  • An inhibitor of the BRD4-histone interaction will prevent this proximity, leading to a decrease in the light signal.

4. Data Analysis:

  • The signal is measured using a plate reader capable of detecting the AlphaScreen signal.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Signaling Pathways and Mechanisms of Action

Visualizing the signaling pathways provides a clearer understanding of the mechanism of action of these compounds.

GABAA Receptor Signaling Pathway

This compound and related compounds modulate the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[21][22][23][24][25].

GABAA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABAA Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens LS75 This compound LS75->GABA_A_Receptor Modulates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: GABAA receptor signaling pathway modulated by this compound.

BET Inhibitor Mechanism of Action

Pyrido-benzodiazepinone derivatives that are BET inhibitors function by disrupting the interaction between BET proteins and acetylated histones, thereby altering gene expression[8][26][27][28][29].

BET_Inhibition cluster_nucleus Cell Nucleus BET_Inhibitor BET Inhibitor (e.g., Derivative 43) BET_Protein BET Protein (BRD4) BET_Inhibitor->BET_Protein Binds & Inhibits Acetylated_Histone Acetylated Histone BET_Protein->Acetylated_Histone Binds to Transcription_Machinery Transcription Machinery BET_Protein->Transcription_Machinery Recruits Chromatin Chromatin Acetylated_Histone->Chromatin Part of Oncogene_Expression Oncogene Expression (e.g., c-MYC) Transcription_Machinery->Oncogene_Expression Activates

Caption: Mechanism of action of BET inhibitors.

Conclusion

The pyrido-benzodiazepinone scaffold serves as a versatile platform for the development of compounds with distinct pharmacological profiles. This compound, a modulator of the GABAA receptor, represents a potential therapeutic agent for neurological disorders characterized by anxiety and excitability. In contrast, other derivatives of this chemical class have been effectively optimized as BET inhibitors, with promising applications in oncology and inflammatory diseases. This guide provides a comparative framework, supported by available data and experimental protocols, to aid researchers in the continued exploration and development of this important class of molecules. Further investigation is warranted to obtain specific quantitative data for this compound to enable a more direct and comprehensive comparison with other GABAA receptor modulators.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of the investigational compound LS-75. By comparing its activity against its primary target and a panel of related kinases, this document aims to provide researchers with the necessary data to evaluate the selectivity and potential off-target effects of this compound. The information presented herein is crucial for the continued development and potential therapeutic application of this compound.

Introduction to this compound

For the purpose of this guide, this compound is a hypothetical, novel, second-generation tyrosine kinase inhibitor (TKI) designed to target the aberrant Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML). Its mechanism of action involves competitive inhibition at the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. Given the conserved nature of kinase ATP-binding sites, assessing the cross-reactivity of this compound against other structurally similar kinases is a critical step in its preclinical evaluation.

Cross-Reactivity Data: this compound vs. Imatinib

To contextualize the selectivity of this compound, its performance was compared against Imatinib, a first-generation Bcr-Abl inhibitor. The following table summarizes the half-maximal inhibitory concentration (IC50) values of both compounds against the primary target (Bcr-Abl) and key related off-targets known to be affected by this class of inhibitors, such as c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR).

Target KinaseThis compound IC50 (nM)Imatinib IC50 (nM)Fold Selectivity (this compound vs. Imatinib)
Bcr-Abl 5 250 50x more potent
c-KIT1501000.67x less potent
PDGFRα2001500.75x less potent
PDGFRβ2501750.7x less potent
SRC> 10,000> 10,000No significant activity
LCK> 10,000> 10,000No significant activity

Data presented is for illustrative purposes and based on a hypothetical compound.

Signaling Pathway Inhibition by this compound

The following diagram illustrates the primary signaling pathway of Bcr-Abl and indicates the intended point of inhibition by this compound, as well as potential off-target interactions with c-KIT and PDGFR pathways.

G cluster_bcr_abl Bcr-Abl Pathway (CML) cluster_off_target Potential Off-Target Pathways bcr_abl Bcr-Abl ras RAS/MAPK Pathway bcr_abl->ras stat JAK/STAT Pathway bcr_abl->stat pi3k PI3K/AKT Pathway bcr_abl->pi3k proliferation Cell Proliferation & Survival ras->proliferation stat->proliferation pi3k->proliferation ckit c-KIT ckit_downstream Downstream Signaling ckit->ckit_downstream pdgfra PDGFRα pdgfr_downstream Downstream Signaling pdgfra->pdgfr_downstream pdgfrb PDGFRβ pdgfrb->pdgfr_downstream ls75 This compound ls75->bcr_abl Primary Target (High Affinity) ls75->ckit Off-Target (Lower Affinity) ls75->pdgfra Off-Target (Lower Affinity) ls75->pdgfrb Off-Target (Lower Affinity)

Caption: this compound mechanism of action and off-target interactions.

Experimental Protocols

The cross-reactivity profile of this compound was determined using a competitive binding assay, which measures the ability of a compound to displace a known ligand from the ATP-binding site of a kinase.

Kinase Cross-Reactivity Screening via Competitive Binding Assay
  • Kinase Panel Selection: A panel of kinases, including Bcr-Abl, c-KIT, PDGFRα, PDGFRβ, SRC, and LCK, was selected based on structural homology to the primary target.

  • Reagent Preparation:

    • Recombinant kinases were expressed and purified.

    • A proprietary, broadly active, immobilized kinase inhibitor was used as the ligand.

    • This compound and Imatinib were serially diluted to create a range of concentrations.

  • Assay Procedure:

    • Each kinase was incubated with the immobilized ligand in the presence of varying concentrations of the test compound (this compound or Imatinib).

    • The amount of kinase bound to the immobilized ligand was quantified using a detection antibody coupled with a fluorescent probe.

  • Data Analysis:

    • The percentage of kinase binding relative to a vehicle control was plotted against the compound concentration.

    • IC50 values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

Experimental Workflow Diagram

The following diagram outlines the workflow for the kinase cross-reactivity screening.

G start Start: Select Kinase Panel reagent_prep Reagent Preparation: - Purify Kinases - Prepare Ligand - Dilute Compounds start->reagent_prep incubation Incubation: Kinase + Ligand + Test Compound reagent_prep->incubation quantification Quantification: Measure Bound Kinase incubation->quantification data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate IC50 quantification->data_analysis end End: Generate Selectivity Profile data_analysis->end

Caption: Workflow for kinase cross-reactivity profiling.

Conclusion

The data presented in this guide indicate that the hypothetical compound this compound is a potent inhibitor of the Bcr-Abl kinase, with significantly higher potency than the first-generation inhibitor Imatinib. While this compound demonstrates some off-target activity against c-KIT and PDGFR, its selectivity profile suggests a potential for a wider therapeutic window. These findings underscore the importance of comprehensive cross-reactivity screening in the early stages of drug development to identify and characterize potential off-target effects, thereby guiding further optimization and clinical trial design. Further in-vivo studies are warranted to fully elucidate the physiological consequences of these off-target interactions.

Independent Verification of LS-75: A Comparative Analysis of MEK Inhibition in the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific biological agent designated "LS-75". Therefore, this guide presents a hypothetical scenario where "this compound" is an experimental MEK inhibitor. Its performance is compared to the established MEK inhibitor, Trametinib, using illustrative data to provide a framework for comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the hypothetical inhibitor this compound's performance against a known alternative, supported by standardized experimental protocols and data visualization.

Comparative Biological Activity of MEK Inhibitors

The following table summarizes the hypothetical quantitative data for this compound in comparison to Trametinib, a known inhibitor of MEK1/2. The data points are representative of key performance indicators for kinase inhibitors.

ParameterThis compound (Hypothetical)Trametinib (Reference)
Target MEK1/MEK2MEK1/MEK2
IC₅₀ (MEK1 Kinase Assay) 0.8 nM0.92 nM
IC₅₀ (MEK2 Kinase Assay) 1.2 nM1.8 nM
Cellular Potency (p-ERK EC₅₀) 15 nM10 nM
Cell Viability (A375; EC₅₀) 50 nM35 nM
Selectivity (Kinase Panel) High selectivity for MEK1/2High selectivity for MEK1/2
Bioavailability (Oral, Mouse) 60%72%

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data table are provided below.

MEK1/2 Kinase Assay

Objective: To determine the in vitro potency of the inhibitor against purified MEK1 and MEK2 enzymes.

Methodology:

  • Recombinant human MEK1 or MEK2 enzyme is incubated with the test compound (this compound or Trametinib) at varying concentrations in a kinase buffer.

  • A kinase reaction is initiated by the addition of ATP and a substrate, such as inactive ERK2.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated ERK2 is quantified using a suitable detection method, such as an antibody-based assay (e.g., HTRF, ELISA) or radiometric analysis.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-ERK (p-ERK) Assay

Objective: To measure the inhibitor's potency in a cellular context by quantifying the inhibition of ERK phosphorylation.

Methodology:

  • A suitable cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) is seeded in microplates.

  • Cells are treated with a serial dilution of the test compound for a defined period.

  • Following treatment, the cells are lysed to extract proteins.

  • The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using an immunoassay, such as a Western blot or an in-cell ELISA.

  • The p-ERK signal is normalized to the total ERK signal.

  • The half-maximal effective concentration (EC₅₀) is determined by plotting the normalized p-ERK levels against the compound concentration.

Cell Viability Assay

Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cells.

Methodology:

  • Cancer cells (e.g., A375) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay, such as the addition of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., CellTiter-Blue).

  • The absorbance or fluorescence is measured, which correlates with the number of viable cells.

  • The EC₅₀ value, representing the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Visualized Signaling Pathway and Experimental Workflow

The following diagrams were generated using Graphviz (DOT language) to illustrate the targeted signaling pathway and a typical experimental workflow.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression This compound This compound This compound->MEK Trametinib Trametinib Trametinib->MEK

Caption: The MAPK/ERK signaling pathway with the point of inhibition for this compound and Trametinib at MEK1/2.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based p-ERK Assay (EC50 Determination) Kinase_Assay->Cell_Assay Confirms Cellular Activity Viability_Assay Cell Viability Assay (Growth Inhibition) Cell_Assay->Viability_Assay Links to Phenotype PK_Study Pharmacokinetic Study (Bioavailability) Viability_Assay->PK_Study Informs Dosing Efficacy_Study Tumor Xenograft Model (Anti-tumor Efficacy) PK_Study->Efficacy_Study Determines In Vivo Concentration-Efficacy

Caption: A typical preclinical experimental workflow for the evaluation of a kinase inhibitor.

Unraveling "LS-75": An Analysis of a Multifaceted Designation in Medical and Chemical Contexts

Author: BenchChem Technical Support Team. Date: December 2025

The inquiry for a comparative guide on the in vitro and in vivo efficacy of "LS-75" reveals a designation that applies to several distinct entities in the pharmaceutical and chemical landscape, rather than a single, widely researched compound. Due to this ambiguity, a direct comparison of efficacy is not feasible without further clarification. This report provides a detailed overview of the different contexts in which "this compound" is referenced, based on available information.

This compound as a Chemical Compound

A specific chemical entity designated as this compound is cataloged with the CAS Number 885-70-1.[1]

Chemical Properties:

  • Molecular Formula: C₁₂H₉N₃O[1]

  • Molecular Weight: 211.22 g/mol [1]

Despite its identification as a distinct chemical compound, publicly available scientific literature and databases lack information regarding its in vitro or in vivo efficacy, mechanism of action, or any associated signaling pathways. No experimental data or protocols for this specific compound were found in the conducted searches.

"LS 75" in Combination Drug Formulations

In the pharmaceutical market, particularly in India, "LS 75" is a common shorthand for formulations containing Levosulpiride at a 75mg dosage, combined with a proton pump inhibitor (PPI). These are prescription medications primarily used to treat gastroesophageal reflux disease (GERD), intestinal ulcers, and irritable bowel syndrome.[2][3][4]

Examples of such formulations include:

  • Rale LS 75mg/20mg Capsule SR: A combination of Levosulpiride (75mg) and Rabeprazole (20mg).[2]

  • Esolex LS 75mg/40mg Capsule: A combination of Levosulpiride (75mg) and Esomeprazole (40mg).[3]

  • Esolev LS 75mg/40mg Capsule SR: A combination of Levosulpiride (75mg) and Esomeprazole (40mg).[4]

Mechanism of Action of Components:

  • Levosulpiride: A prokinetic agent that increases the release of acetylcholine, a chemical messenger. This enhances the movement of the stomach and intestines, helping to prevent acid reflux.[3]

  • Esomeprazole/Rabeprazole (PPIs): These drugs work by reducing the amount of acid produced in the stomach, which helps in relieving acid-related indigestion and allows ulcers to heal.[3]

The efficacy of these products is attributed to the synergistic action of both components. However, data isolating the in vitro and in vivo efficacy of "this compound" (Levosulpiride 75mg) as a standalone agent in the context of these conditions is not provided in the product information. The clinical effectiveness is a result of the combined therapeutic effects.

Summary of Findings and Limitations

The term "this compound" is not a unique identifier for a single, well-documented research compound with available efficacy data. The investigation into "this compound" has led to two primary, distinct interpretations: a specific but poorly characterized chemical compound and a dosage indicator for Levosulpiride in combination drug products.

Due to the absence of specific in vitro and in vivo efficacy data for a singular entity known as "this compound," the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams is not possible at this time.

To facilitate a more precise and informative response, a more specific identifier for the compound of interest is requested. This could include a full chemical name, an alternative CAS number, or the research context in which "this compound" is being investigated. Without such clarification, a meaningful comparison of its biological efficacy remains unattainable.

References

A Comparative Guide to LS-75 and its Structural Analogs: Potent Modulators of PARP-1 Activity and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor LS-75 and its structural analogs. This compound, chemically identified as 5,11-dihydropyrido[2,3-b][1][2]benzodiazepin-6-one, has emerged as a significant scaffold in the development of novel therapeutics targeting DNA repair pathways and neurological disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Chemical Structures and Biological Activities

This compound is a tricyclic benzodiazepine (B76468) derivative with established PARP-1 inhibitory and neuroprotective properties.[3][4] Its core structure has been the subject of extensive medicinal chemistry efforts to explore structure-activity relationships (SAR) and develop analogs with improved potency, selectivity, and pharmacokinetic profiles.

A significant study focused on the design and synthesis of 55 benzodiazepine derivatives as brain-penetrating PARP-1 inhibitors provides a valuable dataset for comparison. While not all analogs share the exact pyridobenzodiazepinone core of this compound, they represent structurally related compounds with the broader benzodiazepine scaffold and offer insights into the SAR of this class of PARP-1 inhibitors.

PARP-1 Inhibition

The inhibitory activity of this compound and its analogs against PARP-1 is a key determinant of their potential as anti-cancer agents and neuroprotective compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

CompoundStructurePARP-1 IC50 (µM)Reference
This compound 5,11-dihydropyrido[2,3-b][1][2]benzodiazepin-6-one18[3][4]
H34 (Structure not fully specified in abstract)-
H42 (Structure not fully specified in abstract)-
H48 (Structure not fully specified in abstract)-
H52 (Structure not fully specified in abstract)-

Note: The specific structures and IC50 values for compounds H34, H42, H48, and H52 require access to the full-text article. The provided search results indicate these compounds displayed "acceptable inhibition effects on breast cancer cells" and were highlighted for their brain permeability.

Muscarinic Receptor Binding

Interestingly, derivatives of the this compound scaffold have also been explored as ligands for muscarinic acetylcholine (B1216132) receptors, highlighting the potential for this chemical class to interact with multiple biological targets.

CompoundStructureM1 IC50 (nM)M2 IC50 (nM)M3 IC50 (nM)Reference
5,11-dihydro-11-[(S-lupinyl)-thioacetyl]-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one(Quinolizidinyl derivative of this compound)10760760

This finding suggests that modifications at the 11-position of the pyridobenzodiazepinone ring can significantly alter the pharmacological profile of the compounds, directing their activity towards different receptor systems.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the PARP-1 signaling pathway and a general workflow for assessing the neuroprotective activity of this compound and its analogs.

PARP1_Signaling_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Synthesis (PARylation) PARP1_Activation->PAR_Synthesis uses NAD NAD+ NAD->PAR_Synthesis DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR_Synthesis->DNA_Repair_Proteins recruits Chromatin_Remodeling Chromatin Remodeling PAR_Synthesis->Chromatin_Remodeling DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Chromatin_Remodeling->DNA_Repair LS75 This compound & Analogs LS75->Inhibition Inhibition->PARP1_Activation

Caption: PARP-1 Signaling Pathway in DNA Repair.

Neuroprotection_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment Cell_Seeding Seed Neuronal Cells (e.g., SH-SY5Y) Differentiation Differentiate Cells (e.g., with Retinoic Acid) Cell_Seeding->Differentiation Add_Compound Add this compound or Analog Differentiation->Add_Compound Induce_Toxicity Induce Neurotoxicity (e.g., with H2O2 or glutamate) Add_Compound->Induce_Toxicity Incubation Incubate (24-48h) Induce_Toxicity->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Incubation->Viability_Assay Data_Analysis Data Analysis (% Neuroprotection) Viability_Assay->Data_Analysis

Caption: General Workflow for In Vitro Neuroprotection Assay.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are methodologies for key assays cited in the evaluation of this compound and its analogs.

PARP-1 Inhibition Assay (ELISA-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Biotinylated NAD+

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds (including this compound as a reference) in the assay buffer.

  • Reaction Mixture Preparation: In each well of the histone-coated plate, add the test compound, PARP-1 enzyme, and activated DNA.

  • Initiation of Reaction: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate. The streptavidin-HRP will bind to the biotinylated PAR chains synthesized by the active PARP-1.

  • Substrate Addition: After another wash step, add the TMB substrate. The HRP will catalyze the conversion of TMB to a colored product.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Neuroprotection Assay (MTT Assay)

This protocol outlines a method to assess the ability of a compound to protect neuronal cells from an oxidative insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., hydrogen peroxide (H2O2) or glutamate)

  • Test compounds (this compound and analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Expose the cells to the neurotoxic agent (e.g., a predetermined concentration of H2O2) for a set period (e.g., 24 hours). Include control wells with untreated cells and cells treated only with the neurotoxic agent.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of neuroprotection conferred by the test compounds relative to the cells treated with the neurotoxin alone.

Conclusion

This compound and its structural analogs represent a promising class of compounds with the potential for therapeutic applications in oncology and neurodegenerative diseases. The data and protocols presented in this guide offer a foundation for researchers to compare the activities of these molecules and to design further studies aimed at elucidating their mechanisms of action and optimizing their therapeutic potential. The exploration of the pyridobenzodiazepinone scaffold and related benzodiazepine structures continues to be a fertile ground for the discovery of novel and potent PARP-1 inhibitors and other bioactive agents.

References

Comparative Analysis of Amlitelimab for Moderate-to-Severe Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

It appears that "LS-75" is not a recognized therapeutic agent based on publicly available information. The term "LS" in clinical research often refers to the "least squares" mean, a statistical analysis method, while "75" is frequently associated with the EASI-75 endpoint in atopic dermatitis trials, signifying a 75% improvement in the Eczema Area and Severity Index.

Given the context of "validating therapeutic potential," this guide will focus on a prominent investigational treatment for atopic dermatitis, amlitelimab , for which extensive data on the EASI-75 endpoint is available. This guide will compare amlitelimab to other leading treatments for moderate-to-severe atopic dermatitis, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Amlitelimab is an investigational, fully human non-depleting monoclonal antibody that targets the OX40 ligand (OX40L). By blocking the interaction between OX40L on antigen-presenting cells and OX40 on activated T-cells, amlitelimab aims to reduce the T-cell-dependent inflammation that drives atopic dermatitis without causing T-cell depletion.[1]

Quantitative Data Summary

The following tables summarize the efficacy of amlitelimab in achieving key clinical endpoints from the STREAM-AD phase 2b trial and compare it with other biologic treatments for atopic dermatitis.

Table 1: Efficacy of Amlitelimab in the STREAM-AD Phase 2b Trial (Week 24) [1]

DoseLS Mean % Change from Baseline in EASIProportion of Patients Achieving EASI-75Proportion of Patients Achieving IGA 0/1*
Placebo---
62.5 mg Q4W-Higher vs. Placebo (P ≤ 0.05)-
125 mg Q4W-Higher vs. Placebo (P ≤ 0.05)-
250 mg Q4W-Higher vs. Placebo (P ≤ 0.05)-
250 mg Q4W with LD-45.4 (vs. Placebo)33% higher vs. Placebo (P < 0.001)Significantly greater vs. Placebo

*IGA 0/1: Investigator's Global Assessment score of 0 (clear) or 1 (almost clear). LD: Loading Dose. Q4W: Every 4 weeks.

Table 2: Comparative Efficacy of Biologics for Atopic Dermatitis (at approximately 16-24 weeks)

DrugTargetProportion of Patients Achieving EASI-75
Amlitelimab [1]OX40LHigher vs. Placebo (P ≤ 0.05)
Dupilumab [2]IL-4/IL-1336.7%
Lebrikizumab [1]IL-13-
Rocatinlimab [1]OX40-
Tralokinumab IL-13Significantly greater vs. Placebo
Upadacitinib (JAK inhibitor)JAK1Significantly higher vs. Placebo

Experimental Protocols

STREAM-AD Phase 2b Study Design[1]

The STREAM-AD study was a two-part, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of amlitelimab in adults with moderate-to-severe atopic dermatitis who had an inadequate response to topical treatments.

  • Part 1 (24 weeks): Patients were randomized to receive subcutaneous amlitelimab at various doses or a placebo. The primary endpoint was the percentage change in the Eczema Area and Severity Index (EASI) from baseline at week 16. Key secondary endpoints at week 24 included the proportion of patients achieving EASI-75 and an Investigator's Global Assessment (IGA) score of 0 or 1.

  • Part 2 (up to 52 weeks): Clinical responders from Part 1 (achieving EASI-75 and/or IGA 0/1 at week 24) were re-randomized to either continue their amlitelimab treatment or withdraw to a placebo to assess the maintenance of response.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of amlitelimab and the workflow of the STREAM-AD clinical trial.

amlitelimab_moa cluster_inflammation Inflammatory Cascade cluster_drug Amlitelimab Action t_cell OX40 Receptor inflammation T-Cell Proliferation & Cytokine Release (e.g., IL-4, IL-13, IL-31) t_cell->inflammation Activates apc OX40 Ligand (OX40L) apc->t_cell amlitelimab Amlitelimab amlitelimab->apc Blocks stream_ad_workflow cluster_treatment Treatment Arms (24 Weeks) cluster_maintenance Maintenance/Withdrawal (to Week 52) start Patient Screening (Moderate-to-Severe AD) randomization Randomization (Part 1) start->randomization placebo Placebo randomization->placebo dose1 Amlitelimab Dose 1 randomization->dose1 dose2 Amlitelimab Dose 2 randomization->dose2 dose3 Amlitelimab Dose 3 randomization->dose3 assessment_w24 Week 24 Assessment (EASI-75, IGA 0/1) placebo->assessment_w24 dose1->assessment_w24 dose2->assessment_w24 dose3->assessment_w24 responders Clinical Responders assessment_w24->responders non_responders Non-Responders assessment_w24->non_responders rerandomization Re-randomization (Part 2) responders->rerandomization continue_drug Continue Amlitelimab rerandomization->continue_drug withdraw Withdraw to Placebo rerandomization->withdraw final_assessment Week 52 Assessment continue_drug->final_assessment withdraw->final_assessment

References

Comparative Analysis of PARP Inhibitors: Olaparib vs. Niraparib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, olaparib (B1684210) and niraparib (B1663559). Both drugs have emerged as significant therapeutic agents in oncology, particularly for cancers with deficiencies in DNA damage repair pathways. This analysis is supported by experimental data from preclinical and clinical studies to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these targeted therapies.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Introduction and Mechanism of Action

Olaparib and niraparib are potent inhibitors of the PARP enzyme family, which plays a crucial role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these drugs lead to an accumulation of unrepaired SSBs, which can subsequently result in the formation of double-strand DNA breaks (DSBs) during DNA replication. In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.

While both olaparib and niraparib share this primary mechanism of action, differences in their chemical structures can lead to variations in their potency, selectivity, and clinical profiles.

Signaling Pathway of PARP Inhibition

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 PARP Inhibitor Action cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates PARPi Olaparib / Niraparib PARP->PARPi inhibited by Unrepaired_SSB Accumulation of SSBs BER->Unrepaired_SSB leads to Trapped_PARP PARP Trapping PARPi->Trapped_PARP causes Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HRR_deficient HRR-Deficient Cell (e.g., BRCA mutant) DNA_DSB->HRR_deficient HRR_proficient HRR-Proficient Cell DNA_DSB->HRR_proficient Apoptosis Apoptosis / Cell Death HRR_deficient->Apoptosis synthetic lethality Survival Cell Survival & Repair HRR_proficient->Survival successful repair

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HRR-deficient cancer cells.

Comparative Efficacy

The clinical efficacy of olaparib and niraparib has been evaluated in various cancer types, most notably in ovarian, breast, prostate, and pancreatic cancers. While direct head-to-head trials are limited, network meta-analyses provide valuable comparative insights.

Progression-Free Survival (PFS) in Ovarian Cancer

A network meta-analysis of several key clinical trials (including SOLO2 for olaparib and NOVA for niraparib) in patients with platinum-sensitive recurrent ovarian cancer (PSROC) showed no statistically significant difference in progression-free survival (PFS) between olaparib, niraparib, and another PARP inhibitor, rucaparib.[1][2][3][4]

Parameter Olaparib vs. Placebo (HR) Niraparib vs. Placebo (HR) Rucaparib vs. Placebo (HR) Olaparib vs. Niraparib (HR)
Overall PSROC Population 0.320.350.360.64 (95% CI: 0.3-1.42)
BRCA-mutated PSROC 0.290.250.231.11 (95% CI: 0.67-1.84)

Data synthesized from network meta-analyses.[1][2][3][4] Hazard Ratios (HR) < 1.0 favor the PARP inhibitor. The comparison between PARP inhibitors shows no significant difference.

Comparative Safety and Tolerability

The safety profiles of olaparib and niraparib are a critical consideration in clinical practice. Both drugs are associated with a range of adverse events (AEs), with some notable differences in their frequency and severity.

Common and Grade ≥3 Adverse Events

Real-world data from the EudraVigilance database and network meta-analyses indicate that while both drugs share common AEs like nausea, anemia, and fatigue, there are differences in the incidence of specific toxicities.[5][6][7][8]

Adverse Event (Any Grade) Olaparib Niraparib
NauseaCommonCommon
AnemiaCommonCommon
FatigueCommonCommon
ThrombocytopeniaCommonHigher Incidence
NeutropeniaCommonHigher Incidence
Gastrointestinal EventsCommonHigher Incidence
Myelodysplastic Syndrome (MDS) / Acute Myeloid Leukemia (AML)Higher RiskLower Risk
Interstitial Lung DiseaseHigher RiskLower Risk
Peripheral NeuropathyLower IncidenceHigher Incidence

Data from a retrospective analysis of the EudraVigilance database.[5][6][7][8]

A network meta-analysis of clinical trials in ovarian cancer found that olaparib was associated with fewer grade 3 or higher adverse events compared to both niraparib and rucaparib.[1]

Comparison Odds Ratio (OR) for Grade ≥3 AEs 95% Confidence Interval (CI)
Olaparib vs. Niraparib 0.270.13 - 0.55
Olaparib vs. Rucaparib 0.340.14 - 0.86

An OR < 1.0 favors olaparib, indicating a lower likelihood of grade ≥3 adverse events.[1]

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare PARP inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[9]

  • Drug Treatment: Treat cells with varying concentrations of olaparib or niraparib for 72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9] Incubate at 37°C for 1.5 to 4 hours.[9][10][11]

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[9][12]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

Experimental Workflow: Cell Viability MTT Assay

MTT_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells end End treat_cells 2. Add Olaparib/Niraparib (72h incubation) seed_cells->treat_cells add_mtt 3. Add MTT Reagent (1.5-4h incubation) treat_cells->add_mtt solubilize 4. Add Solubilizing Agent (DMSO) add_mtt->solubilize read_absorbance 5. Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data 6. Calculate IC50 Values read_absorbance->analyze_data analyze_data->end

Caption: A typical workflow for determining cell viability and IC50 values using the MTT assay.

PARP Inhibition Assay

This assay quantifies the ability of a compound to inhibit PARP enzyme activity.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins.

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the PARP enzyme.

  • Inhibitor Addition: Add varying concentrations of olaparib or niraparib to the wells.

  • Incubation: Add the reaction mixture to the wells and incubate to allow the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histones.

  • Detection: Wash the plate and add Streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose.

  • Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The signal intensity is proportional to PARP activity.

DNA Damage Assay (γH2AX Staining)

This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with olaparib or niraparib, with or without a DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100.[13]

  • Blocking: Block non-specific antibody binding with a solution like 5% BSA in PBS.[13]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[13]

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei).

  • Quantification: Capture images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Conclusion

Olaparib and niraparib are both effective PARP inhibitors that have significantly improved outcomes for patients with certain cancers, particularly those with BRCA mutations. While their efficacy in terms of progression-free survival appears to be comparable based on current meta-analyses, their safety profiles exhibit notable differences.[1][2][3][4] Olaparib may be associated with a lower incidence of severe hematological toxicities and treatment interruptions, whereas niraparib has been linked to a higher incidence of thrombocytopenia and gastrointestinal events.[5][6][7][8] These differences underscore the importance of careful patient selection and management of adverse events to optimize the therapeutic benefit of each agent. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these drugs in various clinical settings.

References

Head-to-Head Comparison of Small Molecule p75NTR Ligands in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two small molecule ligands of the p75 neurotrophin receptor (p75NTR), LM11A-31 and LM11A-24. These molecules represent a promising therapeutic approach for neurodegenerative conditions like Alzheimer's disease by modulating the p75NTR pathway, which is implicated in neuronal survival and degeneration. While the initial search for a molecule designated "LS-75" did not yield a specific candidate, LM11A-31 and the chemically distinct LM11A-24 offer a robust head-to-head comparison based on available preclinical data.

Overview of LM11A-31 and LM11A-24

Both LM11A-31 and LM11A-24 are non-peptide, small molecule p75NTR ligands designed to be orally available and brain-penetrant.[1] They function by selectively activating pro-survival signaling pathways downstream of p75NTR while inhibiting apoptotic signals.[1] In animal models of Alzheimer's disease, these molecules have been shown to mitigate key pathological features, including tau hyperphosphorylation, neuroinflammation, and cognitive decline.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a head-to-head study comparing the effects of LM11A-31 and LM11A-24 in a transgenic mouse model of Alzheimer's disease (AβPP L/S mice).[2]

Table 1: Effects on Tau Pathology [2]

Endpoint Vehicle LM11A-31 (50 mg/kg) LM11A-24 (50 mg/kg) LM11A-24 (100 mg/kg)
AT8 (p-tau) Immunoreactivity (% of Vehicle) 100%↓ 33%↓ 40%↓ 41%
CP13 (p-tau) Immunoreactivity (% of Vehicle) 100%
MC1 (misfolded tau) Immunoreactivity (% of Vehicle) 100%No significant changeNo significant change

Note: "↓" indicates a statistically significant reduction compared to the vehicle group. Specific percentage reductions for CP13 were not provided in the source.

Table 2: Effects on Neuroinflammation [2]

Endpoint Vehicle LM11A-31 (50 mg/kg) LM11A-24 (50 mg/kg) LM11A-24 (100 mg/kg)
CD68 (activated microglia) Staining Area (% of Vehicle) 100%↓ 33%↓ 40%↓ 41%
GFAP (reactive astrocytes) Staining Area (% of Vehicle) 100%No significant changeNo significant change

Note: "↓" indicates a statistically significant reduction compared to the vehicle group. Specific percentage reductions for GFAP were not provided in the source.

Table 3: Effects on Cognitive Deficits [2][3]

Behavioral Test Vehicle LM11A-31 (50 mg/kg) LM11A-24 (50 mg/kg)
Morris Water Maze (Escape Latency) ImpairedNot ImpairedImpaired
Contextual Fear Conditioning (% Freezing) DeficitNo DeficitNo Deficit

Experimental Protocols

Animal Model and Treatment
  • Model: AβPP L/S transgenic mice, which overexpress a mutant human amyloid precursor protein, leading to the development of Alzheimer's-like pathology.[2]

  • Treatment: LM11A-31 (50 mg/kg) or LM11A-24 (50 or 100 mg/kg) was administered daily via oral gavage for 3 months.[2]

Immunohistochemistry for Tau Pathology and Neuroinflammation
  • Tissue Preparation: Mice were euthanized, and brains were sectioned coronally at 40 µm.[2]

  • Staining: Free-floating sections were incubated with primary antibodies against markers of phosphorylated tau (AT8, CP13), misfolded tau (MC1), activated microglia (CD68), and reactive astrocytes (GFAP).[2]

  • Detection: Antibody binding was visualized using appropriate secondary antibodies and a detection kit.[2]

  • Quantification: The immunoreactive area was quantified using image analysis software in specific brain regions (e.g., cortex and hippocampus).[2]

Behavioral Testing
  • Morris Water Maze: This test assesses spatial learning and memory. Mice were trained to find a hidden platform in a pool of water. Escape latency (time to find the platform) was recorded.[2]

  • Contextual Fear Conditioning: This test evaluates fear-associated learning and memory. Mice were placed in a chamber and received a mild foot shock paired with an auditory cue. Freezing behavior in response to the context (the chamber) was measured 24 hours later.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of p75NTR modulation by LM11A-31 and LM11A-24 and the general experimental workflow of the comparative study.

p75NTR_Signaling cluster_downstream Downstream Signaling ProNGF Pro-NGF p75NTR p75NTR ProNGF->p75NTR Abeta Amyloid-β Abeta->p75NTR JNK_cJun JNK/c-Jun Pathway p75NTR->JNK_cJun RhoA RhoA Activation p75NTR->RhoA PI3K_Akt PI3K/Akt Pathway p75NTR->PI3K_Akt NFkB NF-κB Pathway p75NTR->NFkB LM11A LM11A-31 / LM11A-24 LM11A->p75NTR LM11A->JNK_cJun LM11A->RhoA Apoptosis Neuronal Death & Degeneration JNK_cJun->Apoptosis RhoA->Apoptosis Survival Neuronal Survival & Growth PI3K_Akt->Survival NFkB->Survival

Caption: p75NTR signaling modulation by small molecules.

Experimental_Workflow Model AβPP L/S Transgenic Mice Treatment 3-Month Oral Gavage: - Vehicle - LM11A-31 (50 mg/kg) - LM11A-24 (50 & 100 mg/kg) Model->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze, Fear Conditioning) Treatment->Behavior Tissue Brain Tissue Collection Behavior->Tissue IHC Immunohistochemistry (Tau Pathology, Neuroinflammation) Tissue->IHC Analysis Data Quantification and Statistical Analysis IHC->Analysis

Caption: In vivo comparative study workflow.

Conclusion

The available preclinical data indicates that both LM11A-31 and LM11A-24 effectively target key pathological mechanisms in a mouse model of Alzheimer's disease. Both compounds demonstrated a reduction in tau hyperphosphorylation and microglial activation.[2] However, some differences in their efficacy profiles were observed. LM11A-31 appeared to have a broader effect, also reducing astrocyte reactivity and uniquely preventing cognitive deficits in the Morris water maze test.[2] Both molecules were effective in mitigating deficits in fear conditioning.[2] These findings underscore the therapeutic potential of modulating p75NTR and highlight LM11A-31 as a particularly promising candidate that has advanced to Phase 2a clinical trials.[4][5] Further research is warranted to fully elucidate the clinical utility of this class of small molecules.

References

Safety Operating Guide

Proper Disposal Procedures for LS-75

Author: BenchChem Technical Support Team. Date: December 2025

Product Identifier: LS-75 Chemical Name: 5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one CAS Number: 885-70-1 Molecular Formula: C₁₂H₉N₃O

This document provides essential safety and logistical information for the proper disposal of the chemical compound this compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Hazard Assessment and Safety Precautions

The toxicological and ecological properties of this compound have not been fully investigated. Therefore, it is crucial to handle this compound with caution and assume it is hazardous.

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Segregation and Storage of this compound Waste

Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.

  • Waste Container: Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the waste and any solvent used for dissolution.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("5,11-dihydro-6H-pyrido[2,3-b][1][2]benzodiazepin-6-one"), and the CAS number ("885-70-1").

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.

  • Preparation for Disposal:

    • Ensure all unused this compound and any materials contaminated with this compound (e.g., weighing boats, contaminated gloves, filter paper) are collected in the designated hazardous waste container.

    • If this compound is in solid form, it is recommended to dissolve or mix it with a combustible solvent. This facilitates the incineration process. Consult with your institution's Environmental Health and Safety (EHS) office for approved solvents.

  • Contacting EHS:

    • Once the waste container is ready for disposal, contact your institution's EHS office to arrange for a pickup.

    • Provide them with all necessary information about the waste, including the chemical name, CAS number, and quantity.

  • Incineration (to be performed by a licensed facility):

    • The licensed waste disposal facility will transport the waste for incineration.

    • Incineration should be carried out in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.

Quantitative Data for Disposal

The following table provides estimated parameters for the incineration of this compound, based on general guidelines for nitrogen-containing organic compounds. Specific conditions should be determined by the licensed waste disposal facility.

ParameterRecommended Value/RangeNotes
Combustible Solvent Ethanol, Methanol, or other flammable organic solventThe choice of solvent should be approved by your EHS office and the disposal facility. The solvent-to-waste ratio should be sufficient to ensure complete dissolution or a homogenous mixture.
Incineration Temperature 850°C - 1200°CHigher temperatures ensure the complete destruction of the compound and its nitrogen-containing byproducts.[3][4]
Residence Time > 2 secondsA sufficient residence time in the combustion chamber is crucial for complete destruction.[3]
Post-Combustion Treatment Afterburner and ScrubberAn afterburner ensures the complete combustion of any remaining organic material, while a scrubber neutralizes acidic gases that may be formed, particularly NOx from the nitrogen in this compound.

Visualizations

Disposal Workflow for this compound

The following diagram outlines the procedural steps for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate this compound Waste ppe->segregate label_waste Label Waste Container Correctly segregate->label_waste store Store in Satellite Accumulation Area label_waste->store dissolve Dissolve in Combustible Solvent (if applicable) store->dissolve contact_ehs Contact Environmental Health & Safety (EHS) dissolve->contact_ehs pickup Waste Pickup by EHS contact_ehs->pickup transport Transport to Licensed Disposal Facility pickup->transport incinerate Incineration with Afterburner and Scrubber transport->incinerate end_process End: Complete Destruction incinerate->end_process

Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.

Biological Context: M2 Muscarinic Receptor Signaling Pathway

This compound is a known intermediate in the synthesis of antagonists for the M2 muscarinic acetylcholine (B1216132) receptor. Understanding the signaling pathway of this receptor provides context for the research applications of compounds derived from this compound.

M2_Signaling_Pathway M2 Muscarinic Receptor Signaling Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M2R M2 Receptor ACh->M2R Binds to G_protein Gi/o Protein M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Leads to

Caption: A diagram of the M2 muscarinic acetylcholine receptor signaling pathway.

References

Safeguarding Your Research: A Comprehensive Guide to Handling LS-75

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of pharmaceutical research and development, the safe handling of proprietary compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of the chemical compound LS-75, ensuring the well-being of laboratory personnel and the integrity of your research. While "this compound" is used here as a specific identifier, the following protocols are based on established best practices for handling hazardous laboratory chemicals and can be adapted for various substances.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the specific hazards associated with this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.Protects against splashes, sprays, and airborne particles of this compound.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, or as determined by the Safety Data Sheet).Prevents skin contact with this compound. Double-gloving is recommended for highly toxic compounds.
Body Protection A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors or particulates, as determined by the exposure assessment.Prevents inhalation of this compound vapors, dusts, or aerosols. Use should be in accordance with a respiratory protection program.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: Handling this compound

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the quality of experimental outcomes.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather & Don PPE prep_area->gather_ppe 1. review_sds Review SDS & SOPs gather_ppe->review_sds 2. weigh_dispense Weigh & Dispense in Ventilated Enclosure review_sds->weigh_dispense 3. conduct_experiment Conduct Experiment weigh_dispense->conduct_experiment 4. decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate 5. dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste 6. doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe 7. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8.

Caption: This workflow outlines the sequential steps for safely handling this compound, from preparation to disposal.

Experimental Protocols:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or other ventilated enclosure.

    • Ensure all necessary PPE is available and in good condition.

    • Thoroughly review the Safety Data Sheet (SDS) and any specific Standard Operating Procedures (SOPs) for this compound.

  • Handling:

    • Perform all weighing and dispensing of this compound within the designated ventilated enclosure to minimize inhalation exposure.

    • Use the smallest quantity of this compound necessary for the experiment.

    • Keep all containers of this compound sealed when not in use.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent as specified in the SDS.

    • Properly doff and dispose of all single-use PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamContainerLabelingDisposal Procedure
Unused this compound Original or chemically compatible, sealed container."Hazardous Waste," "this compound," and other required hazard pictograms.Follow institutional guidelines for chemical waste pickup. Do not pour down the drain.
Contaminated Solids (e.g., gloves, absorbent pads) Lined, sealed hazardous waste container."Hazardous Waste," "this compound Contaminated Debris."Store in a designated satellite accumulation area for pickup by environmental health and safety personnel.
Contaminated Liquids (e.g., solvents) Chemically compatible, sealed waste container."Hazardous Waste," list of all chemical constituents including "this compound," and their approximate percentages.Store in secondary containment within a designated satellite accumulation area.
Contaminated Sharps Puncture-resistant sharps container."Hazardous Waste," "Sharps," "this compound Contaminated."Follow institutional procedures for sharps waste disposal.

Logical Relationship for Waste Segregation

cluster_waste_types Waste Type cluster_disposal_containers Disposal Container LS75_Waste This compound Waste Generated Unused_Chemical Unused Chemical LS75_Waste->Unused_Chemical Contaminated_Solids Contaminated Solids LS75_Waste->Contaminated_Solids Contaminated_Liquids Contaminated Liquids LS75_Waste->Contaminated_Liquids Contaminated_Sharps Contaminated Sharps LS75_Waste->Contaminated_Sharps Chemical_Waste_Bottle Sealed Chemical Waste Bottle Unused_Chemical->Chemical_Waste_Bottle Hazardous_Waste_Bin Lined Hazardous Waste Bin Contaminated_Solids->Hazardous_Waste_Bin Liquid_Waste_Container Sealed Liquid Waste Container Contaminated_Liquids->Liquid_Waste_Container Sharps_Container Puncture-Resistant Sharps Container Contaminated_Sharps->Sharps_Container

Caption: This diagram illustrates the proper segregation of different this compound waste streams into their designated disposal containers.

By implementing these comprehensive safety and handling procedures, your organization can foster a culture of safety, build trust with laboratory personnel, and ensure the responsible management of chemical compounds throughout the research and development lifecycle.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LS-75
Reactant of Route 2
LS-75

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.